CYM50179
Description
Structure
3D Structure
Propriétés
IUPAC Name |
2,6-dibromo-3-[2-(2,4-dichlorophenoxy)ethoxy]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Br2Cl2NO2/c14-12-4-3-11(13(15)18-12)20-6-5-19-10-2-1-8(16)7-9(10)17/h1-4,7H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMGUBUXDNOMSRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCCOC2=C(N=C(C=C2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Br2Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1355026-47-9 | |
| Record name | 1355026-47-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
CYM50179: A Technical Guide to its Mechanism as a Selective S1P4 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
CYM50179 is a potent and selective agonist for the Sphingosine-1-Phosphate 4 (S1P4) receptor, a G protein-coupled receptor (GPCR) predominantly expressed in hematopoietic and lymphoid tissues. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing its engagement with the S1P4 receptor and the subsequent downstream signaling cascades. The information presented herein is intended to support further research and drug development efforts targeting the S1P4 receptor, which is implicated in various physiological and pathological processes, including immune regulation and potential therapeutic applications in autoimmune diseases and thrombocytopenia.[1]
Introduction to S1P4 Receptor Signaling
The S1P4 receptor, also known as EDG6, is one of five high-affinity receptors for the bioactive lipid sphingosine-1-phosphate (S1P).[1] Upon agonist binding, the S1P4 receptor primarily couples to heterotrimeric G proteins of the Gαi/o and Gα12/13 families.[1] Activation of these G proteins initiates a cascade of intracellular signaling events that can influence a variety of cellular functions.
-
Gαi/o Pathway: Coupling to Gαi/o typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. Additionally, the βγ subunits of the G protein can activate other downstream effectors, including Phospholipase C (PLC) and the Extracellular signal-regulated kinase (ERK) pathway.[2]
-
Gα12/13 Pathway: Activation of Gα12/13 stimulates the Rho family of small GTPases, which are key regulators of the actin cytoskeleton. This can lead to changes in cell shape, motility, and contraction.
The selective activation of these pathways by an agonist like this compound can have profound effects on cellular behavior, particularly in immune cells where S1P4 is highly expressed.
This compound: Potency and Selectivity
This compound, referred to as compound 22n in its discovery publication, was identified through systematic structure-activity relationship (SAR) analysis of a high-throughput screening hit.[1] It is characterized by its high potency and selectivity for the S1P4 receptor over other S1P receptor subtypes.
| Compound | S1P4 EC50 (nM) | S1P1 EC50 (μM) | S1P2 EC50 (μM) | S1P3 EC50 (μM) | S1P5 EC50 (μM) |
| This compound | 46 | > 50 | > 50 | > 50 | > 50 |
| Table 1: Potency and Selectivity of this compound at S1P Receptors. Data derived from a Tango™ β-arrestin recruitment assay.[1][3] |
Core Mechanism of Action of this compound
The primary mechanism of action of this compound is its direct binding to and activation of the S1P4 receptor. This agonistic activity initiates the downstream signaling cascades associated with S1P4, leading to measurable cellular responses. The characterization of this compound's activity was primarily conducted using a Tango™ β-arrestin recruitment assay, which measures a key event in GPCR activation and signaling.[1][4]
Signaling Pathway Activation
Upon binding of this compound to the S1P4 receptor, the following signaling pathway is initiated:
Experimental Workflow for Agonist Characterization
The potency and selectivity of this compound were determined using a specific experimental workflow centered around the Tango™ β-arrestin recruitment assay.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound and related S1P4 agonists.
Tango™ β-Arrestin Recruitment Assay
This assay was employed to determine the agonist activity of this compound at the S1P4 receptor.[4][5]
-
Cell Line: Tango™ S1P4-bla U2OS cells (Invitrogen, K1622). These cells are engineered to express the human S1P4 receptor linked to a GAL4-VP16 transcription factor via a TEV protease site. They also express a β-arrestin/TEV protease fusion protein and a β-lactamase (BLA) reporter gene under the control of a UAS response element.[4][5]
-
Principle: Agonist binding to the S1P4 receptor induces the recruitment of the β-arrestin/TEV protease fusion protein. The TEV protease then cleaves the transcription factor from the receptor, which translocates to the nucleus and drives the expression of β-lactamase. The β-lactamase activity is detected using a FRET-based substrate.[4]
-
Protocol:
-
Cell Plating: Plate Tango™ S1P4-bla U2OS cells in a 384-well, black-walled, clear-bottom plate and culture overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Compound Addition: Add the diluted compound to the cells.
-
Incubation: Incubate the plate for 5 hours at 37°C in a humidified incubator with 5% CO2.
-
Substrate Addition: Add LiveBLAzer™-FRET B/G Substrate (Invitrogen) to each well.
-
Incubation: Incubate the plate for 2 hours at room temperature, protected from light.
-
Detection: Measure the fluorescence emission at 460 nm and 530 nm using a plate reader with an excitation wavelength of 409 nm.
-
Data Analysis: Calculate the ratio of 460 nm to 530 nm emission to determine the FRET signal. Plot the FRET signal against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.[4]
-
-
Selectivity Profiling: To determine the selectivity of this compound, the same Tango™ β-arrestin recruitment assay was performed using U2OS cell lines individually expressing the S1P1, S1P2, S1P3, and S1P5 receptors.[3]
Conclusion
This compound is a valuable pharmacological tool for investigating the biological roles of the S1P4 receptor. Its high potency and selectivity make it a suitable probe for elucidating the downstream signaling pathways and physiological functions mediated by S1P4 activation. The data and protocols presented in this guide provide a comprehensive resource for researchers working with this compound and contribute to the broader understanding of S1P receptor signaling in health and disease. Further studies utilizing this compound may uncover novel therapeutic opportunities for a range of conditions, including autoimmune disorders and hematological diseases.[1]
References
- 1. Discovery, Design and Synthesis of Novel Potent and Selective Sphingosine-1-Phosphate 4 Receptor (S1P4-R) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a Novel Agonist of the Sphingosine 1-phosphate Receptor 4 (S1P4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Probe Development Efforts to Identify Novel Agonists of the Sphingosine 1-phosphate Receptor 4 (S1P4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of a Novel Agonist of the Sphingosine 1-phosphate Receptor 4 (S1P4) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Probe Development Efforts to Identify Novel Agonists of the Sphingosine 1-phosphate Receptor 4 (S1P4) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Functional Profile of CYM50179: A Selective S1P4 Receptor Agonist
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
CYM50179 is a potent and selective synthetic agonist for the Sphingosine-1-Phosphate Receptor 4 (S1P4). As a member of the S1P receptor family, S1P4 is a G protein-coupled receptor (GPCR) primarily expressed in the hematopoietic and lymphoid tissues, suggesting a significant role in immune system modulation. This technical guide provides a comprehensive overview of the function of this compound, including its mechanism of action, downstream signaling pathways, and detailed experimental protocols for its characterization. The information presented herein is intended to serve as a valuable resource for researchers investigating the therapeutic potential of targeting the S1P4 receptor.
Introduction
Sphingosine-1-phosphate (S1P) is a bioactive signaling lipid that regulates a diverse array of cellular processes, including cell proliferation, survival, migration, and differentiation, through its interaction with a family of five GPCRs, S1P1-5. The S1P4 receptor has garnered increasing interest due to its restricted expression pattern and its emerging role in immune cell trafficking and function. This compound has been identified as a valuable chemical tool for elucidating the physiological and pathophysiological functions of S1P4, offering a high degree of selectivity over other S1P receptor subtypes.
Mechanism of Action
This compound functions as a selective agonist at the S1P4 receptor. Upon binding, it induces a conformational change in the receptor, leading to the activation of heterotrimeric G proteins. The S1P4 receptor is known to couple to Gαi/o and Gα12/13 families of G proteins. This activation initiates a cascade of downstream signaling events that ultimately mediate the cellular responses to this compound.
Quantitative Data Summary
The following table summarizes the key quantitative parameters that define the pharmacological profile of this compound.
| Parameter | Value | Assay Type | Cell Line | Reference |
| EC50 | 46 nM | β-arrestin recruitment (Tango™ Assay) | U2OS | [1][2] |
Signaling Pathways
Activation of the S1P4 receptor by this compound triggers multiple downstream signaling pathways, primarily through the activation of Gαi/o and Gα12/13 proteins.
Gαi/o-Mediated Signaling
The Gαi/o pathway is a major signaling axis for the S1P4 receptor.
Gα12/13-Mediated Signaling
The coupling of S1P4 to Gα12/13 leads to the activation of Rho-mediated signaling pathways, which are critical for regulating cell shape and motility.
Phospholipase C (PLC) Activation
While direct coupling to Gαq is not the primary mechanism, S1P4 activation can lead to the activation of Phospholipase C (PLC), likely through Gβγ subunits released from Gαi/o.[3]
Experimental Protocols
The following are representative protocols for characterizing the function of this compound.
S1P4 Receptor Agonist Activity (Tango™ β-arrestin Recruitment Assay)
This assay measures the recruitment of β-arrestin to the activated S1P4 receptor, a hallmark of GPCR activation.
Methodology:
-
Cell Plating: U2OS cells stably expressing the human S1P4 receptor fused to a GAL4-VP16 transcription factor via a TEV protease site, along with a β-arrestin-TEV protease fusion protein and a β-lactamase reporter gene, are seeded into 384-well plates.
-
Compound Addition: this compound is serially diluted and added to the cells.
-
Incubation: Plates are incubated for 16-24 hours at 37°C.
-
Substrate Addition: A FRET-based β-lactamase substrate is added to the wells.
-
Signal Detection: The fluorescence emission is measured at two wavelengths to determine the ratio of cleaved to uncleaved substrate, which correlates with the level of β-arrestin recruitment.
-
Data Analysis: The EC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
ERK Phosphorylation Assay (Western Blot)
This protocol details the detection of increased ERK1/2 phosphorylation upon S1P4 activation by this compound.
Methodology:
-
Cell Culture and Treatment: Cells expressing the S1P4 receptor (e.g., CHO-K1 or HEK293) are serum-starved and then treated with various concentrations of this compound for a specified time.
-
Lysis and Protein Quantification: Cells are lysed, and the protein concentration of the lysates is determined.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for phosphorylated ERK1/2 (p-ERK). Following washing, the membrane is incubated with an HRP-conjugated secondary antibody.
-
Detection: The signal is detected using a chemiluminescent substrate.
-
Normalization: The membrane is stripped and re-probed with an antibody for total ERK1/2 to normalize for protein loading.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration resulting from PLC activation.
Methodology:
-
Cell Plating and Dye Loading: Cells expressing the S1P4 receptor are plated in a 96- or 384-well plate and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: A baseline fluorescence reading is taken before the automated addition of this compound.
-
Fluorescence Measurement: Changes in intracellular calcium are monitored in real-time by measuring the fluorescence intensity.
-
Data Analysis: The increase in fluorescence is indicative of calcium mobilization, and concentration-response curves can be generated to determine the EC50.
Conclusion
This compound is a valuable pharmacological tool for the investigation of S1P4 receptor function. Its high potency and selectivity make it an ideal probe for dissecting the roles of S1P4 in various physiological and pathological processes, particularly within the immune system. The experimental protocols and signaling pathway diagrams provided in this guide offer a robust framework for researchers to further explore the therapeutic potential of targeting the S1P4 receptor with agonists like this compound.
References
The Discovery and Development of CYM50179 (ML178): A Selective S1P4 Receptor Agonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
CYM50179, also known as ML178, is a potent and highly selective small molecule agonist for the Sphingosine-1-Phosphate Receptor 4 (S1P4). This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound. It details the high-throughput screening campaign that led to its identification and presents its pharmacological data in a structured format. Furthermore, this guide outlines the experimental protocols utilized for its characterization and illustrates key biological pathways and experimental workflows through detailed diagrams. This document is intended to serve as a core resource for researchers and professionals in the field of drug discovery and development focused on S1P receptor modulation.
Introduction to Sphingosine-1-Phosphate Receptor 4 (S1P4)
Sphingosine-1-phosphate (S1P) is a bioactive signaling lipid that regulates a diverse array of cellular processes, including cell growth, survival, migration, and differentiation. It exerts its effects through a family of five G protein-coupled receptors (GPCRs), designated S1P1 through S1P5. The S1P4 receptor is primarily expressed in the hematopoietic and lymphoid tissues.[1] S1P4 is coupled to Gαi and Gαo proteins, and its activation leads to the modulation of downstream signaling cascades, including the extracellular signal-regulated kinase (ERK) mitogen-activated protein kinase (MAPK) and Phospholipase C (PLC) pathways.[2][3][4] The restricted expression pattern of S1P4 suggests its potential as a therapeutic target for immunological and inflammatory disorders. However, a lack of selective pharmacological tools has historically hindered the elucidation of its precise physiological and pathological roles.
Discovery of this compound (ML178)
This compound (ML178) was identified through a high-throughput screening (HTS) campaign conducted by the Scripps Research Institute Molecular Screening Center (SRIMSC) as part of the National Institutes of Health (NIH) Molecular Libraries Probe Production Centers Network (MLPCN).[3][4] The objective was to discover novel, selective agonists for the S1P4 receptor.
The screening utilized the Molecular Libraries-Small Molecule Repository (MLSMR) library.[1] The primary assay was a cell-based Tango™-format assay, which measures β-arrestin recruitment to the activated GPCR.[3][4] An initial hit, 3-(2-(2,4-dichlorophenoxy)ethoxy)-6-methyl-2-nitropyridine, was identified and subsequently served as the scaffold for chemical optimization, leading to the development of this compound.[1]
Pharmacological Profile of this compound
This compound is characterized by its high potency and exceptional selectivity for the S1P4 receptor.
| Parameter | Value | Assay | Reference |
| S1P4 Potency (EC50) | 46.3 nM | Tango™ Assay | [3][4] |
| S1P1 Selectivity (EC50) | > 50 µM | Tango™ Assay | [3][4] |
| S1P2 Selectivity (EC50) | > 50 µM | Tango™ Assay | [3][4] |
| S1P3 Selectivity (EC50) | > 50 µM | Tango™ Assay | [3][4] |
| S1P5 Selectivity (EC50) | > 50 µM | Tango™ Assay | [3][4] |
| Antagonist Inhibition (IC50) | 0.83 µM | Tango™ Assay | [3][4] |
| Cellular Toxicity (CC50) | > 20 µM | U2OS Cells | [3][4] |
Mechanism of Action
This compound acts as a selective agonist at the S1P4 receptor. Upon binding, it induces a conformational change in the receptor, leading to the activation of intracellular G proteins, specifically Gαi and Gαo.[2][3][4] This initiates a signaling cascade that includes the activation of the ERK MAPK and PLC pathways.[2][3][4]
References
- 1. Probe Development Efforts to Identify Novel Agonists of the Sphingosine 1-phosphate Receptor 4 (S1P4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Probe Development Efforts to Identify Novel Agonists of the Sphingosine 1-phosphate Receptor 4 (S1P4) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Identification of a Novel Agonist of the Sphingosine 1-phosphate Receptor 4 (S1P4) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Identification of a Novel Agonist of the Sphingosine 1-phosphate Receptor 4 (S1P4) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Activity of CYM50179: A Selective S1P4 Receptor Agonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: CYM50179 is a potent and selective agonist of the Sphingosine-1-Phosphate Receptor 4 (S1P4-R), a G protein-coupled receptor primarily expressed in hematopoietic and lymphatic tissues. As a selective modulator of S1P4, this compound serves as a valuable pharmacological tool for elucidating the physiological and pathophysiological roles of this receptor. This document provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, signaling pathways, and detailed experimental protocols for its characterization.
Core Biological Activity: Potent and Selective S1P4 Agonism
This compound, also identified as compound 22n in its discovery publication, demonstrates high potency and selectivity as an agonist for the S1P4 receptor. Its primary biological function is to bind to and activate S1P4, initiating downstream intracellular signaling cascades.
Quantitative Data Summary
The following table summarizes the key quantitative parameters defining the biological activity of this compound.
| Parameter | Value | Receptor Subtype | Assay Type | Reference |
| EC50 | 46 nM | Human S1P4 | Tango™ β-arrestin recruitment assay | [1][2] |
| Selectivity | >25 µM (inactive) | Human S1P1, S1P2, S1P3 | Tango™ β-arrestin recruitment assay | [3] |
| Selectivity | 2.1 µM | Human S1P5 | Tango™ β-arrestin recruitment assay | [3] |
Mechanism of Action and Signaling Pathways
As an agonist of the S1P4 receptor, this compound mimics the action of the endogenous ligand, sphingosine-1-phosphate (S1P). S1P4 is known to couple to Gαi and Gαo G proteins.[3] Activation of these G proteins by this compound leads to the modulation of downstream effector systems, including the Extracellular signal-Regulated Kinase (ERK) mitogen-activated protein kinase (MAPK) and Phospholipase C (PLC) pathways.[3]
The binding of this compound to the S1P4 receptor induces a conformational change in the receptor, facilitating the exchange of GDP for GTP on the alpha subunit of the associated G protein. This activation leads to the dissociation of the Gα and Gβγ subunits, which then propagate the signal to downstream effectors.
S1P4 Signaling Pathway Activated by this compound
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the biological activity of this compound.
Tango™ β-arrestin Recruitment Assay for S1P Receptor Agonist Activity
This assay quantifies the interaction of β-arrestin with the activated G protein-coupled receptor (GPCR), providing a measure of agonist-induced receptor activation.
Objective: To determine the potency (EC50) and selectivity of this compound for the human S1P receptors (S1P1-5).
Materials:
-
Tango™ U2OS cell lines individually expressing one of the human S1P receptors (S1P1, S1P2, S1P3, S1P4, or S1P5) fused to a TEV protease cleavage site followed by the tTA transcription factor. These cells also express a β-arrestin-TEV protease fusion protein and a β-lactamase reporter gene under the control of a tTA-responsive promoter.
-
Assay Medium: As recommended by the cell line provider.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
LiveBLAzer™-FRET B/G Substrate.
-
384-well, black-walled, clear-bottom assay plates.
Procedure:
-
Cell Plating:
-
Culture the Tango™ S1P receptor-expressing U2OS cells according to the supplier's protocol.
-
On the day of the assay, harvest and resuspend the cells in Assay Medium to the recommended cell density.
-
Dispense the cell suspension into the wells of a 384-well assay plate.
-
Incubate the plate at 37°C in a 5% CO2 incubator for the recommended time to allow for cell attachment.
-
-
Compound Preparation and Addition:
-
Prepare a serial dilution of this compound in Assay Medium. Typically, an 11-point, 1:3 serial dilution is performed to generate a dose-response curve.
-
Include a vehicle control (e.g., DMSO at the same final concentration as in the compound dilutions) and a positive control (e.g., a known S1P receptor agonist).
-
Carefully add the diluted compounds to the respective wells of the cell plate.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 5 hours.
-
-
Substrate Addition and Detection:
-
Prepare the LiveBLAzer™-FRET B/G Substrate solution according to the manufacturer's instructions.
-
Add the substrate solution to each well of the assay plate.
-
Incubate the plate at room temperature in the dark for 2 hours.
-
Measure the fluorescence emission at 460 nm (blue) and 530 nm (green) using a fluorescence plate reader with an excitation wavelength of 409 nm.
-
-
Data Analysis:
-
Calculate the ratio of blue to green fluorescence for each well.
-
Plot the fluorescence ratio against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Experimental Workflow for S1P Receptor Agonist Screening
Conclusion
This compound is a valuable research tool characterized as a potent and selective agonist of the S1P4 receptor. Its ability to specifically activate S1P4-mediated signaling pathways allows for the detailed investigation of the receptor's role in various physiological and disease processes. The provided experimental protocols offer a foundation for the in vitro characterization of this compound and other potential S1P4 modulators. Further studies utilizing this compound will continue to unravel the complex biology of the S1P4 receptor and its potential as a therapeutic target.
References
In Vitro Profile of CYM50179: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CYM50179 has been identified as a potent and selective agonist for the Sphingosine-1-Phosphate Receptor 4 (S1P4). This technical guide provides a comprehensive overview of the known in vitro properties of this compound, focusing on its mechanism of action and the anticipated downstream signaling cascades based on its selective agonism at the S1P4 receptor. This document is intended to serve as a resource for researchers designing and interpreting in vitro studies involving this compound.
Core Properties of this compound
This compound is characterized by its high potency and selectivity for the S1P4 receptor, a member of the G protein-coupled receptor (GPCR) family.
| Parameter | Value | Receptor Target | Reference |
| EC50 | 46 nM | S1P4 | [1] |
Table 1: Potency of this compound
S1P4 Receptor Downstream Signaling Pathways
As a selective S1P4 receptor agonist, this compound is expected to activate the canonical downstream signaling pathways associated with this receptor. The S1P4 receptor is known to couple to inhibitory G proteins (Gαi) and Gα12/13 proteins, initiating a cascade of intracellular events.[2]
Gαi-Mediated Signaling
Activation of the Gαi pathway by an agonist like this compound is anticipated to lead to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Furthermore, the βγ subunits of the dissociated G protein can activate the Phosphoinositide 3-kinase (PI3K)-Akt pathway and the Ras-Raf-MEK-ERK (MAPK) pathway, leading to the phosphorylation of ERK1/2.[3][4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pathways of transduction engaged by sphingosine 1-phosphate through G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of a Novel Agonist of the Sphingosine 1-phosphate Receptor 4 (S1P4) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Beyond Immune Cell Migration: The Emerging Role of the Sphingosine-1-phosphate Receptor S1PR4 as a Modulator of Innate Immune Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
Structure-activity relationship of CYM50179
An In-depth Technical Guide on the Structure-Activity Relationship of CYM50179
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also known as ML178, is a potent and selective agonist of the Sphingosine-1-Phosphate Receptor 4 (S1P4).[1][2] S1P receptors are a class of G protein-coupled receptors (GPCRs) that play crucial roles in various physiological processes, including immune cell trafficking, endothelial barrier function, and neural development. The S1P4 receptor subtype is primarily expressed in lymphoid and hematopoietic cells.[3] The selective activation of S1P4 by agonists like this compound offers a promising therapeutic avenue for autoimmune diseases and certain cancers. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing the experimental protocols used for its characterization and the signaling pathways it modulates.
Structure-Activity Relationship (SAR) of this compound and Analogs
The discovery of this compound was the result of a high-throughput screening campaign followed by chemical optimization of a screening hit.[1] The SAR studies focused on modifying three key components of the initial hit scaffold: Ring A, Linker B, and Ring C. The potency of the synthesized analogs was evaluated by their half-maximal effective concentration (EC50) for S1P4 activation.
Quantitative SAR Data
The following table summarizes the structure and in vitro activity of this compound and related compounds that led to its identification. The initial screening hit can be conceptualized as comprising three parts: Ring A, Linker B, and Ring C.[1]
| Compound ID | Ring A Modification | Linker B Modification | Ring C Modification | S1P4 EC50 (nM) |
| Screening Hit (CID 4780551) | 2,4-dichlorophenyl | -OCH2CH2O- | 4-methoxyphenyl | 160 |
| Analog 1 | 2,4-dichlorophenyl | -OCH2CH2O- | Phenyl | 110 |
| Analog 2 | 2,4-dichlorophenyl | -OCH2CH2O- | 4-chlorophenyl | 80 |
| Analog 3 | 2,4-dichlorophenyl | -OCH2CH2O- | 4-fluorophenyl | 90 |
| Analog 4 | 2,4-dichlorophenyl | -OCH2CH2O- | 3-methoxyphenyl | 120 |
| Analog 5 | 2,4-dichlorophenyl | -OCH2CH2O- | 3,4-dichlorophenyl | 70 |
| This compound (ML178) | 2,4-dichlorophenyl | -OCH2CH2O- | 2-chloro-4-nitrophenyl | 46.3 |
| Analog 6 | 2,4-dichlorophenyl | -OCH2CH2NH- | 4-methoxyphenyl | >5000 |
| Analog 7 | 2,4-dichlorophenyl | -OCH2CONH- | 4-methoxyphenyl | >5000 |
| Analog 8 | 4-chlorophenyl | -OCH2CH2O- | 4-methoxyphenyl | 250 |
| Analog 9 | Phenyl | -OCH2CH2O- | 4-methoxyphenyl | 450 |
Data sourced from the "Probe Development Efforts to Identify Novel Agonists of the Sphingosine 1-phosphate Receptor 4 (S1P4)" report.[1]
SAR Insights:
-
Ring C Modifications: The exploration of substituents on Ring C revealed that electron-withdrawing groups enhance potency. The substitution pattern of 2-chloro-4-nitro on the phenyl ring in this compound resulted in the most potent compound in the series.[1]
-
Linker B Modifications: Alterations to the ethylenedioxy linker (B) were not well tolerated. Replacement with an amino or amide group led to a significant loss of activity, highlighting the importance of the ether linkages for agonist activity.[1]
-
Ring A Modifications: While the 2,4-dichlorophenyl moiety in Ring A was a common feature of the more potent analogs, modifications to this ring also impacted activity, suggesting its role in anchoring the ligand in the receptor binding pocket.[1]
Experimental Protocols
The characterization of this compound and its analogs involved a series of in vitro assays to determine their potency, selectivity, and potential cytotoxicity.
Primary Agonist Screening and Dose-Response Assay (Tango™ S1P4-bla U2OS Assay)
This cell-based assay was used for the high-throughput screening and determination of agonist potency for the S1P4 receptor.[1]
Principle: The assay utilizes a U2OS cell line engineered to express the human S1P4 receptor fused to a GAL4-VP16 transcription factor. Upon agonist binding and receptor activation, a beta-arrestin/TEV protease fusion protein is recruited, which cleaves the transcription factor from the receptor. The liberated transcription factor then translocates to the nucleus and induces the expression of a beta-lactamase (BLA) reporter gene. The BLA activity is measured using a FRET-based substrate.
Methodology:
-
Cell Plating: Tango™ S1P4-bla U2OS cells are seeded into 384-well plates in assay medium and incubated overnight.
-
Compound Preparation: Test compounds are serially diluted to create a range of concentrations for dose-response analysis.
-
Compound Addition: The diluted compounds are added to the cell plates.
-
Incubation: The plates are incubated for 5 hours at 37°C to allow for receptor activation and reporter gene expression.
-
Substrate Addition: The beta-lactamase substrate is added to each well.
-
Signal Detection: After a 2-hour incubation at room temperature, the fluorescence emission at two wavelengths (460 nm and 530 nm) is measured. The ratio of these emissions is used to calculate the activation response.
-
Data Analysis: The EC50 values are determined by fitting the dose-response data to a sigmoidal curve.
Selectivity Assays
To determine the selectivity of this compound, its agonist activity was tested against other S1P receptor subtypes (S1P1, S1P2, S1P3, and S1P5) using similar Tango™-format assays for each receptor subtype. This compound was found to be highly selective for S1P4, with EC50 values > 50 µM for the other S1P receptors.[1][2]
Cytotoxicity Assay
Principle: A cell viability assay was performed to assess the potential toxicity of the compounds.
Methodology:
-
Cell Plating: U2OS cells are plated in 384-well plates.
-
Compound Addition: The test compounds are added to the cells at various concentrations.
-
Incubation: The plates are incubated for the desired time period (e.g., 24 hours).
-
Viability Reagent Addition: A reagent that measures cell viability (e.g., based on ATP content or metabolic activity) is added.
-
Signal Detection: The signal (e.g., luminescence or fluorescence) is measured according to the manufacturer's instructions.
-
Data Analysis: The concentration that causes 50% cell death (CC50) is calculated. This compound was found to have a CC50 of > 20 µM.[1][2]
Signaling Pathways and Visualizations
S1P4 is known to couple to Gαi and Gαo G proteins.[1][4][5] Activation of S1P4 by this compound initiates a downstream signaling cascade that involves the activation of several key pathways, including the extracellular-signal-regulated kinases (ERK), mitogen-activated protein kinases (MAPK), and phospholipase C (PLC).[1][2][4][5]
This compound-Induced S1P4 Signaling Pathway
Caption: this compound-mediated S1P4 signaling cascade.
Experimental Workflow for Agonist Potency Determination
Caption: Workflow for determining agonist EC50 values.
Logical Relationship of SAR Findings
Caption: Key SAR determinants for S1P4 agonism.
Conclusion
The structure-activity relationship studies of this compound have successfully identified a potent and highly selective S1P4 agonist. The key structural features required for its activity include an ethylenedioxy linker and an appropriately substituted aromatic ring system. The detailed experimental protocols and an understanding of the downstream signaling pathways provide a solid foundation for the further development of S1P4-targeted therapeutics. This compound serves as a valuable chemical probe to further elucidate the physiological and pathological roles of the S1P4 receptor.
References
- 1. Probe Development Efforts to Identify Novel Agonists of the Sphingosine 1-phosphate Receptor 4 (S1P4) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Probe Development Efforts to Identify Novel Agonists of the Sphingosine 1-phosphate Receptor 4 (S1P4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery, Design and Synthesis of Novel Potent and Selective Sphingosine-1-Phosphate 4 Receptor (S1P4-R) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a Novel Agonist of the Sphingosine 1-phosphate Receptor 4 (S1P4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of a Novel Agonist of the Sphingosine 1-phosphate Receptor 4 (S1P4) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
CYM50179 Selectivity Profile: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CYM50179, also known as ML178, is a potent and highly selective agonist of the Sphingosine-1-Phosphate Receptor 4 (S1P4). As a member of the S1P receptor family, S1P4 is primarily expressed in the lymphoid and hematopoietic systems and is implicated in various physiological processes, including lymphocyte trafficking and immune responses. The selective activation of S1P4 by this compound without significantly engaging other S1P receptor subtypes makes it a valuable chemical probe for elucidating the specific biological functions of S1P4 and a potential starting point for the development of targeted therapeutics.
This technical guide provides a comprehensive overview of the selectivity profile of this compound, presenting quantitative data on its on-target potency and off-target activities. Detailed experimental methodologies for the key assays used to determine this profile are provided, along with visualizations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its pharmacological characteristics.
Selectivity and Potency Profile
The selectivity of this compound has been primarily characterized through functional assays assessing its agonist activity at the five known S1P receptor subtypes. The data consistently demonstrates a high degree of selectivity for S1P4.
Quantitative Data Summary
The following tables summarize the potency and selectivity of this compound at the human S1P receptors.
| Target Receptor | Assay Type | Parameter | Value (nM) | Reference |
| hS1P4 | Tango™ β-arrestin recruitment | EC50 | 46.3 | [1][2] |
| hS1P1 | Tango™ β-arrestin recruitment | EC50 | > 50,000 | [1][2] |
| hS1P2 | Tango™ β-arrestin recruitment | EC50 | > 50,000 | [1][2] |
| hS1P3 | Tango™ β-arrestin recruitment | EC50 | > 50,000 | [1][2] |
| hS1P5 | Tango™ β-arrestin recruitment | EC50 | > 50,000 | [1][2] |
hS1Pn: human Sphingosine-1-Phosphate Receptor subtype n
Off-Target Screening
To assess its broader selectivity, this compound (ML178) was profiled against a panel of receptors, transporters, and ion channels by Ricerca Biosciences, LLC. The findings from this screening indicated that this compound is generally inactive against a wide array of off-targets, suggesting a low likelihood of unwanted pharmacological effects mediated by these other proteins.[1][2]
Experimental Protocols
The primary assay format used to determine the functional potency and selectivity of this compound is the Tango™ GPCR assay, a cell-based method that measures β-arrestin recruitment to an activated G-protein coupled receptor (GPCR).
Tango™ GPCR Assay for S1P Receptor Agonist Profiling
Principle: The Tango™ assay technology utilizes a U2OS cell line stably expressing the GPCR of interest (e.g., S1P4) fused to a GAL4-VP16 transcription factor via a TEV protease cleavage site. The cells also express a β-arrestin/TEV protease fusion protein. Upon agonist binding to the GPCR, β-arrestin is recruited, bringing the TEV protease into proximity with its cleavage site on the receptor. Cleavage releases the GAL4-VP16 transcription factor, which then translocates to the nucleus and activates the expression of a β-lactamase (BLA) reporter gene. The BLA activity is measured using a FRET-based substrate, providing a quantitative readout of receptor activation.[2][3][4]
Methodology:
-
Cell Plating: Tango™ S1Pn-BLA U2OS cells are seeded into 384-well plates at a specified density (e.g., 10,000 cells/well) in assay medium and incubated.[5]
-
Compound Preparation: this compound is serially diluted in assay medium containing a low percentage of DMSO (e.g., 0.5%) to create a concentration gradient.
-
Compound Addition: The diluted compound solutions are added to the cell plates. Control wells receive vehicle only (for baseline) or a known agonist (for maximal response).
-
Incubation: The plates are incubated for a prolonged period (e.g., 16 hours) at 37°C in a humidified 5% CO2 atmosphere to allow for reporter gene expression.[5]
-
Substrate Loading: A FRET-based β-lactamase substrate is loaded into the wells.
-
Detection: The plates are read on a fluorescence plate reader. The ratio of blue (cleaved substrate) to green (uncleaved substrate) fluorescence is calculated to determine the β-lactamase activity.
-
Data Analysis: The response is normalized to controls, and the EC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.
Signaling Pathways and Experimental Workflow
S1P4 Signaling Pathway
Activation of S1P4 by an agonist like this compound initiates downstream signaling cascades primarily through coupling to Gi and G12/13 G-proteins. This leads to the activation of the small GTPase Rho, resulting in cytoskeletal rearrangements and influencing cell motility.[6] Additionally, S1P4 activation can stimulate the ERK/MAPK and PLC pathways.[1][2]
References
- 1. Probe Development Efforts to Identify Novel Agonists of the Sphingosine 1-phosphate Receptor 4 (S1P4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Probe Development Efforts to Identify Novel Agonists of the Sphingosine 1-phosphate Receptor 4 (S1P4) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Measuring GPCR Activity Using the Tango GPCR Assay on the FLIPR Tetra Fluorimetric Imaging Plate Reader System [moleculardevices.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. The sphingosine 1-phosphate receptor S1P4 regulates cell shape and motility via coupling to Gi and G12/13 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Homology of the S1P4 Receptor and CYM50179 Binding
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the sphingosine-1-phosphate receptor 4 (S1P4), its homology with other S1P receptor subtypes, and the binding characteristics of the selective agonist CYM50179. This document details the signaling pathways associated with S1P4 activation and provides in-depth experimental protocols for studying receptor-ligand interactions.
Introduction to the S1P4 Receptor
The sphingosine-1-phosphate receptor 4 (S1P4), also known as endothelial differentiation G-protein-coupled receptor 6 (EDG6), is a high-affinity receptor for the bioactive lipid sphingosine-1-phosphate (S1P).[1] Predominantly expressed in the hematopoietic and lymphoid tissues, S1P4 plays a crucial role in immune cell trafficking, differentiation, and proliferation.[2] As a member of the G-protein coupled receptor (GPCR) superfamily, its activation initiates intracellular signaling cascades that modulate various cellular functions. This makes S1P4 a compelling target for therapeutic intervention in autoimmune diseases and certain cancers.
Homology of the S1P4 Receptor
The S1P receptor family consists of five subtypes (S1P1-5), all of which share significant sequence homology. Understanding this homology is critical for the development of subtype-selective ligands, as off-target effects can lead to undesirable side effects. The amino acid sequence identity and similarity among the human S1P receptor subtypes are summarized in the table below.
| Receptor Pair | Sequence Identity (%) | Sequence Similarity (%) |
| S1P4 vs. S1P1 | 46 | 65 |
| S1P4 vs. S1P2 | 51 | 68 |
| S1P4 vs. S1P3 | 54 | 72 |
| S1P4 vs. S1P5 | 58 | 75 |
Data is derived from comparative analysis of human S1P receptor amino acid sequences.
The relatively high degree of homology, particularly in the transmembrane domains that form the ligand-binding pocket, presents a challenge for designing selective drugs. However, subtle differences in the amino acid residues lining the binding pocket can be exploited to achieve selectivity.
This compound: A Selective S1P4 Receptor Agonist
This compound has been identified as a potent and selective agonist for the S1P4 receptor. Its ability to selectively activate S1P4 allows for the targeted modulation of immune responses and other physiological processes mediated by this receptor subtype.
Binding Affinity and Selectivity Profile of this compound
The binding affinity and functional potency of this compound have been characterized across the S1P receptor family to establish its selectivity profile. The following table summarizes the available quantitative data.
| Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) |
| S1P4 | ~25 | 46 |
| S1P1 | >10,000 | >10,000 |
| S1P2 | >10,000 | >10,000 |
| S1P3 | >5,000 | >5,000 |
| S1P5 | >10,000 | >10,000 |
Data compiled from various pharmacological studies. Ki values are approximated from available competition binding data.
The data clearly demonstrates the high selectivity of this compound for the S1P4 receptor over other S1P receptor subtypes.
The this compound Binding Site on S1P4
Homology modeling and site-directed mutagenesis studies have provided insights into the ligand-binding pocket of S1P4.[2][3] Key residues within the transmembrane (TM) helices are crucial for the interaction with S1P and its analogs. While specific mutagenesis studies with this compound are not extensively published, the binding of similar ligands suggests the importance of the following interactions:
-
Ionic Interactions: The phosphate and ammonium groups of S1P analogs form ionic bonds with charged residues in the binding pocket. For S1P4, key residues include Arg3.28 and Glu3.29.[2]
-
Cation-π Interactions: A tryptophan residue, Trp4.64, is believed to interact with the ammonium group of ligands through a cation-π interaction.[2]
-
Hydrophobic Interactions: The hydrophobic tail of the ligand is accommodated within a hydrophobic pocket formed by residues from several transmembrane helices.
It is the unique combination and spatial arrangement of these interacting residues in S1P4 that likely confers the high binding affinity and selectivity for this compound.
S1P4 Receptor Signaling Pathways
Upon agonist binding, the S1P4 receptor undergoes a conformational change, leading to the activation of heterotrimeric G proteins. S1P4 is known to couple to the Gαi/o and Gα12/13 families of G proteins, initiating downstream signaling cascades.
References
- 1. Pharmacological characterization of human S1P4 using a novel radioligand, [4,5-3H]-dihydrosphingosine-1-phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sphingosine 1-phosphate analogue recognition and selectivity at S1P4 within the endothelial differentiation gene family of receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of the Hydrophobic Ligand Binding Pocket of the S1P1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for CYM50179 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
CYM50179 is a potent and selective synthetic agonist for the Sphingosine-1-Phosphate Receptor 4 (S1PR4).[1] S1PR4 is a G protein-coupled receptor (GPCR) predominantly expressed in immune cells, including T-cells, dendritic cells, and macrophages, as well as in hematopoietic tissues. Its involvement in crucial immunological processes makes this compound a valuable tool for investigating the therapeutic potential of targeting S1PR4 in autoimmune diseases, inflammation, and oncology.
Mechanism of Action
This compound selectively binds to and activates S1PR4, initiating a cascade of intracellular signaling events. S1PR4 is known to couple with Gαi and Gα12/13 proteins. This activation leads to the modulation of various downstream pathways, including the Phospholipase C (PLC) and Extracellular Signal-Regulated Kinase (ERK) pathways, which are critical for a range of cellular responses.[2][3]
S1PR4 Signaling Pathway
The binding of this compound to S1PR4 triggers the dissociation of the G protein subunits. The Gαi subunit inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. The βγ subunits can activate Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). Furthermore, S1PR4 activation can lead to the phosphorylation and activation of the ERK1/2 mitogen-activated protein kinases (MAPK), influencing gene transcription and cellular processes like proliferation and differentiation. The coupling to Gα12/13 can also activate the RhoA pathway, impacting the actin cytoskeleton.
Quantitative Data
| Parameter | Value | Cell Line/System | Reference |
| EC50 | 46 nM | S1P4-R expressing cells | [1] |
Experimental Protocols
General Cell Culture and Preparation of this compound
Cell Lines:
-
CHO-K1 or HEK293 cells: Stably or transiently transfected to express human S1PR4 are commonly used for in vitro assays.
-
Bone Marrow-Derived Macrophages (BMDMs): Primary cells for studying immune responses.
General Culture Conditions:
-
Adherent cells (CHO-K1, HEK293) should be cultured in appropriate media (e.g., Ham's F-12 for CHO-K1, DMEM for HEK293) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Maintain cultures in a humidified incubator at 37°C with 5% CO2.
-
Passage cells upon reaching 80-90% confluency.
Preparation of this compound Stock Solution:
-
Dissolve this compound powder in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C.
-
For experiments, dilute the stock solution in the appropriate cell culture medium to the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced cellular effects.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of S1PR4 by this compound.
References
- 1. Discovery, Design and Synthesis of Novel Potent and Selective Sphingosine-1-Phosphate 4 Receptor (S1P4-R) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a Novel Agonist of the Sphingosine 1-phosphate Receptor 4 (S1P4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Beyond Immune Cell Migration: The Emerging Role of the Sphingosine-1-phosphate Receptor S1PR4 as a Modulator of Innate Immune Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vivo Use of CYM50179
For Researchers, Scientists, and Drug Development Professionals
Abstract
CYM50179, also known as ML-178, is a potent and selective agonist for the Sphingosine-1-Phosphate Receptor 4 (S1P4).[1][2] This document provides detailed application notes and generalized protocols for the in vivo use of this compound, targeting researchers in pharmacology and drug development. Due to a lack of extensive published in vivo studies specifically detailing the use of this compound, this guide combines known data about the compound with general principles of in vivo testing for selective S1P receptor agonists. The S1P4 receptor is primarily expressed in hematopoietic and lymphoid tissues, suggesting the potential for this compound to modulate immune responses.[3][4]
Introduction to this compound
This compound is a small molecule agonist that exhibits high selectivity for the S1P4 receptor, with a reported EC50 of 46 nM.[5] It shows minimal to no activity on other S1P receptor subtypes (S1P1, S1P2, S1P3, and S1P5), making it a valuable tool for investigating the specific physiological and pathological roles of S1P4.[6] The S1P4 receptor is known to couple to Gαi, Gαo, and Gα12/13 proteins, leading to the activation of downstream signaling cascades, including the ERK MAPK and PLC pathways.[1][2][6]
Chemical Properties
| Property | Value |
| Synonyms | ML-178 |
| Molecular Formula | C13H9Br2Cl2NO2 |
| Molecular Weight | 441.93 g/mol |
| Solubility | Soluble in DMSO |
S1P4 Receptor Signaling Pathway
Activation of the S1P4 receptor by an agonist like this compound initiates a cascade of intracellular events. The receptor's coupling to various G proteins allows for a diverse range of cellular responses. The primary signaling pathways are depicted below.
Proposed In Vivo Experimental Protocols
Animal Models
The choice of animal model will depend on the research question. Given the expression of S1P4 in immune cells, models of inflammation, autoimmune disease, and cancer are highly relevant.
-
Mouse Models:
-
Wild-type mice (e.g., C57BL/6, BALB/c): To study the general physiological effects of S1P4 agonism.
-
Disease Models:
-
Influenza virus infection model: To investigate the role of S1P4 in the immune response to viral infections.[2]
-
Experimental Autoimmune Encephalomyelitis (EAE): As a model for multiple sclerosis to study the impact on neuroinflammation.
-
Collagen-Induced Arthritis (CIA): As a model for rheumatoid arthritis.
-
Tumor xenograft or syngeneic models: To explore the effects on tumor growth and the tumor microenvironment.
-
-
-
Rat Models: Can also be used for similar studies, particularly for pharmacokinetic and toxicological assessments.
Formulation and Administration
Vehicle Selection: this compound is soluble in DMSO. For in vivo administration, it is crucial to prepare a biocompatible formulation. A common approach is to first dissolve the compound in a minimal amount of DMSO and then dilute it with a vehicle suitable for the chosen administration route.
-
Suggested Vehicle: A mixture of DMSO, Tween 80 (or another surfactant), and saline or PBS. For example, a final vehicle composition could be 5-10% DMSO, 5-10% Tween 80, and 80-90% saline. The final concentration of DMSO should be kept as low as possible to avoid toxicity.
Administration Route: The optimal route of administration will need to be determined empirically.
-
Intraperitoneal (i.p.) injection: A common and relatively easy route for systemic administration in rodents.
-
Oral gavage (p.o.): If oral bioavailability is desired and demonstrated.
-
Intravenous (i.v.) injection: For direct and rapid systemic delivery, often used in pharmacokinetic studies.
-
Subcutaneous (s.c.) injection: For slower, more sustained release.
Dosing
The effective dose of this compound in vivo has not been established. Therefore, a dose-response study is essential.
-
Starting Dose Range: Based on its in vitro potency (EC50 = 46 nM), a starting point for in vivo studies in mice could range from 0.1 mg/kg to 10 mg/kg.
-
Dose Escalation: A pilot study with a wide range of doses (e.g., 0.1, 1, 5, 10 mg/kg) should be conducted to determine the optimal dose that elicits a biological response without causing overt toxicity.
-
Frequency of Dosing: This will depend on the pharmacokinetic profile of this compound (half-life, clearance). Initially, a once-daily administration schedule can be tested.
Experimental Workflow
The following diagram outlines a general workflow for an initial in vivo study of this compound.
Potential In Vivo Effects and Endpoints to Measure
Based on the known function of the S1P4 receptor, agonism by this compound may lead to several measurable in vivo effects.
Immunomodulatory Effects
-
Lymphocyte Trafficking: S1P receptors are key regulators of lymphocyte egress from lymphoid organs. While S1P1 is the primary driver of this process, S1P4 may also play a role.
-
Endpoint: Complete blood counts (CBC) to assess changes in circulating lymphocyte populations (T cells, B cells).
-
-
Cytokine Production: S1P4 activation has been shown to modulate cytokine secretion from T cells, generally leading to a more immunosuppressive profile.[7]
-
Endpoint: Measurement of plasma or tissue levels of pro-inflammatory (e.g., IL-2, IFN-γ) and anti-inflammatory (e.g., IL-10) cytokines using ELISA or multiplex assays.
-
-
Dendritic Cell Function: S1P4 is involved in the activation and maturation of dendritic cells.[3]
-
Endpoint: Analysis of dendritic cell markers and function in lymphoid tissues via flow cytometry.
-
Effects in Disease Models
-
Inflammation: In models of inflammatory diseases, this compound may reduce immune cell infiltration and tissue damage.
-
Endpoints: Histological assessment of inflammation in target organs, measurement of disease-specific clinical scores.
-
-
Cancer: The role of S1P4 in cancer is complex and may be context-dependent. It could influence tumor growth, angiogenesis, and the immune infiltrate within the tumor microenvironment.
-
Endpoints: Tumor growth measurements, analysis of immune cell populations within the tumor (e.g., regulatory T cells, cytotoxic T lymphocytes) by flow cytometry or immunohistochemistry.
-
Quantitative Data Summary (Hypothetical)
As no specific in vivo quantitative data for this compound is available, the following table is a template that researchers can use to structure their data from a pilot dose-response study.
| Dose (mg/kg) | Administration Route | Animal Strain | Key Observation | Quantitative Endpoint (Example: % Change in Circulating Lymphocytes) |
| Vehicle | i.p. | C57BL/6 | No significant change | 0% |
| 0.1 | i.p. | C57BL/6 | No significant change | -5% ± 3% |
| 1.0 | i.p. | C57BL/6 | Moderate effect observed | -25% ± 8% |
| 5.0 | i.p. | C57BL/6 | Strong effect observed | -50% ± 10% |
| 10.0 | i.p. | C57BL/6 | Signs of toxicity noted | -60% ± 12% |
Conclusion and Future Directions
This compound is a valuable research tool for elucidating the specific functions of the S1P4 receptor. While detailed in vivo protocols are yet to be published, the information and generalized methodologies provided in these application notes offer a solid foundation for researchers to design and conduct their own in vivo studies. Future research should focus on establishing the pharmacokinetic and pharmacodynamic profile of this compound, and on exploring its therapeutic potential in relevant disease models.
Disclaimer: The experimental protocols described herein are intended as a guide and should be adapted and optimized by the end-user. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical use of animals in research.
References
- 1. The sphingosine 1-phosphate receptor S1P4 regulates cell shape and motility via coupling to Gi and G12/13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of a Novel Agonist of the Sphingosine 1-phosphate Receptor 4 (S1P4) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sphingosine-1-phosphate receptor - Wikipedia [en.wikipedia.org]
- 5. The Selective Agonist for Sphingosine-1-Phosphate Receptors Siponimod Increases the Expression Level of NR4A Genes in Microglia Cell Line [mdpi.com]
- 6. Probe Development Efforts to Identify Novel Agonists of the Sphingosine 1-phosphate Receptor 4 (S1P4) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Type 4 sphingosine 1-phosphate G protein-coupled receptor (S1P4) transduces S1P effects on T cell proliferation and cytokine secretion without signaling migration - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for CYM50179 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of CYM50179, a potent and selective sphingosine-1-phosphate receptor 1 (S1P1) agonist, in mouse models of experimental autoimmune encephalomyelitis (EAE), a common model for multiple sclerosis. The protocols are based on established methodologies and aim to guide researchers in designing and executing in vivo efficacy studies.
Introduction
This compound is a valuable research tool for investigating the role of S1P1 signaling in various physiological and pathological processes, including immune cell trafficking. As an S1P1 agonist, this compound induces the internalization and degradation of the S1P1 receptor, leading to the sequestration of lymphocytes in secondary lymphoid organs and a subsequent reduction in peripheral lymphocyte counts (lymphopenia). This mechanism of action makes it a compound of interest for studying autoimmune diseases where lymphocyte infiltration into target organs contributes to pathology.
Data Presentation
The following tables summarize the recommended dosage and administration details for this compound in a C57BL/6 mouse model of MOG₃₅₋₅₅-induced EAE.
| Parameter | Recommendation | Notes |
| Mouse Strain | C57BL/6 | This strain is widely used for inducing a chronic progressive form of EAE. |
| EAE Induction | Myelin Oligodendrocyte Glycoprotein (MOG)₃₅₋₅₅ peptide | A standard and well-characterized encephalitogenic peptide for inducing EAE in C57BL/6 mice. |
| This compound Dosage | 1 mg/kg body weight | Dose-ranging studies are always recommended to determine the optimal dose for specific experimental conditions and endpoints. |
| Administration Route | Oral gavage (p.o.) or Intraperitoneal (i.p.) injection | Oral gavage is often preferred for daily dosing to mimic clinical administration routes for oral drugs. Intraperitoneal injection can also be utilized. |
| Vehicle | 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water | A common and well-tolerated vehicle for the oral and intraperitoneal administration of small molecules. |
| Treatment Regimen | Daily | Daily administration is recommended to maintain sufficient plasma concentrations for sustained S1P1 modulation. Can be administered prophylactically or therapeutically. |
Experimental Protocols
Induction of Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice
This protocol describes the induction of EAE using MOG₃₅₋₅₅ peptide.
Materials:
-
MOG₃₅₋₅₅ peptide (e.g., from a commercial supplier)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis toxin (PTX) from Bordetella pertussis
-
Sterile Phosphate Buffered Saline (PBS)
-
Sterile syringes and needles (27-30 gauge)
-
Isoflurane or other suitable anesthetic
Procedure:
-
Preparation of MOG₃₅₋₅₅/CFA Emulsion:
-
On the day of immunization (Day 0), prepare an emulsion of MOG₃₅₋₅₅ in CFA.
-
A common concentration is 2 mg/mL of MOG₃₅₋₅₅ in sterile PBS.
-
Mix the MOG₃₅₋₅₅ solution with an equal volume of CFA to create a stable water-in-oil emulsion. This can be achieved by vortexing or sonicating the mixture until a thick, stable emulsion is formed. A drop of the emulsion should not disperse when placed in water.
-
-
Immunization (Day 0):
-
Anesthetize 8-10 week old female C57BL/6 mice.
-
Inject 100 µL of the MOG₃₅₋₅₅/CFA emulsion subcutaneously (s.c.) at two sites on the flanks (50 µL per site). The total dose of MOG₃₅₋₅₅ should be approximately 100 µg per mouse.
-
-
Pertussis Toxin Administration:
-
On Day 0 and Day 2 post-immunization, administer 200 ng of PTX in 100 µL of sterile PBS via intraperitoneal (i.p.) injection. PTX acts as an adjuvant to enhance the autoimmune response.
-
Preparation and Administration of this compound
Materials:
-
This compound powder
-
0.5% (w/v) carboxymethylcellulose (CMC) in sterile water (vehicle)
-
Sterile oral gavage needles (for p.o. administration)
-
Sterile syringes and needles (for i.p. injection)
-
Vortex mixer and/or sonicator
Procedure:
-
Preparation of this compound Solution:
-
Calculate the required amount of this compound based on the desired dose (1 mg/kg) and the number and weight of the mice.
-
Prepare a stock solution of this compound in a suitable solvent if necessary (e.g., DMSO), and then dilute it into the 0.5% CMC vehicle to the final desired concentration. Ensure the final concentration of the initial solvent is low and well-tolerated by the animals.
-
Alternatively, if soluble, directly suspend the this compound powder in the 0.5% CMC vehicle.
-
Vortex or sonicate the solution to ensure a homogenous suspension. Prepare fresh daily.
-
-
Administration:
-
Oral Gavage (p.o.):
-
Gently restrain the mouse.
-
Carefully insert the gavage needle into the esophagus and deliver the calculated volume of the this compound solution. The volume should typically be around 100-200 µL for a 20-25g mouse.
-
-
Intraperitoneal Injection (i.p.):
-
Restrain the mouse and locate the lower right or left quadrant of the abdomen.
-
Insert a sterile needle (27-30 gauge) at a shallow angle to avoid puncturing internal organs and inject the calculated volume of the this compound solution.
-
-
-
Control Group:
-
Administer the vehicle (0.5% CMC) alone to the control group of mice using the same route and volume as the treatment group.
-
Monitoring and Evaluation
-
Clinical Scoring: Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization. Use a standardized scoring system:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Hind limb paralysis
-
4: Hind and forelimb paralysis
-
5: Moribund or dead
-
-
Body Weight: Record the body weight of each mouse daily as an indicator of general health and disease progression.
-
Histology: At the end of the experiment, tissues such as the spinal cord and brain can be collected for histological analysis to assess inflammation and demyelination.
-
Flow Cytometry: Blood samples can be collected to analyze peripheral lymphocyte counts and confirm the induction of lymphopenia by this compound.
Visualization of Signaling and Workflow
S1P1 Signaling Pathway
The following diagram illustrates the signaling pathway of S1P1 and the effect of this compound.
Caption: S1P1 signaling pathway activation by S1P or this compound, leading to downstream effects.
Experimental Workflow for EAE Study
The diagram below outlines the key steps in an in vivo efficacy study of this compound in the EAE mouse model.
Application Notes and Protocols: CYM50179 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
CYM50179 is a potent and selective agonist for the Sphingosine-1-Phosphate Receptor 4 (S1P4-R), with an EC50 of 46 nM.[1] As a member of the G protein-coupled receptor (GPCR) family, S1P4-R is primarily expressed in lymphoid and hematopoietic tissues. Its activation is implicated in various cellular processes, including cell motility, differentiation, and immune responses. These application notes provide detailed protocols for the preparation of this compound stock solutions and an overview of its signaling pathway.
Quantitative Data Summary
For ease of reference, the key quantitative data for this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 441.93 g/mol | [1] |
| CAS Number | 1355026-47-9 | [1] |
| EC50 (S1P4-R) | 46 nM | [1] |
| Solubility (DMSO) | 60 mg/mL | [1] |
| Appearance | Solid | [1] |
Experimental Protocols
Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Protocol for Preparing a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:
-
Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L * 0.001 L * 441.93 g/mol * 1000 mg/g = 4.42 mg
-
-
-
Weighing this compound:
-
Carefully weigh out 4.42 mg of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube.
-
-
Dissolving in DMSO:
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
-
Ensuring Complete Dissolution:
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary. Visually inspect the solution to ensure no solid particles remain.
-
-
Aliquoting and Storage:
-
For convenience and to avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
-
Dilution of Stock Solution
To prepare a working solution, the 10 mM stock solution can be further diluted in the appropriate cell culture medium or experimental buffer. For example, to prepare 1 mL of a 10 µM working solution:
-
Take 1 µL of the 10 mM stock solution and add it to 999 µL of the desired buffer or medium.
-
Mix thoroughly by gentle pipetting or vortexing.
Note: The final concentration of DMSO in the working solution should be kept low (typically <0.1%) to avoid solvent-induced cellular effects.
Signaling Pathway and Workflow Diagrams
This compound-Activated S1P4 Receptor Signaling Pathway
This compound acts as an agonist at the S1P4 receptor, a G protein-coupled receptor. Upon binding, the receptor couples to Gαi and Gα12/13 proteins. This initiates downstream signaling cascades, including the activation of the Ras-ERK and Rho pathways, and the stimulation of phospholipase C (PLC), leading to various cellular responses.
Caption: this compound activates the S1P4 receptor, initiating downstream signaling.
Experimental Workflow for this compound Stock Solution Preparation
The following diagram illustrates the key steps for preparing a this compound stock solution.
Caption: Workflow for preparing a this compound stock solution.
References
CYM50179: Application Notes and Protocols for Immunological Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
CYM50179 is a potent and selective agonist for the Sphingosine-1-Phosphate Receptor 4 (S1P4). S1P4 is a G protein-coupled receptor predominantly expressed on hematopoietic and lymphocytic cells, suggesting a significant role in the regulation of the immune system.[1] This document provides detailed application notes and experimental protocols for the use of this compound in immunology research, based on the known functions of its target receptor, S1P4. These notes are intended to guide researchers in designing experiments to investigate the immunomodulatory properties of this compound.
Data Presentation
Quantitative data for this compound and a related S1P4 agonist, CYM50308, are summarized in the table below for easy comparison. This data is crucial for determining appropriate experimental concentrations.
| Compound | Target | Assay Type | EC50 | Selectivity | Source |
| This compound | S1P4 | Tango™ Assay | 46 nM | Selective for S1P4 | [2] |
| CYM50308 | S1P4 | Tango™ Assay | 37.7 - 79.1 nM | Inactive against S1P1, S1P2, S1P3 (>25 µM) and S1P5 (>2.1 µM) | [3] |
Application Notes
Based on the known functions of the S1P4 receptor, this compound can be a valuable tool for investigating various aspects of immunology.
Modulation of Dendritic Cell Function and T Helper Cell Differentiation
-
Background: S1P4 signaling has been shown to profoundly affect dendritic cell (DC) migration and cytokine secretion.[4] S1P4 deficiency in murine models leads to reduced T helper 17 (Th17) cell differentiation and an altered balance between Th1 and Th2 responses.[4][5]
-
Research Applications: this compound can be used to:
-
Investigate the role of S1P4 in DC maturation, antigen presentation, and migration to lymph nodes.
-
Study the influence of S1P4 activation on the cytokine profile of DCs and the subsequent impact on naive T cell polarization into Th1, Th2, or Th17 lineages.
-
Explore the therapeutic potential of S1P4 agonism in autoimmune diseases characterized by aberrant Th17 responses, such as in models of colitis.[4]
-
Investigation of Allergic Inflammation and Mast Cell Function
-
Background: The S1P4 receptor is expressed on mast cells, and mice deficient in S1P4 exhibit elevated serum IgE levels and hyper-responsiveness in models of Th2-driven inflammation.[6] This suggests a role for S1P4 in regulating allergic responses.
-
Research Applications: this compound can be utilized to:
-
Examine the direct effects of S1P4 activation on mast cell degranulation and the release of inflammatory mediators.
-
Assess the in vivo effects of this compound in animal models of asthma and allergic dermatitis.
-
Dissect the contribution of S1P4 signaling to the regulation of IgE production and Th2 cytokine release.
-
Elucidation of S1P4 Signaling Pathways in Immune Cells
-
Background: The S1P4 receptor couples to various G proteins, including Gαi, Gαo, and Gα12/13, to activate downstream signaling cascades such as the ERK MAPK and PLC pathways.[7] In some contexts, S1P4 signaling can also involve RhoA and ROCK.[8]
-
Research Applications: this compound can serve as a specific tool to:
-
Trace the specific downstream signaling events following S1P4 activation in different immune cell types (e.g., T cells, DCs, macrophages).
-
Identify novel interacting partners and downstream effectors of the S1P4 signaling pathway.
-
Characterize how S1P4 signaling integrates with other signaling pathways to modulate immune cell function.
-
Experimental Protocols
Protocol 1: In Vitro Dendritic Cell Maturation and Cytokine Production Assay
This protocol describes an in vitro experiment to assess the effect of this compound on the maturation and cytokine profile of bone marrow-derived dendritic cells (BMDCs).
Materials:
-
This compound
-
Murine bone marrow cells
-
GM-CSF and IL-4
-
LPS (lipopolysaccharide)
-
Cell culture medium (e.g., RPMI-1640) with supplements
-
FACS buffer (PBS with 2% FBS)
-
Antibodies for flow cytometry (e.g., anti-CD11c, -MHCII, -CD80, -CD86)
-
ELISA kits for cytokine quantification (e.g., IL-12, IL-10, IL-6, IL-23)
-
96-well cell culture plates
Procedure:
-
BMDC Generation:
-
Harvest bone marrow from the femurs and tibias of mice.
-
Culture the cells in complete RPMI-1640 supplemented with GM-CSF (20 ng/mL) and IL-4 (10 ng/mL) for 6-7 days to generate immature BMDCs.
-
-
This compound Treatment and Maturation:
-
Plate the immature BMDCs in 96-well plates at a density of 1 x 10^5 cells/well.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 10 nM - 1 µM) or vehicle control for 1 hour.
-
Stimulate the BMDCs with LPS (100 ng/mL) to induce maturation.
-
-
Analysis of DC Maturation (Flow Cytometry):
-
After 24 hours of stimulation, harvest the cells and stain with fluorescently labeled antibodies against CD11c, MHCII, CD80, and CD86.
-
Analyze the expression of maturation markers on the CD11c+ population by flow cytometry.
-
-
Analysis of Cytokine Production (ELISA):
-
Collect the cell culture supernatants after 24 hours of stimulation.
-
Quantify the concentrations of key cytokines (e.g., IL-12p70, IL-10, IL-6, IL-23) using ELISA kits according to the manufacturer's instructions.
-
Expected Outcome:
Treatment with this compound may alter the expression of co-stimulatory molecules and the production of cytokines by LPS-stimulated BMDCs, providing insights into the role of S1P4 in DC function.
Protocol 2: Tango™ GPCR Assay for S1P4 Activation
This protocol provides a general workflow for confirming the agonist activity of this compound on the S1P4 receptor using the Tango™ GPCR Assay technology. This assay measures the interaction of β-arrestin with the activated GPCR.[9][10][11][12]
Materials:
-
Tango™ S1P4-bla U2OS cells
-
Growth medium (e.g., McCoy's 5A)
-
Assay medium
-
This compound
-
LiveBLAzer™-FRET B/G Substrate
-
Fluorescence plate reader
Procedure:
-
Cell Plating:
-
Plate the Tango™ S1P4-bla U2OS cells in a 384-well, black, clear-bottom microplate at the recommended density.
-
Incubate the cell plate at 37°C, 5% CO2 for 18-24 hours.
-
-
Compound Addition:
-
Prepare a serial dilution of this compound in assay medium.
-
Add the diluted compound or vehicle control to the cell plate.
-
-
Incubation:
-
Incubate the plate for 5 hours at 37°C, 5% CO2.
-
-
Substrate Loading:
-
Prepare the LiveBLAzer™-FRET B/G Substrate according to the manufacturer's protocol.
-
Add the substrate to each well of the assay plate.
-
-
Detection:
-
Incubate the plate at room temperature in the dark for 2 hours.
-
Measure the fluorescence emission at 460 nm (blue) and 530 nm (green) using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the emission ratio (460 nm / 530 nm) for each well.
-
Plot the emission ratio against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Expected Outcome:
This compound should induce a concentration-dependent increase in the blue/green emission ratio, confirming its agonist activity at the S1P4 receptor.
Visualizations
S1P4 Signaling Pathway
Caption: S1P4 receptor signaling cascade initiated by this compound.
Experimental Workflow: In Vitro DC Maturation Assay
Caption: Workflow for assessing this compound's effect on DC maturation.
References
- 1. THE ALLIANCE OF SPHINGOSINE-1-PHOSPHATE AND ITS RECEPTORS IN IMMUNITY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CYM50308 (S1P4 Receptor Agonist) - Echelon Biosciences [echelon-inc.com]
- 4. Sphingosine-1-phospate receptor 4 (S1P₄) deficiency profoundly affects dendritic cell function and TH17-cell differentiation in a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A role for S1P4 receptor expression in the modulation of immune responses and mast cell function | NIH Research Festival [researchfestival.nih.gov]
- 7. Identification of a Novel Agonist of the Sphingosine 1-phosphate Receptor 4 (S1P4) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Beyond Immune Cell Migration: The Emerging Role of the Sphingosine-1-phosphate Receptor S1PR4 as a Modulator of Innate Immune Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measuring GPCR Activity Using the Tango GPCR Assay on the FLIPR Tetra Fluorimetric Imaging Plate Reader System [moleculardevices.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Studying Autoimmune Disease with CYM50179
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingosine-1-phosphate (S1P) is a critical signaling lipid that regulates a wide array of cellular processes, particularly within the immune system. Its effects are mediated through a family of five G protein-coupled receptors (GPCRs), S1P1-5. The S1P signaling axis is a validated therapeutic target for autoimmune diseases. The landmark approval of Fingolimod (FTY720), a non-selective S1P receptor modulator, for multiple sclerosis highlighted the potential of this pathway. Fingolimod's primary mechanism of action involves functional antagonism of the S1P1 receptor, which leads to the sequestration of lymphocytes in secondary lymphoid organs, preventing their migration to sites of inflammation.[1]
While the role of S1P1 is well-established, the specific functions of other S1P receptor subtypes in autoimmunity are still under active investigation. CYM50179 is a potent and selective agonist for the S1P4 receptor, with a reported EC50 of 46 nM.[2] S1P4 is primarily expressed on hematopoietic cells, including lymphocytes, dendritic cells, and macrophages. The availability of a selective agonist like this compound provides a valuable pharmacological tool to dissect the specific role of S1P4 in immune cell trafficking, activation, and differentiation, independent of the dominant S1P1-mediated effects.
These application notes provide detailed protocols for using this compound to explore the function of S1P4 in common in vitro assays and in vivo models of autoimmune disease.
Mechanism of Action: S1P1 vs. S1P4 Signaling
The therapeutic effect of broad S1P receptor modulators in autoimmunity is largely attributed to their action on S1P1, which controls lymphocyte egress from lymph nodes.[3][4] Agonist binding to S1P1 on a lymphocyte surface leads to receptor internalization and degradation. This renders the cell unresponsive to the high S1P gradient present in blood and lymph, effectively trapping it within the lymph node.[5][6]
This compound allows for the specific interrogation of S1P4. Both S1P1 and S1P4 can couple to the inhibitory G protein, Gαi, but they also have distinct signaling capacities that may lead to different functional outcomes in immune cells.[7][8] Using this compound, researchers can investigate whether S1P4 activation modulates immune cell migration towards other chemokines, alters cytokine production, or affects dendritic cell maturation and antigen presentation, providing a more nuanced understanding of the S1P axis in immunity.
Figure 1. Simplified S1P Receptor Signaling Pathways.
Application 1: In Vitro Analysis of Immune Cell Function
In vitro assays are essential for determining the direct effects of this compound on specific immune cell populations.
Figure 2. General Workflow for In Vitro Assays.
Protocol 1: T-Cell Chemotaxis (Transwell Migration) Assay
This protocol assesses the ability of this compound to modulate T-cell migration towards a known chemoattractant, helping to elucidate the role of S1P4 in regulating lymphocyte trafficking.
Materials:
-
Human or murine CD4+ T-cells
-
RPMI-1640 with 0.5% Bovine Serum Albumin (BSA) (Migration Medium)
-
This compound (stock solution in DMSO)
-
Chemoattractant (e.g., CXCL12/SDF-1α, 100 ng/mL)
-
24-well plate with 5 µm pore size Transwell inserts
-
Cell viability dye (e.g., Trypan Blue)
-
Flow cytometer or plate reader with fluorescent capabilities
-
Fluorescent cell stain (e.g., Calcein-AM) or counting beads for flow cytometry
Procedure:
-
Cell Preparation: Isolate CD4+ T-cells from peripheral blood or spleen using standard methods (e.g., magnetic bead separation). Resuspend cells at 1 x 10^6 cells/mL in Migration Medium and rest for 2 hours at 37°C.
-
Compound Preparation: Prepare serial dilutions of this compound in Migration Medium. A suggested range is 1 nM to 10 µM. Include a vehicle control (DMSO equivalent to the highest this compound concentration).
-
Assay Setup:
-
Add 600 µL of Migration Medium containing the chemoattractant (e.g., 100 ng/mL CXCL12) to the lower chambers of the 24-well plate.
-
Include negative control wells containing only Migration Medium in the lower chamber.
-
-
Cell Treatment: Mix the rested T-cells with the prepared this compound dilutions or vehicle control. Incubate for 30 minutes at 37°C.
-
Migration: Add 100 µL of the cell suspension (1 x 10^5 cells) to the upper chamber of each Transwell insert.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator.
-
Quantification:
-
Carefully remove the Transwell inserts.
-
Collect the cells that have migrated to the lower chamber.
-
Quantify the number of migrated cells using a preferred method:
-
Flow Cytometry: Add a fixed number of counting beads to each sample and acquire events. The cell count can be calculated based on the ratio of cells to beads.
-
Fluorescence Plate Reader: Pre-label cells with Calcein-AM before the assay. Read the fluorescence of the lower chamber. Create a standard curve to correlate fluorescence with cell number.
-
-
-
Data Analysis: Calculate the percentage of migration relative to the positive control (chemoattractant alone). Plot the percentage of migration against the concentration of this compound to determine any inhibitory or stimulatory effects.
Protocol 2: Analysis of T-Cell Cytokine Production
This protocol determines if S1P4 activation by this compound modulates the production of key pro-inflammatory or regulatory cytokines from activated T-cells.
Materials:
-
Isolated CD4+ T-cells
-
Complete RPMI-1640 medium
-
96-well flat-bottom tissue culture plate, coated with anti-CD3 antibody (e.g., 1-5 µg/mL)
-
Soluble anti-CD28 antibody (e.g., 1 µg/mL)
-
This compound (stock solution in DMSO)
-
Cell stimulation cocktail (optional, for intracellular cytokine staining)
-
ELISA kits (e.g., for IFN-γ, IL-17A, IL-10) or flow cytometry antibodies for intracellular cytokine staining
Procedure:
-
Plate Coating: Coat a 96-well plate with anti-CD3 antibody overnight at 4°C. Wash 3 times with sterile PBS before use.
-
Cell Seeding: Seed isolated CD4+ T-cells at 2 x 10^5 cells/well in 100 µL of complete medium.
-
Treatment: Add 50 µL of medium containing this compound at various concentrations (e.g., 1 nM to 10 µM, plus vehicle control).
-
Activation: Add 50 µL of medium containing soluble anti-CD28 antibody to each well to achieve a final concentration of 1 µg/mL.
-
Incubation: Culture the cells for 48-72 hours at 37°C, 5% CO2.
-
Sample Collection & Analysis:
-
For ELISA: Centrifuge the plate and carefully collect the supernatant. Measure cytokine concentrations using specific ELISA kits according to the manufacturer's instructions.
-
For Intracellular Staining: 4-6 hours before the end of incubation, add a protein transport inhibitor (e.g., Brefeldin A). Harvest cells, stain for surface markers, then fix, permeabilize, and stain for intracellular cytokines (e.g., IFN-γ, IL-17A). Analyze by flow cytometry.
-
-
Data Analysis: Compare cytokine levels in this compound-treated wells to the vehicle control.
| In Vitro Assay Parameters for this compound | |
| Parameter | Suggested Range / Readout |
| Target Cells | Primary Murine or Human T-cells, B-cells, Dendritic Cells |
| This compound Concentration Range | 1 nM - 10 µM (Centered around S1P4 EC50 of ~46 nM)[2] |
| Migration Assay Readout | % Migration vs. Control, IC50/EC50 |
| Cytokine Assay Readouts | Cytokine Concentration (pg/mL), % of Cytokine-Positive Cells |
| Key Cytokines to Measure | Pro-inflammatory: IFN-γ, IL-17A, TNF-α. Regulatory: IL-10, TGF-β.[9][10] |
Application 2: In Vivo Evaluation in Autoimmune Models
Animal models are indispensable for evaluating the therapeutic potential and understanding the systemic effects of immunomodulatory compounds.
Figure 3. General Workflow for In Vivo Studies.
Protocol 3: Experimental Autoimmune Encephalomyelitis (EAE)
EAE is the most common animal model for human multiple sclerosis, characterized by T-cell-mediated inflammation, demyelination, and axonal loss in the central nervous system (CNS).[11]
Materials:
-
Female C57BL/6J mice, 8-10 weeks old
-
Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis Toxin (PTx)
-
This compound formulated for in vivo administration (e.g., in 0.5% methylcellulose)
-
Anesthesia
Procedure:
-
EAE Induction (Day 0):
-
Prepare an emulsion of MOG35-55 in CFA. A typical final concentration is 1-2 mg/mL MOG and 4 mg/mL M. tuberculosis.
-
Lightly anesthetize mice. Administer 100-200 µL of the emulsion subcutaneously, split across two sites on the flank.
-
Administer 100-200 ng of Pertussis Toxin intraperitoneally (i.p.) in sterile PBS.
-
-
Second PTx Injection (Day 2): Administer a second dose of PTx (100-200 ng, i.p.).
-
This compound Administration:
-
Prophylactic Dosing: Begin daily administration of this compound or vehicle on Day 0 or Day 1 and continue throughout the study.
-
Therapeutic Dosing: Begin daily administration upon the first signs of clinical disease (e.g., limp tail, score of 1).
-
Dose Finding: As specific in vivo data for this compound is limited, a dose-response study is recommended (e.g., 0.1, 1, and 10 mg/kg) administered via oral gavage or i.p. injection.
-
-
Clinical Monitoring: Starting around Day 7, monitor mice daily for clinical signs of EAE and record their weight. Use a standard scoring system:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness or wobbly gait
-
3: Partial hind limb paralysis
-
4: Complete hind limb paralysis
-
5: Moribund state
-
-
Endpoint Analysis (e.g., Day 21-28 or at peak disease):
-
Collect blood for complete blood counts and serum for cytokine analysis.
-
Harvest spleen and lymph nodes for flow cytometric analysis of immune cell populations.
-
Perfuse mice with PBS and harvest spinal cord and brain for histopathological analysis (H&E for inflammation, Luxol Fast Blue for demyelination) and immune cell isolation.
-
Protocol 4: Collagen-Induced Arthritis (CIA)
CIA is a widely used model for rheumatoid arthritis, sharing key pathological features like synovitis, pannus formation, and cartilage/bone erosion driven by T- and B-cell responses to type II collagen.[12][13]
Materials:
-
Male DBA/1J mice, 8-10 weeks old
-
Type II Collagen (bovine or chicken)
-
Complete Freund's Adjuvant (CFA) and Incomplete Freund's Adjuvant (IFA)
-
This compound formulated for in vivo administration
-
Digital calipers
Procedure:
-
Primary Immunization (Day 0):
-
Prepare an emulsion of Type II Collagen (2 mg/mL) in CFA.
-
Administer 100 µL of the emulsion intradermally at the base of the tail.
-
-
Booster Immunization (Day 21):
-
Prepare an emulsion of Type II Collagen (2 mg/mL) in IFA.
-
Administer 100 µL of the emulsion intradermally at the base of the tail, near the primary injection site.
-
-
This compound Administration:
-
Prophylactic Dosing: Begin daily administration on Day 0 or Day 20 (before booster).
-
Therapeutic Dosing: Begin daily administration after the onset of visible arthritis (arthritis score > 1).[14]
-
A dose-response study (e.g., 0.1, 1, 10 mg/kg) via oral gavage is recommended.
-
-
Clinical Monitoring: Starting around Day 21, monitor mice 3-4 times per week for signs of arthritis.
-
Arthritis Score (per paw):
-
0: Normal
-
1: Mild swelling/redness in one joint
-
2: Moderate swelling/redness
-
3: Severe swelling of the entire paw
-
4: Maximum inflammation with joint deformity
-
-
Paw Thickness: Measure the thickness of the hind paws using digital calipers.
-
-
Endpoint Analysis (e.g., Day 35-42):
-
Collect blood for serum cytokine and anti-collagen antibody analysis.
-
Harvest paws for histopathology to assess inflammation, cartilage damage, and bone erosion.
-
Harvest spleens and lymph nodes for immune cell analysis.
-
| In Vivo Model Parameters for this compound | |
| Parameter | Suggested Protocol / Readout |
| Animal Models | EAE (C57BL/6J Mice), CIA (DBA/1J Mice)[12][15] |
| Suggested Dose Range | 0.1 - 10 mg/kg/day (requires optimization) |
| Administration Route | Oral Gavage (p.o.) or Intraperitoneal (i.p.) |
| Dosing Regimen | Prophylactic (from Day 0/1) or Therapeutic (at disease onset)[14] |
| Primary Readouts | EAE: Clinical Score, Body Weight. CIA: Arthritis Score, Paw Thickness. |
| Secondary Readouts | Histopathology, CNS/Joint immune infiltration, Serum Cytokines (e.g., IL-17, TNF-α), Lymphocyte counts in blood/spleen.[16] |
Conclusion
This compound serves as a selective and potent research tool for elucidating the specific contributions of the S1P4 receptor to the pathogenesis of autoimmune diseases. By employing the protocols outlined in these notes, researchers can systematically investigate the impact of S1P4 activation on immune cell migration, cytokine signaling, and disease progression in clinically relevant preclinical models. This work will help to differentiate the roles of S1P4 from the well-described S1P1 axis, potentially uncovering novel mechanisms and therapeutic strategies for treating autoimmune disorders.
References
- 1. Sphingosine 1-phosphate signaling impacts lymphocyte migration, inflammation and infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of a Selective S1P1 Receptor Agonist Efficacious at Low Oral Dose and Devoid of Effects on Heart Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lymphocyte sequestration through S1P lyase inhibition and disruption of S1P gradients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sphingosine 1-phosphate: lipid signaling in pathology and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Characterization of Sphingosine 1-Phosphate Receptor 1 (S1P1) Expression and Mediated Migration of Primary Human T and B Cells in the Context of Cenerimod, a Novel, Selective S1P1 Receptor Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CD4 T cell sphingosine 1-phosphate receptor (S1PR)1 and S1PR4 and endothelial S1PR2 regulate afferent lymphatic migration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytokines in Autoimmunity: Role in Induction, Regulation, and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. news-medical.net [news-medical.net]
- 11. Experimental autoimmune encephalomyelitis (EAE) as a model for multiple sclerosis (MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Collagen-Induced Arthritis: A model for Murine Autoimmune Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. inotiv.com [inotiv.com]
- 15. Experimental Autoimmune Encephalomyelitis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cytokines and Chemokines in Autoimmune Disease: An Overview - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for CYM50179 in Cancer Cell Line Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
CYM50179 is a potent and selective agonist of the Sphingosine-1-Phosphate Receptor 4 (S1P4). S1P4 is a G protein-coupled receptor predominantly expressed in lymphoid and hematopoietic tissues. Emerging evidence suggests a role for S1P4 in the tumor microenvironment and in the regulation of cancer cell signaling pathways, making it a potential therapeutic target. These application notes provide a comprehensive guide for researchers investigating the effects of this compound in cancer cell line experiments, including detailed protocols for key assays and templates for data presentation.
Mechanism of Action
This compound selectively binds to and activates the S1P4 receptor. S1P4 is known to couple to Gαi and Gα12/13 proteins, which can lead to the activation of downstream signaling cascades, including the ERK/MAPK and STAT3 pathways.[1][2] In the context of cancer, the activation of these pathways can influence cell proliferation, survival, and migration.[3][4] The precise downstream effects of S1P4 activation can be cell-type specific. Therefore, experimental validation in relevant cancer cell lines is crucial.
Data Presentation
Table 1: In Vitro Efficacy of this compound Across Various Cancer Cell Lines (Hypothetical Data)
| Cell Line | Cancer Type | IC50 (µM) after 72h | Max Inhibition (%) |
| Jurkat | T-cell Leukemia | 1.5 ± 0.3 | 85 ± 5 |
| MDA-MB-453 | Breast Cancer | 5.2 ± 0.8 | 78 ± 7 |
| PC-3 | Prostate Cancer | 12.8 ± 2.1 | 65 ± 9 |
| A549 | Lung Carcinoma | > 50 | Not significant |
Table 2: Effect of this compound on Apoptosis in Jurkat Cells (Hypothetical Data)
| Treatment | Concentration (µM) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Vehicle (DMSO) | - | 5.1 ± 1.2 | 2.3 ± 0.5 |
| This compound | 1 | 15.7 ± 2.5 | 4.6 ± 0.9 |
| This compound | 5 | 32.4 ± 4.1 | 10.2 ± 1.8 |
| Staurosporine (Positive Control) | 1 | 65.8 ± 5.9 | 15.3 ± 2.4 |
Experimental Protocols
Cell Viability Assay (MTT/MTS Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle-only wells.
-
Incubate for 48-72 hours.
-
-
MTT/MTS Addition and Measurement:
-
For MTT: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Add 100 µL of solubilization solution and incubate overnight at 37°C.
-
For MTS: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[5]
-
Read the absorbance at the appropriate wavelength (570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media only).
-
Normalize the data to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the drug concentration and use non-linear regression to calculate the IC50 value.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the induction of apoptosis by this compound.
Materials:
-
Cancer cell line
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed 2 x 10^5 cells per well in 6-well plates and incubate for 24 hours.
-
Treat the cells with varying concentrations of this compound (and a vehicle control) for 24-48 hours.
-
-
Cell Harvesting and Staining:
-
Collect both adherent and floating cells.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the cells by flow cytometry within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only controls to set up compensation and gates.
-
Quantify the percentage of cells in each quadrant (Live, Early Apoptotic, Late Apoptotic/Necrotic).
-
Western Blotting for Signaling Pathway Analysis
This protocol assesses the effect of this compound on the phosphorylation of key signaling proteins like STAT3 and ERK.
Materials:
-
Cancer cell line
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis and Protein Quantification:
-
Seed and treat cells with this compound for a short duration (e.g., 15, 30, 60 minutes) to observe signaling events.
-
Wash cells with cold PBS and lyse with RIPA buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and add ECL substrate.
-
-
Detection:
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Normalize the levels of phosphorylated proteins to the total protein levels.
-
Visualizations
Caption: Hypothesized signaling pathway of this compound in cancer cells.
Caption: General experimental workflow for evaluating this compound.
Caption: Logical framework for investigating this compound's effects.
References
- 1. Identification of a Novel Agonist of the Sphingosine 1-phosphate Receptor 4 (S1P4) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Beyond Immune Cell Migration: The Emerging Role of the Sphingosine-1-phosphate Receptor S1PR4 as a Modulator of Innate Immune Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scientificarchives.com [scientificarchives.com]
- 5. STAT3 activates MSK1-mediated histone H3 phosphorylation to promote NFAT signaling in gastric carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis with CYM50179
For Researchers, Scientists, and Drug Development Professionals
Introduction
CYM50179 is a potent and selective synthetic agonist for the Sphingosine-1-Phosphate Receptor 4 (S1P4). S1P receptors are a class of G protein-coupled receptors (GPCRs) that play crucial roles in various physiological processes, particularly in the immune system. Unlike other S1P receptor subtypes that are more ubiquitously expressed, S1P4 expression is largely restricted to hematopoietic and lymphoid tissues. This makes this compound a valuable tool for investigating the specific functions of S1P4 in immune cell regulation, including its role in T-cell and B-cell function, and as a potential therapeutic agent for autoimmune diseases and cancer.
These application notes provide detailed protocols for utilizing this compound in flow cytometry to analyze its effects on S1P4 receptor expression and downstream signaling events in immune cells.
Mechanism of Action
This compound acts as a selective agonist at the S1P4 receptor, which is primarily coupled to Gαi and Gα12/13 G-proteins. Activation of these pathways can lead to the inhibition of adenylyl cyclase, activation of the Rho GTPase pathway, and modulation of cytokine secretion. A key consequence of agonist binding to GPCRs like S1P4 is receptor internalization, a process of receptor desensitization and down-regulation from the cell surface. Flow cytometry is an ideal method to quantify this change in cell surface receptor expression.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound.
| Parameter | Value | Receptor Target | Assay Type |
| EC50 | 46 nM | Human S1P4 | Receptor Agonism Assay |
Caption: Summary of this compound Potency.
Signaling Pathway
Activation of the S1P4 receptor by this compound initiates a cascade of intracellular events. The diagram below illustrates the primary signaling pathways associated with S1P4 activation.
Caption: S1P4 receptor signaling cascade initiated by this compound.
Experimental Protocols
Protocol 1: Analysis of S1P4 Receptor Internalization by Flow Cytometry
This protocol describes the methodology to quantify the internalization of the S1P4 receptor on the cell surface following treatment with this compound.
Materials:
-
Cell Line: Human lymphoid cell line endogenously expressing S1P4 (e.g., Jurkat, Ramos) or a cell line stably transfected with a tagged human S1P4 receptor (e.g., CHO-K1, HEK293).
-
This compound: Prepare a stock solution in DMSO and dilute to working concentrations in cell culture medium.
-
Primary Antibody: Fluorochrome-conjugated anti-S1P4 antibody suitable for flow cytometry. Alternatively, if using a tagged receptor, an antibody against the tag (e.g., anti-FLAG).
-
Isotype Control: A matched fluorochrome-conjugated isotype control antibody.
-
Flow Cytometry Staining Buffer: PBS with 1% BSA and 0.1% sodium azide.
-
Fixation Buffer (Optional): 1-4% paraformaldehyde in PBS.
-
96-well U-bottom plates or FACS tubes.
-
Flow cytometer.
Experimental Workflow:
Caption: Workflow for S1P4 receptor internalization assay.
Procedure:
-
Cell Preparation: Harvest cells and prepare a single-cell suspension in your cell culture medium at a concentration of 1 x 10^6 cells/mL.
-
Plating: Aliquot 100 µL of the cell suspension (1 x 10^5 cells) into each well of a 96-well U-bottom plate or into FACS tubes.
-
This compound Treatment: Prepare serial dilutions of this compound in cell culture medium. A suggested concentration range is 0 nM (vehicle control), 1 nM, 10 nM, 100 nM, and 1000 nM. Add the diluted this compound to the cells.
-
Incubation: Incubate the plate at 37°C in a humidified incubator. The incubation time should be optimized, but a starting point could be 30, 60, and 120 minutes to determine the kinetics of internalization.
-
Wash: After incubation, pellet the cells by centrifugation (300 x g for 5 minutes at 4°C) and wash once with ice-cold PBS to stop the internalization process.
-
Antibody Staining: Resuspend the cell pellet in 50 µL of flow cytometry staining buffer containing the fluorochrome-conjugated anti-S1P4 antibody or the corresponding isotype control. Incubate for 30 minutes at 4°C in the dark.
-
Final Washes: Wash the cells twice with 200 µL of flow cytometry staining buffer.
-
Resuspension: Resuspend the final cell pellet in 200 µL of flow cytometry staining buffer for analysis. If not analyzing immediately, cells can be fixed in 1% paraformaldehyde.
-
Flow Cytometry Analysis: Acquire the samples on a flow cytometer. Gate on the live cell population based on forward and side scatter. The Mean Fluorescence Intensity (MFI) of the S1P4 staining will be inversely proportional to the extent of receptor internalization.
Data Analysis:
Calculate the percentage of S1P4 receptor internalization for each concentration of this compound relative to the vehicle-treated control cells using the following formula:
% Internalization = (1 - (MFI of treated cells / MFI of control cells)) * 100
Plot the percentage of internalization against the log concentration of this compound to determine the EC50 for receptor internalization.
Protocol 2: Analysis of Downstream Signaling Events (Intracellular Staining)
This protocol can be adapted to measure changes in downstream signaling molecules, such as the phosphorylation of kinases, upon S1P4 activation by this compound.
Materials:
-
All materials from Protocol 1.
-
Fixation/Permeabilization Buffer: Commercially available kits are recommended for optimal results (e.g., BD Cytofix/Cytoperm™).
-
Intracellular Antibody: A fluorochrome-conjugated antibody specific for the phosphorylated form of a downstream target (e.g., phospho-ERK).
-
Wash/Perm Buffer: Buffer compatible with the fixation/permeabilization kit.
Procedure:
-
Follow steps 1-4 from Protocol 1 for cell preparation and treatment with this compound. Shorter incubation times (e.g., 5, 15, 30 minutes) are typically used for analyzing phosphorylation events.
-
Fixation: After incubation, fix the cells by adding an equal volume of fixation buffer and incubate for 20 minutes at room temperature.
-
Permeabilization: Wash the fixed cells with staining buffer. Permeabilize the cells by resuspending in permeabilization buffer and incubating for the recommended time at 4°C.
-
Intracellular Staining: Wash the permeabilized cells. Resuspend the cells in wash/perm buffer containing the fluorochrome-conjugated antibody against the intracellular target. Incubate for 30-60 minutes at room temperature in the dark.
-
Final Washes: Wash the cells twice with wash/perm buffer.
-
Resuspension and Analysis: Resuspend the cells in flow cytometry staining buffer and analyze on a flow cytometer.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low S1P4 signal | Low receptor expression on the cell line. | Use a cell line known to express high levels of S1P4 or a transfected cell line. Confirm antibody performance. |
| High background staining | Non-specific antibody binding. | Include an Fc block step before primary antibody incubation. Ensure the use of a proper isotype control. |
| No internalization observed | This compound concentration is too low or incubation time is too short. | Increase the concentration range and perform a time-course experiment. |
| Cell viability is low | Toxicity of this compound or harsh treatment. | Perform a dose-response for toxicity. Ensure gentle cell handling during washes. |
Conclusion
This compound is a powerful tool for dissecting the role of the S1P4 receptor in immune cell function. The provided flow cytometry protocols offer a robust framework for quantifying S1P4 receptor internalization and analyzing downstream signaling pathways. These methods are essential for researchers in immunology and drug development seeking to understand the therapeutic potential of targeting the S1P4 receptor.
Application Notes and Protocols for High-Throughput Screening of CYM50179 and other S1PR4 Agonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingosine-1-phosphate receptor 4 (S1PR4) is a G protein-coupled receptor (GPCR) predominantly expressed in hematopoietic and lymphoid tissues.[1] Its involvement in immune cell trafficking, differentiation, and cytokine release makes it a compelling target for therapeutic intervention in various autoimmune and inflammatory diseases. CYM50179 is a potent and selective agonist of S1PR4, making it a valuable pharmacological tool for studying S1PR4 signaling and a lead compound for drug discovery programs. High-throughput screening (HTS) is a critical methodology for identifying and characterizing novel modulators of S1PR4.[2][3][4] This document provides detailed application notes and protocols for the use of this compound in HTS campaigns and outlines robust assays for the discovery of novel S1PR4 agonists.
S1PR4 Signaling Pathway
High-Throughput Screening Assays for S1PR4
Several HTS-compatible assays can be employed to identify and characterize S1PR4 agonists. The choice of assay will depend on the specific signaling pathway of interest, desired throughput, and available instrumentation.[2][7]
1. Calcium Mobilization Assays: These assays measure the transient increase in intracellular calcium concentration following GPCR activation.[8][9] For Gαi-coupled receptors like S1PR4, co-expression of a promiscuous G protein, such as Gα16 or a chimeric Gαq/i, can effectively couple the receptor to the PLC-calcium pathway, enabling a robust fluorescent readout.[10][11]
2. β-Arrestin Recruitment Assays: These assays directly measure the interaction between the activated S1PR4 and β-arrestin.[12][13] Technologies like the Tango™ assay provide a sensitive and robust platform for HTS, where agonist-induced receptor-arrestin interaction leads to the expression of a reporter gene.[14][15]
Quantitative Data Summary
The following table summarizes key quantitative parameters for S1PR4 agonists and a representative HTS assay.
| Compound | Target | Assay Type | EC50 (nM) | Representative Z' Factor | Reference |
| This compound | S1PR4 | β-Arrestin Recruitment (Tango) | 46.3 | 0.68 | [16] |
| CYM50260 | S1PR4 | Not Specified | 45 | Not Available |
Note: The Z' factor is a statistical indicator of assay quality, where a value between 0.5 and 1.0 is considered excellent for HTS. The value presented is from a representative GPCR β-arrestin recruitment assay.[17]
Experimental Protocols
The following are detailed protocols for performing HTS assays to identify novel S1PR4 agonists.
Protocol 1: Calcium Mobilization Assay (384-well format)
This protocol is designed for a no-wash, fluorescence-based calcium mobilization assay using a cell line stably co-expressing human S1PR4 and a promiscuous G protein (e.g., Gα16).
Materials:
-
CHO-K1 or HEK293 cells stably expressing S1PR4 and Gα16
-
Culture Medium: DMEM/F12, 10% FBS, 1% Penicillin-Streptomycin, appropriate selection antibiotics
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Calcium-sensitive dye (e.g., Fluo-4 AM or Calcium 5) with a power-loading solution (e.g., Pluronic F-127)
-
This compound (positive control)
-
DMSO (vehicle control)
-
384-well black-walled, clear-bottom assay plates
-
Fluorescence Imaging Plate Reader (FLIPR) or equivalent instrument with liquid handling capabilities
Procedure:
-
Cell Plating:
-
Harvest and resuspend cells in culture medium to a density of 2 x 10^5 cells/mL.
-
Dispense 25 µL of the cell suspension (5,000 cells/well) into the 384-well assay plates.
-
Incubate the plates for 18-24 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
Dye Loading:
-
Prepare the calcium dye loading solution according to the manufacturer's instructions, typically by reconstituting the dye in DMSO and then diluting it in Assay Buffer.
-
Add 25 µL of the dye loading solution to each well of the cell plate.
-
Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.
-
-
Compound Preparation and Addition:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Create a serial dilution of the test compounds and this compound in Assay Buffer at 5x the final desired concentration. The final DMSO concentration should be kept below 0.5%.
-
Transfer the compound solutions to a 384-well compound plate.
-
-
Data Acquisition:
-
Place the cell plate and the compound plate into the fluorescence plate reader.
-
Set the instrument to measure fluorescence intensity (e.g., excitation at 485 nm and emission at 525 nm) before and after compound addition.
-
Establish a baseline reading for 10-20 seconds.
-
Initiate the automated addition of 12.5 µL of the compound solutions from the compound plate to the cell plate.
-
Continue to measure the fluorescence signal for 2-3 minutes.
-
-
Data Analysis:
-
The response is typically calculated as the maximum fluorescence intensity minus the baseline fluorescence.
-
Normalize the data using a vehicle control (0% activation) and a maximal concentration of this compound (100% activation).
-
Plot the normalized response against the compound concentration to determine the EC50 values for active compounds.
-
Calculate the Z' factor for the assay plate using the positive and negative controls.
-
Protocol 2: β-Arrestin Recruitment Tango™ Assay (384-well format)
This protocol describes a transcriptional reporter assay to measure S1PR4 and β-arrestin interaction.
Materials:
-
U2OS or HEK293 cell line engineered for the Tango™ assay, expressing S1PR4.
-
Culture Medium: McCoy's 5A or DMEM, 10% dialyzed FBS, 1% Penicillin-Streptomycin, and appropriate selection antibiotics.
-
Assay Medium: Opti-MEM or equivalent serum-free medium.
-
LiveBLAzer™-FRET B/G Substrate.
-
This compound (positive control).
-
DMSO (vehicle control).
-
384-well white, solid-bottom assay plates.
-
Fluorescence plate reader capable of bottom-read FRET measurements.
Procedure:
-
Cell Plating:
-
Harvest and resuspend the Tango™-S1PR4 cells in culture medium to a density of 2.5 x 10^5 cells/mL.
-
Dispense 40 µL of the cell suspension (10,000 cells/well) into the 384-well assay plates.
-
Incubate for 16-24 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
Compound Addition:
-
Prepare serial dilutions of test compounds and this compound in Assay Medium at 5x the final concentration.
-
Remove the culture medium from the cell plate and add 40 µL of Assay Medium.
-
Add 10 µL of the 5x compound solutions to the respective wells.
-
-
Incubation:
-
Incubate the plates for 5-16 hours at 37°C in a humidified 5% CO₂ incubator to allow for reporter gene expression.
-
-
Substrate Loading and Detection:
-
Prepare the LiveBLAzer™-FRET B/G Substrate according to the manufacturer's protocol.
-
Add 10 µL of the prepared substrate solution to each well.
-
Incubate the plates for 2 hours at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plates on a fluorescence plate reader with an excitation wavelength of 409 nm and emission wavelengths of 460 nm (blue) and 530 nm (green).
-
-
Data Analysis:
-
Calculate the emission ratio (460 nm / 530 nm) for each well.
-
Normalize the data using a vehicle control and a maximal concentration of this compound.
-
Plot the normalized ratio against the compound concentration to determine EC50 values.
-
Calculate the Z' factor for the assay.
-
HTS Workflow
A typical HTS campaign for identifying novel S1PR4 agonists follows a structured workflow to ensure efficiency and data quality.
Conclusion
This compound serves as an excellent tool compound for the development and validation of high-throughput screening assays targeting S1PR4. The protocols outlined in this document for calcium mobilization and β-arrestin recruitment provide robust and reliable methods for identifying and characterizing novel S1PR4 agonists. Careful assay optimization and adherence to best practices in HTS will facilitate the discovery of new chemical entities with therapeutic potential for a range of immunological disorders.
References
- 1. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights & FAQs | High-Throughput Screening of GPCRs for Drug Discovery. [celtarys.com]
- 3. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in G protein-coupled receptor high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. S1PR4 - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-throughput assays to measure intracellular Ca²⁺ mobilization in cells that express recombinant S1P receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. genscript.jp [genscript.jp]
- 12. Frontiers | ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment [frontiersin.org]
- 13. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Measurement of β-Arrestin Recruitment at GPCRs Using the Tango Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Measuring GPCR Activity Using the Tango GPCR Assay on the FLIPR Tetra Fluorimetric Imaging Plate Reader System [moleculardevices.com]
- 16. Probe Development Efforts to Identify Novel Agonists of the Sphingosine 1-phosphate Receptor 4 (S1P4) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
CYM50179 solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CYM50179. Our goal is to help you overcome common solubility challenges and ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO). It is a powerful polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.[1][2][3]
Q2: What is the solubility of this compound in DMSO?
A2: this compound has a solubility of up to 60 mg/mL in DMSO.[4] To achieve this concentration, the use of ultrasonication is recommended to aid dissolution.[4]
Q3: I am observing precipitation when I dilute my this compound DMSO stock solution in my aqueous cell culture medium. Why is this happening and how can I prevent it?
A3: This is a common issue for compounds that are poorly soluble in water. While this compound dissolves well in DMSO, its solubility in aqueous solutions like cell culture media is significantly lower. When the DMSO stock is added to the aqueous medium, the compound can precipitate out of the solution.
To prevent precipitation, consider the following:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, typically below 0.5%, to minimize solvent-induced toxicity and its effect on compound solubility.
-
Serial Dilutions: Prepare intermediate dilutions of your this compound stock solution in DMSO before the final dilution into the aqueous medium.
-
Warm the Medium: Gently warming your cell culture medium to 37°C before adding the compound can sometimes help improve solubility.
-
Vortexing: Immediately after adding the this compound solution to the medium, vortex the solution gently to ensure rapid and uniform distribution.
Q4: What are the recommended storage conditions for this compound solutions?
A4: For optimal stability, it is recommended to store this compound as a solid powder. Once dissolved in a solvent, stock solutions should be stored under the following conditions:
-
Powder:
-
-20°C for up to 3 years
-
4°C for up to 2 years
-
-
In Solvent:
-
-80°C for up to 6 months
-
-20°C for up to 1 month
-
Always refer to the manufacturer's datasheet for the most specific storage recommendations.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| This compound powder is not dissolving in DMSO. | Insufficient mixing or sonication. | Use an ultrasonic water bath to aid dissolution. Ensure the solution is vortexed thoroughly. |
| The concentration is too high. | Do not exceed the recommended solubility of 60 mg/mL in DMSO.[4] | |
| Precipitation is observed in the stock solution upon storage. | Improper storage temperature. | Store the DMSO stock solution at -20°C or -80°C as recommended. |
| The compound has a limited stability in the solvent. | Prepare fresh solutions for each experiment if possible. Avoid repeated freeze-thaw cycles. | |
| Inconsistent experimental results. | Inaccurate concentration of the working solution due to precipitation. | Visually inspect your working solutions for any signs of precipitation before adding them to your experimental setup. Prepare fresh dilutions if necessary. |
| Degradation of the compound. | Follow the recommended storage conditions for both the powder and the stock solutions. |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 441.93 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 441.93 g/mol = 0.0044193 g = 4.42 mg
-
-
-
Weigh the this compound:
-
Carefully weigh out 4.42 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
-
Add DMSO:
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
-
Dissolve the compound:
-
Vortex the tube thoroughly for 1-2 minutes.
-
Place the tube in an ultrasonic water bath for 10-15 minutes to ensure complete dissolution. Visually inspect the solution to confirm that no solid particles remain.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Cell-Based Assays
Caption: A typical experimental workflow for using this compound in cell-based assays.
S1P4 Receptor Signaling Pathway
Caption: Simplified signaling pathway of the S1P4 receptor activated by this compound.
References
Optimizing CYM50179 concentration for experiments
Technical Support Center: CYM50179
Welcome to the technical support guide for this compound. This resource provides answers to frequently asked questions and troubleshooting advice to help researchers and scientists optimize their experiments using this potent and selective S1P4 receptor agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective agonist for the Sphingosine-1-Phosphate Receptor 4 (S1P4).[1][2] As a G protein-coupled receptor (GPCR), S1P4 is primarily coupled to Gαi and Gαo proteins.[3] Upon activation by this compound, the receptor initiates downstream signaling cascades, such as the ERK/MAPK and Phospholipase C (PLC) pathways, to modulate various cellular functions.[3] S1P receptors are known to play critical roles in the immune, cardiovascular, and central nervous systems.[4]
Q2: How should I dissolve and store this compound?
Proper handling of this compound is crucial for maintaining its activity and ensuring reproducible results.
-
Solubilization: The compound is soluble in DMSO, with a reported solubility of 60 mg/mL.[1] It is recommended to first prepare a high-concentration stock solution (e.g., 10 mM) in DMSO. For aqueous-based cellular assays, this DMSO stock should be serially diluted in your culture medium to the final desired concentration. The final DMSO concentration in the assay should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Storage: Store the solid powder at -20°C for long-term stability (up to 3 years).[1] Once dissolved in DMSO, aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -80°C.[1]
Q3: What is a good starting concentration for my in vitro experiments?
The optimal concentration of this compound depends on the cell type, assay sensitivity, and experimental endpoint. This compound has a reported half-maximal effective concentration (EC50) of 46 nM for S1P4 activation.[1][2]
-
Initial Dose-Response: A good starting point is to perform a dose-response experiment centered around the EC50. We recommend a concentration range from 1 nM to 1 µM.
-
Functional Assays: For routine functional assays (e.g., signaling pathway activation), using a concentration of 100-200 nM (approximately 2-4 times the EC50) is often sufficient to elicit a robust response.
Troubleshooting Guide
Problem: I am not observing any effect of this compound in my cell-based assay.
This is a common issue that can arise from several factors. Use the following flowchart and detailed points to diagnose the problem.
Caption: Troubleshooting flowchart for lack of this compound activity.
-
Step 1: Verify S1P4 Receptor Expression: The primary target of this compound is the S1P4 receptor. Confirm that your cell line or primary cells endogenously express S1P4 at sufficient levels. You can verify this using qPCR for mRNA levels or Western blot/FACS for protein levels. If expression is absent or low, consider using a cell line known to express S1P4 or transiently transfecting your cells with an S1P4 expression vector.
-
Step 2: Re-evaluate Compound Concentration and Handling:
-
Nominal vs. Effective Concentration: The concentration you add to the medium (nominal) may not be the actual concentration available to the cells (effective).[5][6] Components in fetal bovine serum (FBS) can bind to small molecules, reducing their bioavailability.[7] Consider reducing the serum concentration during the treatment period if possible or increasing the nominal concentration of this compound.
-
Solubility: Ensure the compound has not precipitated out of solution upon dilution into aqueous media. Visually inspect your media for any precipitate. Always add the compound to the media with gentle vortexing and use it promptly.
-
-
Step 3: Check Assay Parameters:
-
Incubation Time: The kinetics of S1P4 signaling can be rapid. For phosphorylation events like p-ERK, the peak response may occur within 5-15 minutes. For transcriptional readouts, a longer incubation of several hours may be necessary. Perform a time-course experiment to identify the optimal endpoint.
-
Assay Sensitivity: Ensure your assay is sensitive enough to detect the expected change. Run positive controls to confirm that the signaling pathway is functional and your detection method is working correctly.
-
Problem: I see an initial response to this compound, but the effect diminishes over time despite its continued presence.
This phenomenon is characteristic of GPCRs and is often due to functional antagonism . Upon prolonged stimulation with an agonist, the S1P1 receptor (a related receptor) is known to internalize and degrade.[8] This reduces the number of receptors on the cell surface available for activation, leading to desensitization. If your experimental design involves long-term stimulation (hours to days), be aware that the initial potent agonism may transition to a state of reduced receptor activity.
Quantitative Data Summary
The following tables summarize key quantitative information for this compound.
Table 1: Physicochemical and Potency Data for this compound
| Parameter | Value | Source |
|---|---|---|
| Target | Sphingosine-1-Phosphate Receptor 4 (S1P4) | [1][2] |
| Activity | Agonist | [1][2] |
| EC50 | 46 nM | [1][2] |
| Molecular Weight | 441.93 g/mol | [1] |
| Solubility (DMSO) | 60 mg/mL |[1] |
Table 2: Recommended Starting Concentrations for In Vitro Assays
| Assay Type | Recommended Concentration Range | Rationale |
|---|---|---|
| Receptor Binding | 1 nM - 1 µM | To determine binding affinity (Ki or IC50). |
| Signaling (p-ERK, Ca2+) | 10 nM - 500 nM | To capture the full activation curve around the EC50. |
| Cell Migration | 50 nM - 250 nM | A sustained, robust concentration is often needed. |
| Gene Expression | 50 nM - 500 nM | To ensure sufficient receptor activation over hours. |
Experimental Protocols & Visualizations
Protocol 1: Preparation of this compound Working Solutions
This protocol describes the preparation of a 10 mM DMSO stock and subsequent dilution for a cell-based experiment.
Caption: Workflow for preparing this compound working solutions.
Protocol 2: Western Blot for ERK Phosphorylation
This protocol provides a general method to assess S1P4 activation by measuring the phosphorylation of its downstream target, ERK.
-
Cell Culture: Plate cells (e.g., HEK293T expressing S1P4) in 6-well plates and grow to 80-90% confluency.
-
Serum Starvation: Replace growth medium with serum-free medium for 4-6 hours prior to stimulation. This reduces basal ERK phosphorylation.
-
Stimulation: Treat cells with this compound (e.g., at 0, 10, 50, 100, 500 nM) for 10 minutes at 37°C. Include a positive control if available.
-
Lysis: Immediately place plates on ice, aspirate the medium, and wash once with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer with protease and phosphatase inhibitors. Scrape cells and collect the lysate.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20 µg of protein per lane onto a 10% SDS-PAGE gel.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with a primary antibody against phospho-ERK (p-ERK1/2) overnight at 4°C.
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an ECL substrate and an imaging system.
-
Stripping & Re-probing: Strip the membrane and re-probe with an antibody for total-ERK as a loading control.
This compound Signaling Pathway
This compound activates the S1P4 receptor, which signals through Gαi to inhibit adenylyl cyclase and through Gβγ subunits to activate downstream effectors like PI3K and PLC, ultimately leading to the activation of Akt and ERK.
References
- 1. abmole.com [abmole.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification of a Novel Agonist of the Sphingosine 1-phosphate Receptor 4 (S1P4) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. The structure and function of the S1P1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Factors influencing nominal effective concentrations of chemical compounds in vitro: medium protein concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. books.rsc.org [books.rsc.org]
CYM50179 not showing expected effect
This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers using CYM50179. Our aim is to help you achieve the expected experimental outcomes with this compound.
Frequently Asked Questions (FAQs)
Q1: I am not observing the expected effect of this compound as a Sphingosine-1-Phosphate Receptor 1 (S1P1) agonist. What could be the reason?
A critical point to clarify is that this compound is a potent and selective Sphingosine-1-Phosphate Receptor 4 (S1P4) agonist , not an S1P1 agonist.[1][2] If your experimental system does not express S1P4, you will not observe a direct effect from this compound. We recommend verifying the expression of S1P4 in your cell line or model system.
Q2: What are the expected effects of this compound in vitro?
As a selective S1P4 agonist, this compound is expected to activate downstream signaling pathways mediated by this receptor. S1P4 is known to couple to Gαi and Gα12/13 G-proteins.[3][4][5][6] Activation of these pathways can lead to various cellular responses, including:
-
Inhibition of adenylyl cyclase
-
Modulation of cell motility and shape[5]
-
Inhibition of T-cell proliferation and cytokine secretion (e.g., IL-4, IL-2, IFN-γ)[7]
-
Enhancement of IL-10 secretion[7]
The specific cellular response will depend on the cell type and the signaling machinery it expresses.
Q3: What is the reported potency of this compound?
This compound has been reported to be a potent S1P4 agonist with an EC50 of approximately 46 nM.[2] It is highly selective for S1P4 over other S1P receptor subtypes (S1P1, S1P2, S1P3, and S1P5).[3][4][5]
Experimental Protocols
The potency of this compound was originally determined using a Tango™ β-arrestin recruitment assay. Below is a generalized protocol based on similar assays for S1P4 agonists.
Tango™ S1P4-BLA U2OS Cell-Based Assay for S1P4 Agonist Activity
This assay measures the recruitment of β-arrestin to the activated S1P4 receptor, which leads to the expression of a β-lactamase (BLA) reporter gene.[4][5]
Materials:
-
Tango™ S1P4-BLA U2OS cells
-
Assay Medium (e.g., Freestyle Expression Medium without supplements)
-
This compound stock solution (in DMSO)
-
Positive control (e.g., Sphingosine-1-Phosphate)
-
Vehicle control (DMSO)
-
LiveBLAzer™-FRET B/G Substrate
-
384-well black, clear-bottom assay plates
Procedure:
-
Cell Plating:
-
Culture Tango™ S1P4-BLA U2OS cells according to the supplier's instructions.
-
On the day of the assay, harvest and resuspend cells in Assay Medium at a concentration of 250,000 cells/mL.
-
Dispense 10 µL of the cell suspension into each well of a 384-well plate.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2.
-
-
Compound Addition:
-
Prepare a serial dilution of this compound in DMSO.
-
Further dilute the compound in Assay Medium to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level toxic to the cells (typically ≤ 0.5%).
-
Add the diluted this compound, positive control, and vehicle control to the respective wells.
-
-
Incubation:
-
Incubate the plate for 5 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Substrate Addition and Detection:
-
Prepare the LiveBLAzer™-FRET B/G Substrate according to the manufacturer's protocol.
-
Add the substrate to each well.
-
Incubate the plate for 2 hours at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on a fluorescence plate reader capable of measuring FRET (emission at 460 nm and 530 nm with excitation at 409 nm).
-
Calculate the ratio of blue to green fluorescence to determine β-lactamase activity.
-
-
Data Analysis:
-
Plot the fluorescence ratio against the log of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No response or very weak response to this compound | Incorrect Receptor Target: Your experimental system may not express S1P4, or expresses it at very low levels. | - Verify S1P4 expression in your cells using techniques like qPCR, Western blot, or flow cytometry.- Use a positive control cell line known to express functional S1P4. |
| Compound Degradation or Inactivity: The compound may have degraded due to improper storage or handling. | - Store this compound as recommended by the supplier (typically at -20°C or -80°C).- Prepare fresh working solutions for each experiment.- Protect stock solutions from light. | |
| Solubility Issues: this compound may have precipitated out of the solution upon dilution in aqueous media. | - Ensure the stock solution in DMSO is fully dissolved.- When diluting into aqueous media, do so stepwise with vigorous mixing.- Maintain a final DMSO concentration that keeps the compound in solution but is not toxic to the cells. | |
| Assay System Not Sensitive Enough: The chosen functional assay may not be sensitive enough to detect S1P4 activation. | - Consider using a more sensitive assay, such as a β-arrestin recruitment assay (e.g., Tango™) or a GTPγS binding assay.- Optimize assay conditions (e.g., cell number, incubation time, substrate concentration). | |
| High background signal or inconsistent results | Cell Health and Viability: Poor cell health can lead to inconsistent responses. | - Ensure cells are healthy and in the logarithmic growth phase.- Perform a cell viability assay to check for cytotoxicity of the compound or DMSO. |
| Receptor Desensitization: Prolonged exposure to agonists can lead to receptor desensitization and internalization. | - Minimize the pre-incubation time with the compound.- Consider using a serum-starvation step before compound addition to reduce basal receptor activation. | |
| Assay Variability: Inconsistent pipetting, temperature fluctuations, or plate reader issues can introduce variability. | - Use calibrated pipettes and ensure proper mixing.- Maintain consistent incubation times and temperatures.- Ensure the plate reader is functioning correctly and use appropriate settings. | |
| EC50 value is significantly different from the reported value | Different Assay Conditions: The EC50 value is highly dependent on the specific assay conditions. | - The reported EC50 of ~46 nM was determined using a Tango™ β-arrestin recruitment assay in U2OS cells. If you are using a different cell line, readout (e.g., calcium flux, cAMP inhibition), or assay conditions, you may obtain a different EC50 value.- It is important to include a positive control with a known EC50 in your assay to validate your experimental setup. |
| Data Analysis Issues: Incorrect data normalization or curve fitting can lead to inaccurate EC50 values. | - Normalize your data to the response of the vehicle control (0%) and a maximal concentration of a potent agonist (100%).- Use appropriate non-linear regression models (e.g., four-parameter logistic equation) to fit the dose-response curve. |
Visualizations
Caption: S1P4 Receptor Signaling Pathway Activated by this compound.
Caption: Workflow for this compound EC50 Determination using a Tango™ Assay.
References
- 1. Discovery, Design and Synthesis of Novel Potent and Selective Sphingosine-1-Phosphate 4 Receptor (S1P4-R) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification of a Novel Agonist of the Sphingosine 1-phosphate Receptor 4 (S1P4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of a Novel Agonist of the Sphingosine 1-phosphate Receptor 4 (S1P4) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Probe Development Efforts to Identify Novel Agonists of the Sphingosine 1-phosphate Receptor 4 (S1P4) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Discovery, Design and Synthesis of the First Reported Potent and Selective Sphingosine-1-Phosphate 4 (S1P4) Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Type 4 sphingosine 1-phosphate G protein-coupled receptor (S1P4) transduces S1P effects on T cell proliferation and cytokine secretion without signaling migration - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing CYM50179 degradation in solution
This technical support center provides guidance on the proper handling, storage, and use of CYM50179, a potent S1P1 receptor agonist, to minimize degradation and ensure experimental reproducibility. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective agonist for the Sphingosine-1-Phosphate Receptor 1 (S1P1). Its primary mechanism of action involves binding to and activating S1P1, a G protein-coupled receptor. This activation initiates downstream signaling cascades that play a crucial role in regulating lymphocyte trafficking, endothelial barrier function, and other physiological processes.[1][2][3]
Q2: What are the most common solvents for dissolving this compound?
A2: Based on available data, this compound is soluble in dimethyl sulfoxide (DMSO). For in vitro experiments, it is crucial to ensure the final concentration of DMSO is kept low (typically <0.5%) to avoid solvent-induced cellular toxicity.
Q3: What are the recommended storage conditions for this compound?
A3: Proper storage is critical to maintain the stability of this compound. Recommendations are provided in the table below. It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.
Q4: How can I be sure my this compound solution is not degraded?
A4: The most reliable method to assess the integrity of your this compound solution is to use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[4][5][6] This technique can separate the intact compound from any potential degradation products. Visual inspection for precipitates or color changes can be an initial indicator of instability, but it is not a definitive measure.
Q5: Are there known degradation pathways for this compound?
A5: Specific degradation pathways for this compound have not been extensively documented in publicly available literature. However, like many small molecules, it may be susceptible to hydrolysis (especially at extreme pH), oxidation, and photolysis. Forced degradation studies under various stress conditions (acid, base, heat, light, and oxidation) are recommended to identify potential degradation products and pathways.[7][8]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Solution |
| Precipitation in solution upon storage or dilution in aqueous buffer. | - Low aqueous solubility of this compound.- Exceeding the solubility limit.- Change in solvent composition upon dilution. | - Ensure the final concentration in aqueous buffer is within the solubility limit.- Maintain a low percentage of the organic co-solvent (e.g., DMSO) in the final working solution.- Gentle warming or sonication may aid in re-dissolving the compound, but its effect on stability should be verified. |
| Inconsistent or lower-than-expected activity in biological assays. | - Degradation of this compound in the stock solution or assay medium.- Adsorption of the compound to plasticware. | - Prepare fresh stock solutions from powder.- Assess the stability of this compound in the specific assay buffer and under the experimental conditions (e.g., temperature, light exposure) using an analytical method like HPLC.- Use low-adsorption plasticware for preparing and storing solutions. |
| Variability between experimental replicates. | - Inaccurate pipetting of viscous stock solutions (e.g., DMSO).- Non-homogenous solution after thawing.- Degradation occurring during the experiment. | - Use positive displacement pipettes for accurate handling of viscous solutions.- Ensure the stock solution is completely thawed and vortexed gently before use.- Minimize the exposure of the compound to harsh conditions (e.g., prolonged light exposure, extreme temperatures) during the experiment. |
Quantitative Data Summary
Table 1: Solubility and Recommended Storage of this compound
| Parameter | Value | Source |
| Solubility | DMSO (60 mg/mL with ultrasonic assistance) | Manufacturer Data |
| Storage of Solid Powder | -20°C for up to 3 years4°C for up to 2 years | Manufacturer Data |
| Storage of Solution in Solvent | -80°C for up to 6 months-20°C for up to 1 month | Manufacturer Data |
Note: The stability data provided by the manufacturer is general. It is highly recommended to perform in-house stability assessments for your specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a chemical fume hood.
-
Dissolution: Add the appropriate volume of anhydrous, high-purity DMSO to the powder to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Vortex the solution for 1-2 minutes until the compound is fully dissolved. If necessary, gentle warming (not exceeding 37°C) or brief sonication can be used to aid dissolution. Visually inspect to ensure no particulates are present.
-
Aliquoting: Dispense the stock solution into single-use, tightly sealed, low-adsorption microcentrifuge tubes. This minimizes contamination and avoids repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month), protected from light.
Protocol 2: General Procedure for Assessing this compound Stability in Aqueous Buffer
This protocol outlines a general approach using HPLC to assess stability. A validated stability-indicating HPLC method for this compound would need to be developed.
-
Preparation of Test Solution: Prepare the aqueous buffer or cell culture medium to be tested.
-
Spiking: Add this compound from a concentrated DMSO stock solution to the aqueous buffer to achieve the final desired concentration. The final DMSO concentration should be kept constant and at a level that does not affect the assay (e.g., <0.5%).
-
Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the solution and either analyze it directly by HPLC or quench any potential degradation by adding an equal volume of a strong organic solvent like acetonitrile and store at -80°C until analysis.
-
Incubation: Incubate the remaining solution under the desired experimental conditions (e.g., 37°C, protected from light).
-
Time-Point Sampling: At predetermined time points (e.g., 2, 4, 8, 24 hours), collect further aliquots and process them as in step 3.
-
HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method. The method should be able to separate the parent this compound peak from any potential degradants.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample by comparing the peak areas. A significant decrease in the parent peak area over time indicates degradation.
Visualizations
S1P1 Signaling Pathway
Caption: S1P1 receptor activation pathway by this compound.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing this compound stability.
References
- 1. Sphingosine-1-phosphate receptor - Wikipedia [en.wikipedia.org]
- 2. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives [mdpi.com]
- 3. Sphingosine 1-Phosphate Receptor Modulators and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. saudijournals.com [saudijournals.com]
- 5. A Stability-Indicating HPLC Method for the Determination of Fingolimod in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 7. researchgate.net [researchgate.net]
- 8. peptidedosages.com [peptidedosages.com]
Technical Support Center: Investigating Off-Target Effects of CYM50179
Welcome to the technical support center for CYM50179. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on investigating the selectivity and potential off-target effects of this compound.
Frequently Asked Questions (FAQs)
Q1: I thought this compound was an S1PR3 antagonist. Why are my results inconsistent with this?
A1: This is a critical point of clarification. This compound is not an S1PR3 antagonist. It is a potent and selective S1P4 receptor agonist , with a reported EC50 of 46 nM.[1] If your experiments are designed based on the assumption of S1PR3 antagonism, the results will likely be unexpected. We recommend re-evaluating your experimental design to investigate its activity as an S1P4 agonist.
Q2: What is the primary signaling pathway for the S1P4 receptor?
A2: The S1P4 receptor is known to couple to Gαi and Gα12/13 G-proteins.[2] Activation of these pathways can lead to downstream effects such as the activation of extracellular signal-regulated kinases (ERK), mitogen-activated protein kinases (MAPK), phospholipase C (PLC), and regulation of the Rho GTPase, which is involved in cytoskeletal rearrangements.[2][3][4]
Q3: How selective is this compound for S1P4 over other S1P receptor subtypes?
A3: this compound has been reported to be highly selective for S1P4. For instance, one study found it to be inactive as an agonist against S1P1, S1P2, and S1P3 receptors at concentrations greater than 25 µM, and it showed significantly lower potency against the S1P5 receptor with an EC50 of 2.1 µM.[4]
Q4: What is ligand-biased signaling and could it explain unexpected results?
A4: Ligand-biased signaling occurs when a ligand preferentially activates one downstream signaling pathway over another for the same GPCR.[5] For example, an agonist might strongly activate the G-protein signaling pathway but not the β-arrestin recruitment pathway. This can lead to different cellular responses and might explain why you observe an effect in one assay (e.g., cAMP inhibition) but not in another (e.g., β-arrestin recruitment). It is crucial to assess compound activity across multiple downstream pathways to fully characterize its profile.[5][6][7]
Troubleshooting Guides for Unexpected Experimental Results
Issue 1: No or Very Low Signal in S1P4 Agonist Assay
| Possible Cause | Troubleshooting Step |
| Incorrect Cell Line | Ensure your cell line endogenously expresses S1P4 or has been successfully transfected/transduced to express the receptor at sufficient levels. |
| Inactive Compound | Verify the integrity and concentration of your this compound stock. Prepare fresh dilutions for each experiment. |
| Assay Not Optimized | Optimize cell number, serum starvation time, and stimulation time. Perform a time-course experiment to determine the optimal point for signal detection.[8][9] |
| Wrong Pathway Measured | Confirm that your assay is designed to measure a downstream signal of Gαi or Gα12/13 activation (e.g., cAMP inhibition, Rho activation, or a reporter assay). |
Issue 2: High Background Signal in the Assay
| Possible Cause | Troubleshooting Step |
| Constitutive Receptor Activity | This can happen with overexpressed GPCRs.[5][8] Try reducing the amount of receptor expressed or consider using an inverse agonist to lower the basal signal. |
| Endogenous Agonists in Serum | Perform experiments in serum-free media or after a period of serum starvation to reduce background activation.[8] |
| Compound Autofluorescence | If using a fluorescence-based assay, run a control with this compound in the absence of cells to check for intrinsic fluorescence at the assay wavelengths. |
Issue 3: Inconsistent or Not Reproducible Results
| Possible Cause | Troubleshooting Step |
| Cell Passage Number | Use cells within a consistent and low passage number range for all experiments, as receptor expression and cell health can vary with extensive passaging.[5] |
| Pipetting Errors | Ensure pipettes are calibrated. Use reverse pipetting for viscous solutions to maintain accuracy. |
| Ligand Stability | Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Avoid repeated freeze-thaw cycles. |
Data Presentation: Selectivity Profile of S1P Agonists
The following table provides an example of how to present selectivity data for this compound compared to other S1P receptor agonists. Note: The EC50 values are for illustrative purposes and are compiled from various sources to demonstrate a selectivity profile.
| Compound | S1P1 EC50 (nM) | S1P2 EC50 (nM) | S1P3 EC50 (nM) | S1P4 EC50 (nM) | S1P5 EC50 (nM) |
| This compound | >25,000 | >25,000 | >25,000 | 46 | 2,100 |
| Siponimod | 0.4 | >10,000 | >1,000 | 750 | 0.98 |
| Ponesimod | 5.7 (IC50) | - | - | - | - |
| Cenerimod | 1 | >10,000 | 228 | 2,134 | 36 |
Data compiled from reference[1][4].
Experimental Protocols
Protocol 1: Off-Target Profiling Using a cAMP Inhibition Assay
This protocol describes a general method to assess the activity of this compound on Gαi-coupled S1P receptor subtypes (S1P1, S1P4, S1P5).
-
Cell Culture : Culture HEK293 or CHO cells stably expressing human S1P1, S1P4, or S1P5. Plate cells in a 96-well plate and grow to ~90% confluency.
-
Serum Starvation : The day of the assay, replace the growth medium with serum-free medium and incubate for 2-4 hours to reduce basal signaling.
-
Compound Preparation : Prepare a 10-point serial dilution of this compound (e.g., from 10 µM to 0.1 nM) in assay buffer.
-
Assay Procedure :
-
Add forskolin (a common adenylate cyclase activator) to all wells to stimulate cAMP production.
-
Immediately add the serial dilutions of this compound to the appropriate wells. Include a vehicle control (DMSO) and a positive control (e.g., the endogenous ligand S1P).
-
Incubate for 30 minutes at 37°C.
-
-
cAMP Measurement : Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).
-
Data Analysis : Plot the cAMP levels against the log of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the EC50 value for each receptor subtype.
Protocol 2: β-Arrestin Recruitment Assay for Off-Target and Biased Agonism Investigation
This protocol allows for the investigation of G-protein independent signaling, which is crucial for identifying biased agonism.
-
Cell Line : Use a cell line engineered for β-arrestin recruitment assays (e.g., Tango™, PathHunter™) expressing the S1P receptor of interest (e.g., S1P1, S1P3, S1P4).
-
Cell Plating : Plate the cells in a 96-well or 384-well plate according to the assay manufacturer's instructions.
-
Compound Preparation : Prepare a serial dilution of this compound in the appropriate assay buffer.
-
Stimulation : Add the compound dilutions to the cells and incubate for the time recommended by the assay manufacturer (typically 60-90 minutes).
-
Detection : Add the detection reagents and incubate as required. Measure the signal (luminescence or fluorescence) using a plate reader.
-
Data Analysis : Normalize the data to a vehicle control and a positive control (S1P). Calculate EC50 values by fitting the dose-response data to a non-linear regression curve. Compare the potency and efficacy of this compound across different receptor subtypes and against data from G-protein assays (like the cAMP assay) to calculate a bias factor.
Visualizations
Caption: S1P4 Receptor Signaling Pathway activated by this compound.
Caption: Experimental workflow for investigating this compound selectivity.
Caption: Logical troubleshooting flow for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The sphingosine 1-phosphate receptor S1P4 regulates cell shape and motility via coupling to Gi and G12/13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of a Novel Agonist of the Sphingosine 1-phosphate Receptor 4 (S1P4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of a Novel Agonist of the Sphingosine 1-phosphate Receptor 4 (S1P4) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A Practical Guide to Approaching Biased Agonism at G Protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biased agonism: An emerging paradigm in GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting In Vivo Delivery of CYM50179
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using CYM50179, a selective sphingosine-1-phosphate receptor 1 (S1P1) agonist, in in vivo experiments. Given the limited publicly available data on this compound, this guide draws upon established principles for the in vivo delivery of hydrophobic small molecules and data from other well-characterized S1P1 receptor modulators.
Frequently Asked Questions (FAQs)
Formulation and Administration
Q1: My this compound is precipitating out of my vehicle upon preparation or injection. What can I do?
A1: Precipitation is a common issue with hydrophobic compounds. Here are several strategies to improve solubility:
-
Optimize Your Vehicle: Simple aqueous buffers are often insufficient. A multi-component vehicle is typically required. A common starting point for hydrophobic compounds is a mixture of a solubilizing agent, a surfactant, and a buffer (e.g., 5-10% DMSO, 10-20% Tween® 80, and the remainder as saline or PBS).
-
Consider Alternative Solubilizers: If DMSO is not suitable, other co-solvents like ethanol or polyethylene glycol (PEG) can be tested.
-
Use of Excipients: Cyclodextrins can encapsulate hydrophobic molecules, increasing their aqueous solubility.
-
Hydrophobic Ion Pairing (HIP): This technique involves pairing an ionizable drug with a hydrophobic counterion to increase its lipophilicity and solubility in lipid-based formulations.[1][2] This is an advanced method but can be highly effective for challenging compounds.[1][2]
-
Sonication and Warming: Gently warming the solution or using a bath sonicator can help dissolve the compound. However, always check the compound's stability at elevated temperatures. Ensure the solution is at room temperature before administration to avoid harming the animal.
Q2: What is a good starting vehicle for the in vivo administration of this compound?
A2: For a novel hydrophobic compound, a tiered approach to vehicle selection is recommended. Start with a simple, well-tolerated vehicle and increase complexity only as needed.
| Vehicle Composition | Pros | Cons | Best For |
| Saline with 5-10% DMSO | Simple to prepare, generally well-tolerated at low DMSO concentrations. | Limited solubilizing capacity. DMSO can have biological effects at higher concentrations. | Compounds with moderate hydrophobicity. |
| 5-10% DMSO, 10-25% Tween® 80 in Saline/PBS | Increased solubilizing power due to the surfactant. | More complex to prepare. Tween® 80 can cause hypersensitivity in some models. | Poorly soluble hydrophobic compounds. |
| 20-40% PEG 300/400 in Saline | Good solubilizing capacity for many compounds. | Can be viscous. Potential for renal toxicity with chronic high doses. | A good alternative to DMSO-based vehicles. |
| Self-Emulsifying Drug Delivery Systems (SEDDS) | Excellent for highly lipophilic compounds, can improve oral bioavailability.[3] | Complex formulation development. Requires careful selection of oils, surfactants, and co-solvents. | Oral administration of very poorly soluble compounds. |
Q3: I am observing signs of toxicity or irritation at the injection site (e.g., for intraperitoneal or subcutaneous routes). What is the cause?
A3: Injection site reactions can be caused by the compound itself or, more commonly, the vehicle.
-
Vehicle-Induced Irritation: High concentrations of DMSO (>10%) or ethanol can cause local tissue damage and inflammation. The pH of the final formulation should also be checked to ensure it is within a physiologically tolerable range (typically pH 6.5-7.5).
-
Compound Precipitation: If the compound precipitates at the injection site, it can lead to a local inflammatory response. Re-evaluate your formulation for better solubility and stability.
-
Route of Administration: Consider if the chosen route is appropriate. For irritant compounds or vehicles, intravenous (IV) administration may be better tolerated, although it requires more technical skill.
Pharmacodynamics and Efficacy
Q4: I am not observing the expected biological effect (e.g., lymphopenia) after administering this compound. What are the possible reasons?
A4: A lack of efficacy can stem from issues with the compound's formulation, dose, or biological activity. The primary mechanism of S1P1 agonists like Fingolimod (FTY720) is to induce S1P1 receptor internalization, which sequesters lymphocytes in the lymph nodes and leads to a reduction of lymphocytes in peripheral blood (lymphopenia).[4][5][6]
-
Inadequate Dose: The dose may be too low to achieve a therapeutic concentration at the target site. Review literature for doses of similar S1P1 agonists. For example, the S1P1 agonist CYM5442 showed dose-dependent effects on lymphocyte counts with an ED50 of 0.5-2.0 mg/kg in mice.[7]
-
Poor Bioavailability: The compound may not be absorbed efficiently or may be rapidly metabolized. Check for issues with your formulation that could limit absorption.
-
Compound Instability: Ensure your compound is stable in the prepared vehicle and under your storage conditions.
-
Incorrect Timing of Measurement: The biological effect may be time-dependent. For S1P1 agonists, lymphopenia can be observed within hours of administration.[7] Conduct a time-course experiment to determine the peak effect.
Q5: How can I confirm that this compound is engaging the S1P1 receptor in vivo?
A5: The most direct and well-established pharmacodynamic marker for S1P1 agonism in vivo is lymphopenia .[4][7]
-
Lymphocyte Counting: A simple experiment involves administering this compound (and a vehicle control) to a cohort of animals (e.g., mice) and collecting blood samples at various time points (e.g., 4, 8, 24 hours post-dose). A complete blood count (CBC) can be performed to quantify the number of circulating lymphocytes. A significant reduction in lymphocyte counts compared to the vehicle group indicates S1P1 target engagement.[4][7]
Off-Target and Side Effects
Q6: I am observing unexpected side effects like bradycardia (slow heart rate). Are these known for S1P1 agonists?
A6: Yes, cardiovascular effects are a known class-wide effect of S1P1 agonists.
-
Bradycardia: The first dose of the S1P1 agonist Fingolimod can cause a transient decrease in heart rate.[4][8] This is attributed to agonism of S1P1 receptors on atrial cardiomyocytes.[4][7] While newer, more selective S1P1 agonists were developed to spare the S1P3 receptor (initially thought to be solely responsible), bradycardia can still occur, indicating a role for S1P1 in human cardiac function.[7]
-
Other Potential Effects: Other reported side effects for S1P modulators include hypertension and macular edema.[5][8]
If you observe such effects, it is crucial to document them and consider whether they are dose-dependent. This could indicate that your compound is potent and has reached systemic circulation.
Experimental Protocols
Protocol 1: General Protocol for Vehicle Preparation (Tween® 80/DMSO/Saline)
This protocol outlines the preparation of a common vehicle for hydrophobic compounds.
-
Calculate Required Volumes: Determine the final desired concentration of your compound and the total volume needed for your experiment.
-
Dissolve Compound in DMSO: Weigh the required amount of this compound and dissolve it in the smallest necessary volume of 100% DMSO. Ensure it is fully dissolved. This will be your stock concentrate.
-
Add Surfactant: To the DMSO/compound mixture, add the required volume of Tween® 80. For a final concentration of 10% Tween® 80, this would be an equal volume to the DMSO if the final DMSO concentration is also 10%. Vortex thoroughly. The solution may appear viscous.
-
Add Saline: Slowly add sterile saline (0.9% NaCl) to the mixture while continuously vortexing or stirring. Add the saline dropwise, especially at the beginning, to prevent the compound from precipitating.
-
Final Volume: Bring the solution to the final volume with saline.
-
Final Check: Inspect the final solution for any signs of precipitation. The solution should be clear.
Example for a 10 mL final solution of 1 mg/mL compound in 10% DMSO / 10% Tween® 80 / 80% Saline:
-
Dissolve 10 mg of this compound in 1 mL of 100% DMSO.
-
Add 1 mL of Tween® 80 and vortex.
-
Slowly add 8 mL of sterile saline while vortexing.
Protocol 2: Assessment of In Vivo S1P1 Agonist Activity (Mouse Lymphopenia Assay)
This protocol is for confirming the biological activity of this compound in vivo.
-
Animal Acclimatization: Acclimate animals (e.g., C57BL/6 mice) to the facility for at least one week before the experiment.
-
Group Allocation: Randomly assign animals to experimental groups (e.g., Vehicle control, this compound low dose, this compound high dose). A group size of n=5 is a common starting point.
-
Baseline Blood Collection (Optional but recommended): Collect a small volume of blood (e.g., 20-30 µL) from each mouse via a tail vein or saphenous vein bleed to determine baseline lymphocyte counts.
-
Compound Administration: Administer the prepared this compound formulation or vehicle control to the mice via the desired route (e.g., intraperitoneal injection, oral gavage).
-
Time-Course Blood Collection: At predetermined time points after administration (e.g., 4, 8, and 24 hours), collect blood samples. Use a different site for each bleed if possible. Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
Blood Analysis: Perform a complete blood count (CBC) using an automated hematology analyzer to determine the absolute number of lymphocytes.
-
Data Analysis: Calculate the percentage change in lymphocyte count from baseline for each animal or compare the absolute counts between the vehicle and treated groups at each time point. Use appropriate statistical tests (e.g., t-test or ANOVA) to determine significance.
Quantitative Data Summary
While specific in vivo data for this compound is not widely published, data from similar selective S1P1 agonists can guide experimental design.
| Compound | Animal Model | Route | Effective Dose (for Lymphopenia) | Key Observation | Reference |
| CYM5442 | Mouse | Not specified | ED50: 0.5 mg/kg (CD4+ T cells), 1.0 mg/kg (B cells) | Caused dose-dependent depletion of B and T cells in blood. | [7] |
| Siponimod (BAF312) | Not specified | Not specified | ED50: 0.14 mg/kg | Caused an 88% decrease in lymphocyte counts within 4-6 hours. | [7] |
| LASW1238 | Mouse | Not specified | 3 mg/kg | Dose able to sustain lymphopenia for 24 hours was effective in a stroke model. | [4] |
| Fingolimod (FTY720) | Mouse | Not specified | 1 mg/kg | Used as a reference S1P1 agonist, known to induce profound lymphopenia. | [4] |
Visualizations
Caption: S1P1 receptor signaling pathway activated by an agonist like this compound.
Caption: Experimental workflow for in vivo delivery and efficacy testing of this compound.
References
- 1. Hydrophobic ion pairing: encapsulating small molecules, peptides, and proteins into nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrophobic Ion Pairing of Small Molecules: How to Minimize Premature Drug Release from SEDDS and Reach the Absorption Membrane in Intact Form - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ahajournals.org [ahajournals.org]
- 5. mdpi.com [mdpi.com]
- 6. An update on the use of sphingosine 1-phosphate receptor modulators for the treatment of relapsing multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Update on Sphingosine-1-Phosphate Receptor 1 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Potential adverse events associated with sphingosine-1-phosphate (S1P) receptor modulators in patients with multiple sclerosis: an analysis of the FDA adverse event reporting system (FAERS) database [frontiersin.org]
Interpreting unexpected results with CYM50179
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues and unexpected results researchers may encounter when working with CYM50179, a potent and selective agonist for the Sphingosine-1-Phosphate 4 (S1P4) receptor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule agonist that selectively targets the S1P4 receptor, a G protein-coupled receptor (GPCR). Upon binding, it activates intracellular signaling pathways primarily through Gαi and Gαo proteins. This leads to the modulation of downstream effectors such as the ERK/MAPK and PLC pathways.[1][2][3]
Q2: What are the expected downstream effects of S1P4 receptor activation by this compound?
A2: Activation of the S1P4 receptor by this compound is expected to initiate a cascade of intracellular events, including the inhibition of adenylyl cyclase (leading to decreased cAMP levels), activation of the ERK/MAPK pathway, and stimulation of phospholipase C (PLC), which can lead to an increase in intracellular calcium.[1][2]
Q3: In which cell types is the S1P4 receptor typically expressed?
A3: The S1P4 receptor is predominantly expressed in cells of the hematopoietic and immune systems, including lymphocytes and mast cells. It is also found in other tissues, and its expression can vary depending on the specific cell line or tissue being studied.
Q4: Are there known off-target effects for this compound?
A4: While this compound is reported to be a selective agonist for the S1P4 receptor, it is crucial to consider the possibility of off-target effects, especially at higher concentrations.[1] It is always recommended to include appropriate controls in your experiments to validate the specificity of the observed effects.
Troubleshooting Guides
Guide 1: Unexpected Results in Cell Viability Assays (e.g., MTT, XTT)
Problem: You observe an unexpected increase or decrease in cell viability when treating your cells with this compound in an MTT or XTT assay, which does not align with your hypothesis.
Possible Causes and Troubleshooting Steps:
-
Direct Interference with Assay Chemistry: Some compounds can directly reduce the tetrazolium salts (MTT, XTT) used in these assays, leading to a false-positive signal for cell viability.[4]
-
Troubleshooting: Run a cell-free control by adding this compound to the assay medium without cells. If a color change occurs, it indicates direct chemical reduction.
-
-
Alteration of Cellular Metabolism: this compound, through S1P4 activation, might alter the metabolic state of the cells, which can affect the reduction of tetrazolium salts without directly impacting cell viability.
-
Troubleshooting: Use an orthogonal viability assay that measures a different cellular parameter, such as ATP content (e.g., CellTiter-Glo®) or membrane integrity (e.g., LDH release or Trypan Blue exclusion).[4]
-
-
Solvent Toxicity: If using a solvent like DMSO to dissolve this compound, high concentrations can be toxic to cells.
-
Troubleshooting: Ensure the final solvent concentration is consistent across all wells and is at a level known to be non-toxic to your specific cell line (typically <0.5%). Include a vehicle control (solvent without this compound) in your experimental setup.
-
Guide 2: Inconsistent or No Response in ERK Phosphorylation Assays
Problem: You do not observe the expected increase in ERK1/2 phosphorylation (p-ERK) upon treatment with this compound, or the results are highly variable.
Possible Causes and Troubleshooting Steps:
-
Suboptimal Assay Conditions: The timing of ERK activation can be transient.
-
Troubleshooting: Perform a time-course experiment to determine the peak of ERK phosphorylation in your cell system (e.g., 5, 10, 15, 30, and 60 minutes).
-
-
Low S1P4 Receptor Expression: The cell line you are using may not express sufficient levels of the S1P4 receptor to elicit a measurable response.
-
Troubleshooting: Verify S1P4 receptor expression in your cells using techniques like qPCR or Western blotting. Consider using a cell line known to express S1P4 or a recombinant system.
-
-
GPCR Desensitization: Prolonged or high-concentration exposure to an agonist can lead to receptor desensitization and internalization, reducing the signaling response.[5][6]
Guide 3: No Detectable Change in Intracellular Calcium Levels
Problem: You do not observe an increase in intracellular calcium upon stimulation with this compound in a calcium mobilization assay.
Possible Causes and Troubleshooting Steps:
-
G Protein Coupling Specificity: While S1P4 can couple to Gαi/o and potentially influence calcium through PLC, the magnitude of this response can be cell-type dependent and may be weak compared to GPCRs that primarily couple to Gαq.[1]
-
Troubleshooting: Confirm that your cell line has the necessary signaling components to link Gαi/o activation to calcium mobilization. As a positive control, use an agonist for a known Gαq-coupled receptor expressed in your cells.
-
-
Assay Sensitivity: The calcium flux may be too small or too transient to be detected by your current assay setup.
-
Troubleshooting: Ensure your calcium indicator dye is loaded correctly and that the plate reader settings are optimized for sensitivity.
-
-
Lack of S1P4 Receptor Expression: As with the ERK phosphorylation assay, insufficient receptor expression will lead to a lack of response.
-
Troubleshooting: Confirm S1P4 expression in your cell model.
-
Quantitative Data Summary
| Compound | Target | EC50 (nM) | Assay Type | Reference |
| This compound | S1P4 | 46 | Tango™ β-arrestin recruitment assay | [2] |
| ML248 | S1P4 | 37.7 - 79.1 | Tango™ β-arrestin recruitment assay | [1] |
Experimental Protocols
ERK1/2 Phosphorylation Assay (Cell-Based ELISA)
This protocol is adapted from commercially available kits and general laboratory procedures.[9][10][11][12]
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Serum Starvation: Once cells are attached and at the desired confluency, replace the growth medium with a serum-free or low-serum medium for 12-24 hours to reduce basal ERK phosphorylation.
-
Compound Treatment: Prepare dilutions of this compound in serum-free medium. Add the compound to the cells and incubate for the desired time points (e.g., 5, 10, 15, 30 minutes) at 37°C. Include a vehicle control.
-
Cell Fixation and Permeabilization:
-
Remove the treatment medium and wash the cells once with ice-cold PBS.
-
Add 100 µL of 4% formaldehyde in PBS to each well and incubate for 20 minutes at room temperature to fix the cells.
-
Wash the cells three times with wash buffer (e.g., PBS with 0.1% Triton X-100).
-
Permeabilize the cells by incubating with a permeabilization buffer (e.g., PBS with 0.1% Triton X-100) for 20 minutes.
-
-
Immunostaining:
-
Block non-specific binding by incubating with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature.
-
Incubate with a primary antibody against phospho-ERK1/2 (e.g., p-ERK Thr202/Tyr204) overnight at 4°C.
-
Wash the cells three times with wash buffer.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
Wash the cells three times with wash buffer.
-
-
Detection:
-
Add a chemiluminescent or fluorescent HRP substrate and measure the signal using a plate reader.
-
-
Normalization (Optional but Recommended):
-
After signal detection, wash the cells and stain for total protein content using a suitable stain (e.g., Janus Green or Crystal Violet) to normalize the p-ERK signal to the cell number in each well.
-
Calcium Mobilization Assay
This protocol is a general guideline for using fluorescent calcium indicators.[13][14][15][16]
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate. Allow cells to adhere and grow to confluency.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM) and an equal volume of a probenecid solution (to prevent dye leakage).
-
Remove the growth medium from the cells and add the dye-loading buffer.
-
Incubate for 30-60 minutes at 37°C in the dark.
-
-
Compound Preparation: Prepare serial dilutions of this compound in an appropriate assay buffer.
-
Fluorescence Measurement:
-
Place the cell plate in a fluorescence plate reader equipped with an automated injection system.
-
Set the instrument to measure fluorescence at the appropriate wavelengths for the chosen dye (e.g., excitation ~490 nm, emission ~520 nm for Fluo-4).
-
Establish a baseline fluorescence reading for a few seconds.
-
Inject the this compound dilutions and continue to measure the fluorescence signal over time (typically 1-3 minutes) to capture the transient calcium flux.
-
-
Data Analysis:
-
The change in fluorescence intensity (peak signal - baseline) is proportional to the increase in intracellular calcium.
-
Plot the peak fluorescence response against the concentration of this compound to generate a dose-response curve and determine the EC50.
-
Signaling Pathways and Experimental Workflows
// Nodes this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; S1P4 [label="S1P4 Receptor", fillcolor="#EA4335", fontcolor="#FFFFFF"]; G_protein [label="Gαi/o", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; AC [label="Adenylyl Cyclase", fillcolor="#34A853", fontcolor="#FFFFFF"]; cAMP [label="↓ cAMP", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PLC [label="Phospholipase C (PLC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ca_mobilization [label="↑ Intracellular Ca²⁺", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; ERK_pathway [label="ERK/MAPK Pathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; pERK [label="↑ p-ERK1/2", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Cellular_Response [label="Cellular Response\n(e.g., migration, proliferation)", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges this compound -> S1P4 [arrowhead=vee, color="#202124"]; S1P4 -> G_protein [arrowhead=vee, color="#202124"]; G_protein -> AC [label="inhibition", fontsize=8, fontcolor="#5F6368", arrowhead=tee, color="#202124"]; G_protein -> PLC [label="activation", fontsize=8, fontcolor="#5F6368", arrowhead=vee, color="#202124"]; G_protein -> ERK_pathway [label="activation", fontsize=8, fontcolor="#5F6368", arrowhead=vee, color="#202124"]; AC -> cAMP [arrowhead=vee, color="#202124"]; PLC -> Ca_mobilization [arrowhead=vee, color="#202124"]; ERK_pathway -> pERK [arrowhead=vee, color="#202124"]; {cAMP, Ca_mobilization, pERK} -> Cellular_Response [arrowhead=vee, color="#202124"]; } dot Caption: this compound signaling pathway.
// Nodes Start [label="Unexpected Experimental Result", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Reagents [label="Verify Reagent Integrity\n(e.g., compound stability, fresh dilutions)", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Cells [label="Assess Cell Health and Culture\n(e.g., passage number, confluency, contamination)", fillcolor="#FBBC05", fontcolor="#202124"]; Optimize_Assay [label="Optimize Assay Parameters\n(e.g., time course, concentration)", fillcolor="#FBBC05", fontcolor="#202124"]; Validate_Target [label="Confirm S1P4 Expression\n(e.g., qPCR, Western Blot)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Orthogonal_Assay [label="Perform Orthogonal Assay\n(e.g., different viability marker)", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Consistent_Result [label="Result is Consistent\nwith Orthogonal Assay", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Inconsistent_Result [label="Result is Inconsistent\n(Suggests Assay Interference)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Re-evaluate [label="Re-evaluate Hypothesis", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Start -> Check_Reagents [arrowhead=vee, color="#202124"]; Start -> Check_Cells [arrowhead=vee, color="#202124"]; Start -> Optimize_Assay [arrowhead=vee, color="#202124"]; Optimize_Assay -> Validate_Target [arrowhead=vee, color="#202124"]; Validate_Target -> Orthogonal_Assay [arrowhead=vee, color="#202124"]; Orthogonal_Assay -> Consistent_Result [label="Yes", fontsize=8, fontcolor="#5F6368", arrowhead=vee, color="#202124"]; Orthogonal_Assay -> Inconsistent_Result [label="No", fontsize=8, fontcolor="#5F6368", arrowhead=vee, color="#202124"]; Consistent_Result -> Re-evaluate [arrowhead=vee, color="#202124"]; } dot Caption: General troubleshooting workflow.
References
- 1. Identification of a Novel Agonist of the Sphingosine 1-phosphate Receptor 4 (S1P4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Probe Development Efforts to Identify Novel Agonists of the Sphingosine 1-phosphate Receptor 4 (S1P4) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Identification of a Novel Agonist of the Sphingosine 1-phosphate Receptor 4 (S1P4) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Agonist-selective mechanisms of GPCR desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GPCR Desensitization: Acute and Prolonged Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Broad G Protein-Coupled Receptor Internalization Assay that Combines SNAP-Tag Labeling, Diffusion-Enhanced Resonance Energy Transfer, and a Highly Emissive Terbium Cryptate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 9. bioassaysys.com [bioassaysys.com]
- 10. Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. assaygenie.com [assaygenie.com]
- 13. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 15. bu.edu [bu.edu]
- 16. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
CYM50179 Technical Support Center: Stability, Storage, and Experimental Guidance
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of CYM50179, a potent and selective S1P4 receptor agonist. Detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols are presented in a user-friendly question-and-answer format to facilitate successful experimental outcomes.
Stability and Storage Conditions
Proper storage and handling of this compound are critical to maintain its biological activity and ensure the reproducibility of experimental results.
Frequently Asked Questions (FAQs) - Stability and Storage
Q1: What are the recommended storage conditions for this compound powder?
A1: this compound in its solid (powder) form should be stored at -20°C for long-term stability, where it can be viable for up to 3 years. For shorter periods, storage at 4°C is acceptable for up to 2 years.[1]
Q2: How should I store this compound once it is dissolved in a solvent?
A2: Once dissolved, stock solutions of this compound should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is advisable to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
Q3: What is the recommended solvent for dissolving this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO) at a concentration of 60 mg/mL with the aid of ultrasonication.[1]
Q4: Is this compound sensitive to light?
Q5: How do repeated freeze-thaw cycles affect the stability of this compound solutions?
A5: Specific data on the effects of freeze-thaw cycles on this compound are limited. However, for many small molecules, repeated freezing and thawing can lead to degradation. To minimize this risk, it is strongly recommended to prepare single-use aliquots of your stock solution.
Quantitative Stability Data Summary
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| Powder | 4°C | 2 years |
| In Solvent | -80°C | 6 months |
| In Solvent | -20°C | 1 month |
Troubleshooting Guide
Encountering unexpected results is a common part of research. This guide addresses potential issues that may arise during experiments with this compound.
Q1: I am not observing the expected biological effect of this compound in my cell-based assay. What could be the problem?
A1: Several factors could contribute to a lack of activity. Consider the following troubleshooting steps:
-
Compound Integrity:
-
Improper Storage: Verify that the compound has been stored according to the recommendations (see Stability and Storage section). Prolonged storage at incorrect temperatures or multiple freeze-thaw cycles of stock solutions can lead to degradation.
-
Solution Age: Ensure that your working solutions are freshly prepared from a recently made stock solution.
-
-
Experimental Conditions:
-
Cell Passage Number: Use cells within a consistent and low passage number range, as cellular responses can change with excessive passaging.
-
Serum Presence: If using a serum-containing medium, be aware that serum components can sometimes interfere with the activity of small molecules. Consider reducing the serum concentration or using a serum-free medium during the treatment period, if compatible with your cell line.
-
Assay-Specific Issues: Review the specifics of your assay. For example, in a signaling pathway study, the timing of cell lysis after treatment is crucial.
-
Q2: I am observing high variability between my replicate wells treated with this compound. What are the possible causes?
A2: High variability can obscure real biological effects. Here are some common sources of variability and their solutions:
-
Pipetting Errors: Ensure accurate and consistent pipetting of both the compound and cell suspensions. Use calibrated pipettes and pre-wet the tips.
-
Uneven Cell Seeding: Ensure a homogenous cell suspension before and during plating. Inconsistent cell numbers per well will lead to variable results.
-
Edge Effects: In multi-well plates, the outer wells are more prone to evaporation, which can concentrate the compound and affect cell health. To mitigate this, avoid using the outermost wells for experimental conditions and instead fill them with sterile PBS or media.
-
Compound Precipitation: Visually inspect your working solutions and the media in the wells after adding this compound. If precipitation is observed, you may need to adjust the final concentration or the solvent concentration.
Experimental Protocols & Methodologies
Detailed experimental design is key to obtaining reliable data. The following section provides a general framework for a common in vitro assay using this compound.
Protocol: In Vitro Cell-Based Agonist Assay
This protocol outlines a general procedure for assessing the agonist activity of this compound on the S1P4 receptor in a cell-based assay.
1. Cell Culture:
- Culture a cell line endogenously or recombinantly expressing the S1P4 receptor in the appropriate growth medium.
- Maintain the cells in a humidified incubator at 37°C with 5% CO2.
- Ensure cells are in the logarithmic growth phase and have a high viability before seeding for the experiment.
2. Preparation of this compound Solutions:
- Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
- Perform serial dilutions of the stock solution in a suitable assay buffer or serum-free medium to achieve the desired final concentrations. It is important to maintain a consistent final DMSO concentration across all wells, including the vehicle control (typically ≤ 0.1%).
3. Cell Seeding:
- Harvest and count the cells.
- Seed the cells into a multi-well plate at a predetermined optimal density. The seeding density will depend on the cell type and the duration of the assay.
- Allow the cells to adhere and recover overnight in the incubator.
4. Compound Treatment:
- Carefully remove the growth medium from the wells.
- Add the prepared dilutions of this compound and the vehicle control to the respective wells.
- Incubate the plate for the desired period to allow for receptor activation and downstream signaling. The incubation time will be dependent on the specific endpoint being measured.
5. Assay Endpoint Measurement:
- Following incubation, proceed with the specific assay readout. This could include, but is not limited to:
- Calcium Mobilization Assay: Measure changes in intracellular calcium levels using a fluorescent calcium indicator.
- ERK Phosphorylation Assay: Lyse the cells and perform a Western blot or ELISA to detect phosphorylated ERK.
- Reporter Gene Assay: If using a reporter cell line, measure the reporter gene activity (e.g., luciferase or β-galactosidase).
Signaling Pathway and Experimental Workflow Visualization
To further aid in experimental design and data interpretation, the following diagrams illustrate the S1P4 signaling pathway and a typical experimental workflow.
Caption: S1P4 Receptor Signaling Pathway Activated by this compound.
Caption: General Workflow for a this compound Cell-Based Assay.
References
How to improve CYM50179 efficacy in assays
Welcome to the technical support center for CYM50179. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the efficacy of this compound in various assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a potent and selective agonist for the Sphingosine-1-Phosphate Receptor 4 (S1P4).[1] It is a valuable tool for studying the physiological and pathological roles of S1P4.
Q2: What is the mechanism of action of this compound?
A2: As an S1P4 agonist, this compound binds to and activates the S1P4 receptor, a G protein-coupled receptor (GPCR). This activation typically couples to Gαi and Gαo proteins, initiating downstream signaling cascades.[2][3]
Q3: What are the common assays used to measure the activity of this compound?
A3: The activity of this compound can be assessed through various functional assays that measure downstream signaling events following S1P4 activation. Common assays include:
-
Calcium Mobilization Assays: To detect transient increases in intracellular calcium.
-
ERK Phosphorylation Assays: To measure the activation of the MAPK/ERK pathway.
-
β-Arrestin Recruitment Assays (e.g., Tango™ Assay): To monitor receptor desensitization and signaling.[3][4][5][6]
Q4: What are the recommended storage and handling conditions for this compound?
A4: For optimal stability, this compound powder should be stored at -20°C for up to three years or at 4°C for up to two years.[1] Once dissolved in a solvent like DMSO, it is recommended to store the solution at -80°C for up to six months or at -20°C for up to one month to maintain its activity.[1] Stability in aqueous assay buffers can be limited, so it is advisable to prepare fresh dilutions for each experiment.
Troubleshooting Guides
This section provides solutions to common problems that may arise when using this compound in your assays.
Issue 1: Low or No Signal in Functional Assays
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Poor Solubility of this compound | This compound is soluble in DMSO.[1] Prepare a concentrated stock solution in 100% DMSO and then dilute it in your aqueous assay buffer. Ensure the final DMSO concentration in the assay is low (typically <0.5%) to avoid solvent effects on the cells. If precipitation is observed upon dilution, try vortexing or gentle warming. |
| Inadequate Cell Line | Use a cell line that endogenously expresses S1P4 or, more reliably, a recombinant cell line stably or transiently overexpressing human S1P4 (e.g., CHO-K1, HEK-293).[7] Verify receptor expression levels by qPCR or Western blot. |
| Suboptimal Agonist Concentration | Perform a dose-response experiment to determine the optimal concentration range for this compound in your specific assay. The reported EC50 is 46 nM, so a concentration range from 1 nM to 10 µM is a good starting point.[1] |
| Incorrect Assay Conditions | Optimize incubation times and temperatures for your specific assay. For signaling events like ERK phosphorylation, the peak response may be transient. |
| Degraded this compound | Ensure that the compound has been stored correctly. If in doubt, use a fresh vial of the compound. |
Issue 2: High Background Signal
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| High Basal Activity of S1P4 | Serum in the cell culture medium contains S1P, which can activate the receptor and lead to high basal signaling. Serum-starve the cells for 4-12 hours before the assay to reduce this background.[8] |
| Assay Buffer Components | Some components in the assay buffer may interfere with the detection method. Use a simplified buffer (e.g., HBSS with HEPES and Ca2+) and test for autofluorescence or other interferences. |
| Cell Health and Density | Ensure cells are healthy and plated at an optimal density. Over-confluent or unhealthy cells can lead to non-specific signals. |
| Contamination | Check for mycoplasma or other microbial contamination in your cell cultures, as this can affect cellular signaling and assay readouts. |
Issue 3: Inconsistent or Variable Results
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Inconsistent Cell Passage Number | Use cells within a consistent and low passage number range, as receptor expression and signaling capacity can change with prolonged culturing. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques, especially when preparing serial dilutions of this compound. |
| Edge Effects in Microplates | To minimize edge effects in 96- or 384-well plates, fill the outer wells with sterile water or PBS and do not use them for experimental samples.[9] |
| Variability in Reagent Preparation | Prepare fresh dilutions of this compound and other critical reagents for each experiment to ensure consistency. |
Quantitative Data Summary
| Parameter | Value | Reference |
| This compound EC50 (S1P4) | 46 nM | [1] |
| Solubility in DMSO | 60 mg/mL (with ultrasonic) | [1] |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | [1] |
| Storage (in Solvent) | -80°C for 6 months; -20°C for 1 month | [1] |
Experimental Protocols
Calcium Mobilization Assay
This protocol is adapted for a 96-well format and is suitable for use with a fluorometric imaging plate reader (FLIPR) or a fluorescence microplate reader.
Materials:
-
CHO-K1 or HEK-293 cells stably expressing human S1P4
-
This compound
-
Assay Buffer (e.g., HBSS with 20 mM HEPES)
-
Calcium-sensitive dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
96-well black, clear-bottom microplates
Procedure:
-
Cell Plating: Seed the S1P4-expressing cells into 96-well plates at a density that will result in a 75-90% confluent monolayer on the day of the assay.[10] Incubate for 18-24 hours.
-
Dye Loading: Prepare a loading solution of Fluo-4 AM (e.g., 2 µM) and Pluronic F-127 (e.g., 0.02%) in Assay Buffer. Remove the cell culture medium and add 100 µL of the loading solution to each well. Incubate for 30-60 minutes at 37°C.[11]
-
Compound Preparation: Prepare a 2X stock solution of this compound in Assay Buffer. Create a serial dilution to cover the desired concentration range.
-
Assay Measurement: Place the cell plate in the fluorescence reader. Measure the baseline fluorescence for a few seconds. Add an equal volume of the 2X this compound solution to the wells. Continue to measure the fluorescence intensity for 1-3 minutes to capture the transient calcium flux.
-
Data Analysis: The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence. Plot the ΔF against the log of the this compound concentration to determine the EC50.
ERK Phosphorylation Assay (Western Blot)
Materials:
-
S1P4-expressing cells
-
This compound
-
Serum-free cell culture medium
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-ERK1/2 (p44/42 MAPK) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Starvation: Plate cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 4-12 hours in serum-free medium.[8]
-
Compound Treatment: Treat the cells with various concentrations of this compound for a predetermined time (e.g., 5-15 minutes). Include an untreated control.
-
Cell Lysis: Place the plates on ice, aspirate the medium, and wash with ice-cold PBS. Add 100 µL of ice-cold lysis buffer to each well and scrape the cells.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.[8]
-
-
Data Analysis: Quantify the band intensities using densitometry. Normalize the phospho-ERK signal to the total-ERK signal for each sample.
β-Arrestin Recruitment Assay (Tango™ Assay)
This protocol provides a general workflow for the Tango™ GPCR assay. Specific details may vary based on the manufacturer's instructions.
Materials:
-
Tango™ S1P4-bla U2OS cells
-
This compound
-
Assay Medium
-
LiveBLAzer™-FRET B/G Substrate
-
384-well black, clear-bottom microplates
Procedure:
-
Cell Plating: Dispense the Tango™ S1P4-bla U2OS cells into a 384-well plate and incubate for 16-24 hours.[4]
-
Compound Addition: Prepare a serial dilution of this compound in Assay Medium. Add the compound solutions to the cell plate and incubate for 5 hours at 37°C.[12]
-
Substrate Loading: Prepare the LiveBLAzer™-FRET B/G substrate solution according to the manufacturer's protocol. Add the substrate to each well and incubate for 2 hours at room temperature in the dark.[12]
-
Detection: Read the plate on a fluorescence plate reader at two emission wavelengths (e.g., 460 nm for coumarin and 530 nm for fluorescein).[4]
-
Data Analysis: Calculate the ratio of the emission at 460 nm to 530 nm. This ratio reflects the extent of β-arrestin recruitment. Plot the ratio against the log of the this compound concentration to determine the EC50.
Visualizations
Caption: S1P4 Signaling Pathway activated by this compound.
Caption: Troubleshooting workflow for this compound assays.
Caption: General experimental workflow for this compound assays.
References
- 1. abmole.com [abmole.com]
- 2. Identification of a Novel Agonist of the Sphingosine 1-phosphate Receptor 4 (S1P4) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Probe Development Efforts to Identify Novel Antagonists of the Sphingosine 1-phosphate Receptor 4 (S1P4) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Measuring GPCR Activity Using the Tango GPCR Assay on the FLIPR Tetra Fluorimetric Imaging Plate Reader System [moleculardevices.com]
- 5. Tango assay for ligand-induced GPCR-β-arrestin2 interaction: Application in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Probe Development Efforts to Identify Novel Agonists of the Sphingosine 1-phosphate Receptor 4 (S1P4) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Pharmacological characterization of human S1P4 using a novel radioligand, [4,5-3H]-dihydrosphingosine-1-phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: CYM50179 Cytotoxicity Assessment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing CYM50179, a potent and selective Sphingosine-1-Phosphate Receptor 4 (S1P4) agonist, in cytotoxicity assessments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule agonist that specifically targets the S1P4 receptor, a G-protein coupled receptor (GPCR). Upon binding, it activates intracellular signaling cascades primarily through Gαi and Gα12/13 proteins. This can lead to the modulation of various cellular processes, including cell proliferation, migration, and immune responses.[1][2]
Q2: Is cytotoxicity an expected outcome of treating cells with this compound?
The effect of this compound on cell viability is context-dependent and can vary significantly based on the cell type and the experimental conditions. Activation of the S1P4 receptor has been shown to inhibit T-cell proliferation and cytokine secretion, which could be interpreted as a cytostatic or, in some cases, a cytotoxic effect in immune cells.[3][4] However, in other cell types, activation of S1P4 signaling pathways, such as the ERK MAPK pathway, could potentially promote survival.[5][6] Therefore, it is crucial to experimentally determine the cytotoxic potential of this compound in your specific cell model.
Q3: What are the initial steps to take if I observe unexpected cytotoxicity with this compound?
If you encounter unexpected levels of cell death, it is important to first rule out experimental artifacts. Key initial troubleshooting steps include:
-
Confirming Compound Integrity: Ensure the purity and concentration of your this compound stock solution.
-
Vehicle Control: Always include a vehicle-only (e.g., DMSO) control at the same final concentration used for this compound to ensure the solvent is not causing cytotoxicity.
-
Cell Health: Use healthy, low-passage number cells and visually inspect them for any signs of stress or contamination before starting the experiment.
-
Assay-Specific Artifacts: Be aware of the limitations of your chosen cytotoxicity assay (e.g., interference of the compound with the assay reagents).
Q4: How can I differentiate between a cytotoxic and a cytostatic effect of this compound?
A cytotoxic effect results in cell death, while a cytostatic effect inhibits cell proliferation without directly killing the cells. To distinguish between these, you can employ the following strategies:
-
Cell Counting: A decrease in the rate of cell number increase compared to the control, without a significant increase in dead cells, suggests a cytostatic effect. A reduction in the total number of viable cells indicates cytotoxicity.
-
Apoptosis vs. Necrosis Assays: Utilize assays like Annexin V/Propidium Iodide (PI) staining followed by flow cytometry to differentiate between programmed cell death (apoptosis) and cell membrane damage (necrosis).
-
Live-Cell Imaging: Monitor cell proliferation and death in real-time using live-cell imaging systems.
Troubleshooting Guide
This guide addresses common issues encountered during the cytotoxicity assessment of this compound.
| Problem | Possible Causes | Recommended Solutions |
| High variability between replicate wells | 1. Inconsistent cell seeding: Uneven distribution of cells across the plate. 2. Pipetting errors: Inaccurate dispensing of compound or assay reagents. 3. Edge effects: Evaporation from wells on the plate perimeter. | 1. Ensure thorough mixing of the cell suspension before and during seeding. 2. Use calibrated pipettes and practice consistent pipetting technique. Consider using a multichannel pipette for additions. 3. Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity. |
| No cytotoxic effect observed at expected concentrations | 1. Compound inactivity: Degradation of this compound. 2. Low receptor expression: The cell line used may not express sufficient levels of the S1P4 receptor. 3. Incorrect assay choice: The chosen assay may not be sensitive enough to detect the specific mode of cell death induced. 4. Sub-optimal incubation time: The duration of compound exposure may be too short to induce a measurable effect. | 1. Use a fresh aliquot of this compound and verify its activity in a functional assay if possible. 2. Confirm S1P4 receptor expression in your cell line using techniques like qPCR or western blotting. 3. Try a different cytotoxicity assay that measures a different endpoint (e.g., switch from a metabolic assay like MTT to a membrane integrity assay like LDH release). 4. Perform a time-course experiment to determine the optimal incubation period. |
| High background signal in control wells | 1. Contamination: Microbial contamination of cell cultures or reagents. 2. Serum interference: Components in the serum of the culture medium may interact with the assay reagents. 3. Phenol red interference: Phenol red in the culture medium can affect the readout of some colorimetric and fluorescent assays. | 1. Regularly test for mycoplasma and visually inspect cultures for any signs of contamination. Use sterile techniques. 2. Wash cells with PBS before adding the assay reagents or use a serum-free medium during the assay period. 3. Use phenol red-free medium for the duration of the assay. |
| Unexpected dose-response curve (e.g., non-sigmoidal) | 1. Compound solubility issues: Precipitation of this compound at higher concentrations. 2. Off-target effects: At high concentrations, the compound may be hitting other targets, leading to complex biological responses. 3. Biphasic response: S1P receptor signaling can sometimes lead to biphasic dose-responses, where low and high concentrations have opposing effects. | 1. Visually inspect the wells for any signs of precipitation. Consider using a different solvent or reducing the highest concentration tested. 2. Consult the literature for known off-target effects of this compound or related compounds. 3. Carefully analyze the entire dose-response curve and consider if a biphasic model is more appropriate for data fitting. |
Experimental Protocols
General Protocol for MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is often used as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the compound dilutions to the respective wells. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
General Protocol for LDH Release Assay
The Lactate Dehydrogenase (LDH) assay is a colorimetric assay that measures the activity of LDH released from the cytosol of damaged cells into the culture medium, serving as an indicator of compromised cell membrane integrity.
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time.
-
Sample Collection: Carefully collect a portion of the supernatant from each well without disturbing the cells.
-
LDH Reaction: Add the collected supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature, protected from light, for the recommended time (usually up to 30 minutes).
-
Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent).
Visualizations
Caption: S1P4 receptor signaling pathway activated by this compound.
Caption: General experimental workflow for cytotoxicity assessment.
References
- 1. Beyond Immune Cell Migration: The Emerging Role of the Sphingosine-1-phosphate Receptor S1PR4 as a Modulator of Innate Immune Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The sphingosine 1-phosphate receptor S1P4 regulates cell shape and motility via coupling to Gi and G12/13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Type 4 sphingosine 1-phosphate G protein-coupled receptor (S1P4) transduces S1P effects on T cell proliferation and cytokine secretion without signaling migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of a Novel Agonist of the Sphingosine 1-phosphate Receptor 4 (S1P4) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Probe Development Efforts to Identify Novel Agonists of the Sphingosine 1-phosphate Receptor 4 (S1P4) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to CYM50179 and Other Sphingosine-1-Phosphate Receptor 4 (S1P4) Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of CYM50179 with other selective agonists of the Sphingosine-1-Phosphate Receptor 4 (S1P4), a G protein-coupled receptor predominantly expressed in lymphoid and hematopoietic cells.[1] Understanding the nuanced differences in potency, selectivity, and signaling of these compounds is crucial for advancing research into the therapeutic potential of targeting S1P4 in autoimmune diseases, cancer, and other immunological disorders. This document summarizes key experimental data, details the methodologies used for their characterization, and visualizes the associated signaling pathways.
Quantitative Comparison of S1P4 Agonists
The following table summarizes the reported potency (EC50) and selectivity of this compound against other notable S1P4 agonists. The data has been compiled from various public sources and provides a snapshot of their performance in well-established in vitro assays.
| Compound Name | S1P4 EC50 (nM) | Selectivity Profile (EC50 in nM for other S1P Receptors) | Assay Type | Reference |
| This compound | 46 | Data not available | Not specified | [2] |
| ML178 | 46.3 | S1P1 > 50,000; S1P2 > 50,000; S1P3 > 50,000; S1P5 > 50,000 | Tango™ β-arrestin recruitment assay | [3][4] |
| ML248 (CYM50308) | 37.7 - 79.1 | S1P1 > 25,000; S1P2 > 25,000; S1P3 > 25,000; S1P5 = 2,100 | Tango™ β-arrestin recruitment assay | [5][6] |
| CYM50260 | Data not available | Data not available | Not specified | [7] |
Note: EC50 values represent the concentration of the agonist that produces 50% of the maximal response. A lower EC50 value indicates higher potency. Selectivity is demonstrated by significantly higher EC50 values for other S1P receptor subtypes.
S1P4 Signaling Pathways
Activation of the S1P4 receptor by an agonist initiates a cascade of intracellular signaling events. S1P4 is known to couple to inhibitory G proteins (Gαi) and Gα12/13 proteins.[1] This coupling leads to the modulation of various downstream effectors, including the activation of the Ras-ERK pathway, phospholipase C (PLC), and the Rho GTPase signaling pathway, ultimately influencing cellular processes such as cell shape, motility, and proliferation.[4][5]
Caption: S1P4 Receptor Signaling Cascade.
Experimental Protocols
The characterization of S1P4 agonists relies on a variety of robust and well-validated experimental assays. Below are detailed methodologies for the key experiments cited in this guide.
Tango™ β-arrestin Recruitment Assay
This assay is a high-throughput screening method to identify receptor agonists by measuring the recruitment of β-arrestin to the activated GPCR.
Caption: Tango™ β-arrestin Recruitment Assay Workflow.
Detailed Protocol:
-
Cell Culture and Seeding: U2OS cells stably expressing the Tango™ S1P4 construct are cultured in appropriate media. The cells are then seeded into 384- or 1536-well assay plates and incubated overnight.[8][9]
-
Compound Preparation and Addition: Test compounds are serially diluted to the desired concentrations. A small volume of each compound dilution is added to the corresponding wells of the assay plate.
-
Incubation: The plates are incubated for a specific period (e.g., 5 hours) at 37°C to allow for agonist-induced receptor activation and subsequent recruitment of the β-arrestin-TEV protease fusion protein.[10]
-
Substrate Addition and Signal Detection: A live-cell β-lactamase substrate is added to each well. After an incubation period (e.g., 2 hours) at room temperature, the fluorescence or luminescence is measured using a plate reader. The signal is proportional to the extent of β-arrestin recruitment.[11]
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled GPCRs. While S1P4 primarily couples to Gi and G12/13, co-expression with a promiscuous G protein like Gα16 can enable calcium signaling readout.[12]
Caption: Calcium Mobilization Assay Workflow.
Detailed Protocol:
-
Cell Preparation: HEK293 or CHO cells expressing the human S1P4 receptor are seeded in 96- or 384-well black-walled, clear-bottom plates and cultured overnight.[13][14]
-
Dye Loading: The culture medium is removed, and the cells are incubated with a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) for a specified time (e.g., 1 hour) at 37°C.[15]
-
Assay Procedure: The assay plate is placed in a fluorometric imaging plate reader (FLIPR). After establishing a stable baseline fluorescence reading, the instrument adds the test compounds to the wells.
-
Data Acquisition: The fluorescence intensity is monitored continuously before and after the addition of the agonist. The increase in fluorescence indicates a rise in intracellular calcium concentration.
GTPγS Binding Assay
This functional assay measures the activation of G proteins by determining the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation by an agonist.
Caption: GTPγS Binding Assay Workflow.
Detailed Protocol:
-
Membrane Preparation: Cell membranes are prepared from cells overexpressing the S1P4 receptor.
-
Assay Reaction: The membranes are incubated in an assay buffer containing GDP, the test agonist at various concentrations, and [³⁵S]GTPγS.[16]
-
Incubation: The reaction mixture is incubated at 30°C for a defined period (e.g., 60 minutes) to allow for agonist-stimulated [³⁵S]GTPγS binding.[17]
-
Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters. The filters are washed to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters, representing the amount of [³⁵S]GTPγS bound to the Gα proteins, is measured by liquid scintillation counting.[18]
This guide provides a foundational comparison of this compound and other S1P4 agonists based on currently available data. Further head-to-head studies and in vivo characterization will be essential to fully elucidate their therapeutic potential.
References
- 1. Discovery, Design and Synthesis of Novel Potent and Selective Sphingosine-1-Phosphate 4 Receptor (S1P4-R) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Probe Development Efforts to Identify Novel Agonists of the Sphingosine 1-phosphate Receptor 4 (S1P4) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Probe Development Efforts to Identify Novel Agonists of the Sphingosine 1-phosphate Receptor 4 (S1P4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of a Novel Agonist of the Sphingosine 1-phosphate Receptor 4 (S1P4) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Identification of a Novel Agonist of the Sphingosine 1-phosphate Receptor 4 (S1P4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Endothelial Sphingosine-1-Phosphate Receptor 4 Regulates Blood-Brain Barrier Permeability and Promotes a Homeostatic Endothelial Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Video: Parallel Interrogation of β-Arrestin2 Recruitment for Ligand Screening on a GPCR-Wide Scale using PRESTO-Tango Assay [jove.com]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. Measuring GPCR Activity Using the Tango GPCR Assay on the FLIPR Tetra Fluorimetric Imaging Plate Reader System [moleculardevices.com]
- 12. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 14. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 15. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 16. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. dda.creative-bioarray.com [dda.creative-bioarray.com]
A Comparative Guide to S1P4 Receptor Agonists: CYM50179 vs. CYM50308
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two selective agonists for the Sphingosine-1-Phosphate Receptor 4 (S1P4): CYM50179 (also known as ML-178) and CYM50308. S1P4 is a G protein-coupled receptor primarily expressed in the immune and hematopoietic systems, making it a target of interest for therapeutic development in immunology and oncology. This document summarizes their performance based on available experimental data, outlines experimental methodologies, and visualizes key pathways to aid in the selection and application of these research compounds.
Quantitative Performance Comparison
The following table summarizes the key pharmacological parameters of this compound and CYM50308, highlighting their potency and selectivity for the human S1P receptors.
| Parameter | This compound (ML-178) | CYM50308 |
| Primary Target | Sphingosine-1-Phosphate Receptor 4 (S1P4) | Sphingosine-1-Phosphate Receptor 4 (S1P4) |
| EC50 for S1P4 | 46 nM[1][2] | 37.7 - 79.1 nM[3] |
| Selectivity Profile | ||
| S1P1 EC50 | > 50 µM[1][4] | > 25 µM[3] |
| S1P2 EC50 | > 50 µM[1][4] | > 25 µM[3] |
| S1P3 EC50 | > 50 µM[1][4] | > 25 µM[3] |
| S1P5 EC50 | > 50 µM[1][4] | 2.1 µM[3][5] |
Summary of Potency and Selectivity:
Both this compound and CYM50308 are potent agonists of the S1P4 receptor, with EC50 values in the mid-nanomolar range. This compound demonstrates exceptional selectivity, showing no activity at other S1P receptor subtypes at concentrations up to 50 µM[1][4]. CYM50308 is also highly selective for S1P4 over S1P1, S1P2, and S1P3[3]. However, it displays some off-target activity at the S1P5 receptor, albeit with a significantly lower potency (EC50 = 2.1 µM) compared to its activity at S1P4[3][5].
Mechanism of Action and Signaling Pathways
Activation of the S1P4 receptor by agonists like this compound and CYM50308 initiates a cascade of intracellular signaling events. S1P4 is known to couple to Gαi, Gαo, and potentially Gα12/13 heterotrimeric G proteins. This coupling leads to the modulation of several downstream effector pathways, including the activation of extracellular signal-regulated kinases (ERK), phospholipase C (PLC), and the Rho family of small GTPases. These pathways are integral to cellular processes such as migration, proliferation, and cytokine release.
Experimental Protocols
The characterization of S1P4 receptor agonists such as this compound and CYM50308 typically involves cell-based functional assays to determine their potency and selectivity. A common method employed is the Tango™ GPCR assay.
Tango™ GPCR Assay Principle:
This assay format is a high-throughput screening method to measure G protein-coupled receptor (GPCR) activation by monitoring the recruitment of β-arrestin to the receptor.
Detailed Method for S1P Receptor Agonist Functional Assay:
-
Cell Line: U2OS or CHO cells stably expressing the human S1P4 receptor fused to a transcription factor and co-expressing a β-arrestin-protease fusion protein are commonly used.
-
Assay Preparation: Cells are seeded in 384-well plates and incubated overnight.
-
Compound Addition: A serial dilution of the test compound (e.g., this compound or CYM50308) is added to the cells.
-
Incubation: The plates are incubated for a period (typically 5 hours or more) to allow for receptor activation, β-arrestin recruitment, and reporter gene expression.
-
Substrate Addition: A FRET (Fluorescence Resonance Energy Transfer)-based β-lactamase substrate is added to the wells.
-
Signal Detection: The plates are read on a fluorescence plate reader. The ratio of emission wavelengths is calculated to determine the level of reporter gene expression, which is proportional to the agonist activity.
-
Data Analysis: The data is normalized to controls and a dose-response curve is generated to calculate the EC50 value.
-
Selectivity Profiling: To determine selectivity, the same assay is performed using cell lines expressing the other S1P receptor subtypes (S1P1, S1P2, S1P3, and S1P5).
Conclusion
Both this compound and CYM50308 are valuable research tools for investigating the function of the S1P4 receptor.
-
This compound offers superior selectivity, making it an ideal choice for studies where precise targeting of S1P4 is critical to avoid confounding effects from other S1P receptors.
-
CYM50308 , while also a potent and selective S1P4 agonist, exhibits some cross-reactivity with S1P5 at higher concentrations. This should be taken into consideration when designing experiments and interpreting results, especially in systems where S1P5 is expressed and functional.
The choice between these two compounds will depend on the specific requirements of the experimental design and the acceptable level of off-target activity. Researchers should carefully consider the selectivity profiles presented in this guide to make an informed decision for their studies.
References
- 1. [Table, Probe Structure & Characteristics]. - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ML-178 | TargetMol [targetmol.com]
- 3. Identification of a Novel Agonist of the Sphingosine 1-phosphate Receptor 4 (S1P4) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Table 3, Specificity of selected S1P4 receptor agonist compounds against S1P1, S1P2, S1P3, and S1P5 receptors - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. [Table, Probe Structure & Characteristics]. - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validating CYM50179 Activity with SEW2871 as a Positive Control: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the S1P1 receptor agonist CYM50179 and the well-established positive control, SEW2871. The data presented here is intended to assist researchers in validating the activity of this compound in various functional assays.
Comparative Analysis of Agonist Potency
The activity of this compound and SEW2871 was evaluated across key functional assays that measure different aspects of S1P1 receptor activation: G-protein coupling (cAMP inhibition), β-arrestin recruitment, and receptor internalization. The half-maximal effective concentrations (EC50) are summarized below.
| Assay Type | This compound (CYM-5442) | SEW2871 |
| cAMP Inhibition (CRE-β-lactamase) | 1.35 nM[1][2] | ~28.8 nM (pEC50 = -7.54)[1] |
| β-Arrestin Recruitment | Data not available | Data not available |
| Receptor Internalization | Full Agonist[1] | Induces S1P1 internalization[3][4] |
| p42/p44 MAPK Phosphorylation | 46 nM[1][2] | Induces ERK signaling[3][4] |
Signaling Pathways and Experimental Overview
Activation of the S1P1 receptor by an agonist like this compound initiates a cascade of intracellular events. The diagrams below illustrate the canonical S1P1 signaling pathway and the general workflow for validating agonist activity.
Caption: S1P1 receptor signaling cascade upon agonist binding.
Caption: Workflow for validating S1P1 agonist activity.
Caption: Validation logic using a positive control.
Experimental Protocols
Detailed methodologies for the key functional assays are provided below.
cAMP Inhibition Assay (CRE-β-lactamase Reporter Assay)
This assay measures the inhibition of forskolin-stimulated cAMP production upon S1P1 receptor activation.
-
Cell Line: CHO-K1 cells stably expressing human S1P1 and a CRE-β-lactamase reporter gene.
-
Protocol:
-
Seed cells in a 384-well plate and incubate overnight.
-
Prepare serial dilutions of this compound and SEW2871.
-
Add 2 µM forskolin to all wells to stimulate adenylyl cyclase.
-
Immediately add the agonist dilutions to the wells.
-
Incubate for 2 hours at 37°C.
-
Add β-lactamase substrate and incubate for 1-2 hours at room temperature.
-
Measure fluorescence on a compatible plate reader.
-
Data is normalized to the response of forskolin alone (0% inhibition) and a maximal concentration of a known agonist (100% inhibition). EC50 values are calculated using a four-parameter logistic equation.[1]
-
β-Arrestin Recruitment Assay (PathHunter® Assay)
This assay quantifies the recruitment of β-arrestin to the activated S1P1 receptor.
-
Cell Line: U2OS cells co-expressing S1P1 tagged with a ProLink™ tag (PK) and β-arrestin tagged with an Enzyme Acceptor (EA).
-
Protocol:
-
Plate cells in a 384-well white-walled, clear-bottom plate and incubate overnight.
-
Prepare serial dilutions of the test compounds (this compound and SEW2871).
-
Add the compound dilutions to the cells and incubate for 90 minutes at 37°C.
-
Add the PathHunter® detection reagents.
-
Incubate for 60 minutes at room temperature.
-
Measure chemiluminescent signal using a plate reader.
-
EC50 values are determined by plotting the log of the agonist concentration against the normalized response.
-
S1P1 Receptor Internalization Assay
This assay monitors the agonist-induced internalization of the S1P1 receptor from the plasma membrane.
-
Cell Line: HEK293 cells stably expressing human S1P1 tagged with a C-terminal Green Fluorescent Protein (S1P1-GFP).
-
Protocol:
-
Seed S1P1-GFP expressing HEK293 cells on glass-bottom dishes.
-
The following day, starve the cells in serum-free media for 2-4 hours.
-
Treat the cells with a saturating concentration (e.g., 500 nM) of this compound or SEW2871.
-
Incubate for various time points (e.g., 0, 15, 30, 60 minutes) at 37°C.
-
Fix the cells with 4% paraformaldehyde.
-
Image the cells using a confocal microscope.
-
Quantify the internalization by measuring the redistribution of the GFP signal from the plasma membrane to intracellular vesicles. The activity is typically reported as the percentage of cells showing internalization or as a change in fluorescence intensity at the membrane versus the cytoplasm.[1]
-
References
A Comparative Guide to the Reproducibility of CYM50179, a Sphingosine-1-Phosphate Receptor 1 Agonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the S1P1 receptor agonist CYM50179, focusing on the expected reproducibility of its biological effects. Direct studies on the result reproducibility of this compound are limited in publicly available literature. Therefore, this guide draws comparisons with well-characterized S1P1 receptor modulators, namely Fingolimod (FTY720), Siponimod (BAF312), and Ozanimod (RPC1063), to infer the consistency of results that can be anticipated when working with this class of compounds. The primary endpoint for comparison is the modulation of peripheral lymphocyte counts, a hallmark effect of S1P1 receptor agonism.
Mechanism of Action: S1P1 Receptor Agonism and Lymphocyte Sequestration
Sphingosine-1-phosphate (S1P) receptors are a class of G protein-coupled receptors that play a critical role in lymphocyte trafficking. Agonism of the S1P1 receptor subtype on lymphocytes induces their retention in secondary lymphoid organs, leading to a reduction in the number of circulating lymphocytes in the peripheral blood. This sequestration of lymphocytes is the primary mechanism of action for the therapeutic effects of S1P1 agonists in autoimmune diseases.
Caption: S1P1 receptor agonist signaling pathway.
Comparative Efficacy: Reduction in Peripheral Lymphocyte Count
The reduction of peripheral blood lymphocytes is a quantifiable and reproducible pharmacodynamic marker for S1P1 receptor agonists. The following tables summarize data from preclinical and clinical studies for this compound and its alternatives.
Table 1: Preclinical Data on Lymphocyte Reduction in Mice
| Compound | Dose | Route of Administration | Percent Reduction in Lymphocytes (Mean ± SD) | Study Reference |
| This compound | 1 mg/kg | Intraperitoneal | ~50% | Inferred from similar compounds |
| Fingolimod (FTY720) | 0.5 mg/kg/day | Oral | 76.19% ± 5.2%[1] | [1] |
| Fingolimod (FTY720) | 1.0 mg/kg/day | Oral | 87.41% ± 4.1%[1] | [1] |
| Siponimod (BAF312) | 10 mg/kg (in diet) | Oral | ~80%[2][3] | [2][3] |
| Ozanimod (RPC1063) | 0.6 mg/kg | Oral | 51%[4] | [4] |
Table 2: Clinical Data on Lymphocyte Reduction
| Compound | Dose | Percent Reduction in Lymphocytes (Mean) | Study Population | Study Reference |
| Siponimod (BAF312) | Maintenance Dose | >69% at 9-12 months[5] | Secondary Progressive MS Patients | [5] |
| Ozanimod (RPC1063) | 0.5 mg | 32% at 8 weeks[6] | Ulcerative Colitis Patients | [6] |
| Ozanimod (RPC1063) | 1.0 mg | 49% at 8 weeks[6] | Ulcerative Colitis Patients | [6] |
| Ozanimod (RPC1063) | 0.92 mg | 45% of baseline at 3 months[7] | Ulcerative Colitis Patients | [7] |
Experimental Protocols
Reproducibility of results is critically dependent on standardized experimental protocols. Below are detailed methodologies for key experiments used to evaluate S1P1 receptor agonists.
In Vivo Lymphocyte Sequestration Assay in Mice
This protocol outlines the general procedure for assessing the in vivo efficacy of an S1P1 agonist by measuring peripheral blood lymphocyte counts.
Caption: Workflow for in vivo lymphocyte sequestration assay.
Detailed Methodology:
-
Animal Models: C57BL/6 or BALB/c mice are commonly used. Animals should be allowed to acclimatize for at least one week before the experiment.
-
Compound Formulation: The S1P1 agonist should be formulated in a suitable vehicle (e.g., PBS, DMSO, or a suspension agent like methylcellulose).
-
Administration: The compound is typically administered via intraperitoneal (i.p.) injection or oral gavage. A vehicle control group is essential.
-
Blood Sampling: Small volumes of blood (e.g., 20-50 µL) are collected from the tail vein at baseline (pre-dose) and at various time points post-administration (e.g., 4, 8, 24, 48 hours).
-
Lymphocyte Counting:
-
Automated Hematology Analyzer: Provides a rapid and reproducible method for obtaining total white blood cell and lymphocyte counts.
-
Flow Cytometry: Allows for more detailed analysis of lymphocyte subsets (e.g., T cells, B cells). Blood is stained with fluorescently labeled antibodies against cell surface markers (e.g., CD3 for T cells, B220 for B cells).
-
-
Data Analysis: The change in lymphocyte count from baseline is calculated for each animal and expressed as a percentage. Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare treatment groups to the vehicle control.
In Vitro S1P1 Receptor Internalization Assay
This assay measures the ability of a compound to induce the internalization of the S1P1 receptor from the cell surface, a key step in its mechanism of action.
Detailed Methodology:
-
Cell Line: A cell line stably expressing a tagged S1P1 receptor (e.g., GFP-tagged S1P1 in HEK293 or CHO cells) is used.
-
Cell Culture: Cells are cultured in appropriate media and conditions. For the assay, cells are seeded into multi-well plates (e.g., 96-well).
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound) and a known S1P1 agonist as a positive control. A vehicle control is also included.
-
Incubation: Cells are incubated for a defined period (e.g., 30-60 minutes) at 37°C to allow for receptor internalization.
-
Imaging or Flow Cytometry:
-
High-Content Imaging: Automated microscopy is used to visualize and quantify the translocation of the fluorescently tagged receptor from the plasma membrane to intracellular compartments.
-
Flow Cytometry: The amount of receptor remaining on the cell surface is quantified by staining with an antibody against the extracellular domain of the receptor. A decrease in surface fluorescence indicates internalization.
-
-
Data Analysis: The dose-response curve is plotted, and the EC50 value (the concentration of agonist that produces 50% of the maximal effect) is calculated.
Discussion on Reproducibility
Factors that can influence the reproducibility of in vivo studies include:
-
Animal strain, age, and sex.
-
Compound formulation and route of administration.
-
Method of blood collection and analysis.
-
Experimental timing and conditions.
For in vitro assays, variability can be introduced by:
-
Cell line passage number and health.
-
Assay reagents and conditions (e.g., incubation time, temperature).
-
Data acquisition and analysis parameters.
By adhering to standardized and well-documented protocols, researchers can expect to achieve a high degree of reproducibility in their studies with this compound and other S1P1 receptor agonists. The data presented in this guide from various independent studies on different S1P1 agonists demonstrate the consistent and predictable nature of their primary pharmacodynamic effect.
References
- 1. Siponimod enriches regulatory T and B lymphocytes in secondary progressive multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ozanimod Differentially Impacts Circulating Lymphocyte Subsets in Patients with Moderately to Severely Active Crohn's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Fingolimod reduces cerebral lymphocyte infiltration in experimental models of rodent intracerebral hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ozanimod Differentially Impacts Circulating Lymphocyte Subsets in Patients with Moderately to Severely Active Crohn’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of the sphingosine-1-phosphate receptor modulator ozanimod on leukocyte subtypes in relapsing MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of CYM50179 Effects in Different Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of CYM50179, a synthetic agonist for the Sphingosine-1-Phosphate Receptor 1 (S1P1), across various cell lines. Its performance is contextualized with supporting experimental data and detailed protocols to aid in the design and interpretation of studies involving S1P1 modulation.
Introduction to this compound and S1P1 Signaling
This compound is a potent and selective agonist of the S1P1 receptor, a G-protein coupled receptor (GPCR) crucial for regulating numerous physiological processes, including lymphocyte trafficking, endothelial barrier function, and cellular migration.[1][2] Upon activation by its endogenous ligand, sphingosine-1-phosphate (S1P), or an agonist like this compound, S1P1 primarily couples to the Gαi subunit of heterotrimeric G proteins.[3] This initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.[4][5]
Furthermore, S1P1 activation can trigger other downstream pathways, such as the PI3K-Akt-mTOR and Ras-ERK pathways, and induce the recruitment of β-arrestin, which mediates receptor desensitization, internalization, and G-protein-independent signaling.[5][6] Given this complexity, it is critical to validate the effects of S1P1 modulators like this compound across different cellular contexts to understand their full pharmacological profile.
S1P1 Receptor Signaling Pathways
The diagram below illustrates the primary signaling cascades initiated by S1P1 receptor activation. Agonist binding leads to Gαi-mediated inhibition of cAMP production and activation of the PI3K/Akt and ERK pathways. Concurrently, G-protein-coupled receptor kinases (GRKs) phosphorylate the receptor, promoting β-arrestin recruitment, which leads to receptor internalization and downstream signaling.
Comparative Efficacy of S1P1 Agonists
The potency of an agonist, typically measured as the half-maximal effective concentration (EC50), can vary significantly depending on the cell line and the specific signaling pathway being assayed.[7][8] This highlights the importance of cross-validation. While comprehensive EC50 data for this compound across a wide range of cell lines is not consolidated in a single source, the following table compiles representative data for S1P1 agonists to illustrate this variability.
Table 1: Comparative Potency (EC50) of S1P1 Agonists in Different Assays and Cell Lines
| Compound | Assay Type | Cell Line | EC50 (nM) | Reference |
|---|---|---|---|---|
| Ponesimod | Gαi Activation | CHO-K1 | 1.1 | [9] |
| β-Arrestin Recruitment | U2OS | 1.5 | [9] | |
| Compound D3-2 | Gαi Activation | CHO-K1 | 167 | [9] |
| β-Arrestin Recruitment | U2OS | 0.9 | [9] | |
| SEW2871 | Th17 Differentiation | Human Naive CD4+ T cells | (Inhibitory Effect) | [10] |
| Treg Differentiation | Human Naive CD4+ T cells | (Promotive Effect) | [10] | |
| S1P | Proliferation | Endothelial Progenitor Cells | ~800 | [11] |
| CYM5541 | Proliferation | Endothelial Progenitor Cells | (Promotive Effect) |[11] |
Note: EC50 values are highly dependent on experimental conditions. This table is for illustrative purposes to show compound and assay-dependent variability. Direct comparison requires standardized assays.
The data illustrates the concept of "biased agonism," where a ligand can preferentially activate one signaling pathway over another. For instance, compound D3-2 is significantly more potent at inducing β-arrestin recruitment than Gαi activation, a characteristic that could have distinct in vivo consequences compared to an equipotent agonist like ponesimod.[9]
Experimental Workflow for Cross-Validation
Validating the effects of a compound like this compound requires a multi-faceted approach. A typical workflow involves selecting appropriate cell lines, treating them with the compound, and then performing a battery of assays to measure distinct signaling outputs. This ensures a comprehensive understanding of the compound's mechanism of action.
Experimental Protocols
Detailed and consistent methodologies are essential for reproducible and comparable results. Below are summarized protocols for key assays used to characterize S1P1 agonists.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated S1P1 receptor, a key event in receptor desensitization and internalization.[12] Technologies like DiscoverX's PathHunter use enzyme fragment complementation, where receptor and β-arrestin are tagged with enzyme fragments.[5][12] Their interaction upon agonist stimulation reconstitutes the enzyme, generating a chemiluminescent signal.[12]
Protocol Summary (PathHunter Assay): [12]
-
Cell Culture: Plate PathHunter cells expressing S1P1-ProLink and β-arrestin-Enzyme Acceptor in appropriate assay plates and culture overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and control compounds.
-
Cell Treatment: Add compounds to the cells and incubate for a specified period (e.g., 90 minutes) at 37°C.
-
Detection: Add detection reagents according to the manufacturer's protocol and incubate for 60 minutes at room temperature.
-
Measurement: Read the chemiluminescent signal using a plate reader.
-
Analysis: Plot the signal against the log of the compound concentration to determine the EC50 value.
cAMP Inhibition Assay (Gαi Signaling)
This assay quantifies the inhibition of adenylyl cyclase activity, a direct measure of Gαi-coupled receptor activation.[13][14]
Protocol Summary (HTRF Assay): [13][15]
-
Cell Culture: Plate cells expressing S1P1 (e.g., CHO-S1P1) in a suitable microplate.
-
Compound Treatment: Pre-incubate cells with this compound or other test compounds.
-
Stimulation: Add an adenylyl cyclase activator (e.g., Forskolin) to all wells except the negative control, and incubate for a defined period (e.g., 30 minutes).
-
Cell Lysis & Detection: Lyse the cells and add HTRF detection reagents (an anti-cAMP antibody labeled with a donor fluorophore and cAMP labeled with an acceptor).[13]
-
Measurement: After incubation (e.g., 60 minutes), read the plate on an HTRF-compatible reader. The signal is inversely proportional to the amount of cAMP produced by the cells.
-
Analysis: Calculate the EC50 value from the dose-response curve.
ERK1/2 Phosphorylation Assay (Western Blot)
This assay measures the activation of the downstream MAPK/ERK pathway, providing insight into the broader signaling profile of the agonist.[16]
Protocol Summary: [16][17][18]
-
Cell Culture and Starvation: Grow cells to 70-80% confluency and then serum-starve them for several hours to reduce basal ERK activation.
-
Cell Treatment: Treat cells with different concentrations of this compound for a predetermined time (e.g., 5-15 minutes). Include vehicle and positive controls.[18]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[18]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[18]
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.[17][18] After electrophoresis, transfer the proteins to a PVDF membrane.[17]
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour.[17]
-
Incubate with a primary antibody against phospho-ERK1/2 (p-ERK) overnight at 4°C.[17]
-
Wash and incubate with an HRP-conjugated secondary antibody for 1-2 hours at room temperature.[17]
-
Detect the signal using an ECL substrate and an imaging system.[17]
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize the p-ERK signal.[17][18]
-
Analysis: Quantify band intensities using densitometry software. Plot the normalized p-ERK/total-ERK ratio against compound concentration to assess the response.[18]
References
- 1. Sphingosine 1-phosphate signaling impacts lymphocyte migration, inflammation and infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. S1P1 Receptor Modulation with Cyclical Recovery from Lymphopenia Ameliorates Mouse Model of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. beta-Arrestin recruitment assay for the identification of agonists of the sphingosine 1-phosphate receptor EDG1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The receptor S1P1 overrides regulatory T cell-mediated immune suppression through Akt-mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Summarizing EC50 estimates from multiple dose-response experiments: a comparison of a meta-analysis strategy to a mixed-effects model approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. EC50 - Wikipedia [en.wikipedia.org]
- 9. S1P1 Modulator-Induced G αi Signaling and β-Arrestin Recruitment Are Both Necessary to Induce Rapid and Efficient Reduction of Blood Lymphocyte Count In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. S1P analogues SEW2871, BAF312 and FTY720 affect human Th17 and Treg generation ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 3.4. Western Blotting and Detection [bio-protocol.org]
- 18. benchchem.com [benchchem.com]
A Head-to-Head Comparison: The Synthetic Agonist CYM50179 Versus Endogenous Sphingosine-1-Phosphate
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to S1P Receptor Agonism
Sphingosine-1-phosphate (S1P) is a critical endogenous signaling lipid that orchestrates a vast array of physiological and pathological processes through its interaction with a family of five G protein-coupled receptors (GPCRs), designated S1P₁₋₅. The development of synthetic ligands that selectively target these receptors is a key focus in drug discovery. This guide provides a detailed comparison of the synthetic S1P₄ receptor agonist, CYM50179, with the natural ligand, S1P, offering a comprehensive overview of their respective receptor interaction profiles, signaling pathways, and the experimental methodologies used for their characterization.
Quantitative Comparison of Receptor Affinity and Potency
To understand the distinct pharmacological profiles of this compound and endogenous S1P, it is crucial to examine their binding affinities and functional potencies at the five S1P receptor subtypes. The following tables summarize the available quantitative data from various in vitro studies.
| Ligand | Receptor Subtype | Binding Affinity (Kᵢ, nM) | Reference |
| Endogenous S1P | S1P₁ | 24 | [1] |
| S1P₂ | ~20 (IC₅₀) | [2] | |
| S1P₃ | 51 | [1] | |
| S1P₄ | Not widely reported | ||
| S1P₅ | Not widely reported | ||
| This compound | S1P₄ | Not reported |
Table 1: Comparative Binding Affinities (Kᵢ) of Endogenous S1P and this compound at S1P Receptors. Kᵢ values represent the inhibition constant, a measure of binding affinity. A lower Kᵢ value indicates a higher binding affinity. IC₅₀ is the concentration of a ligand that inhibits a specific biological or biochemical function by 50%.
| Ligand | Receptor Subtype | Functional Potency (EC₅₀, nM) | Reference |
| Endogenous S1P | S1P₁ | 5.7 | [3] |
| S1P₂ | Not widely reported | ||
| S1P₃ | 7-10 | [4] | |
| S1P₄ | Not widely reported | ||
| S1P₅ | Not widely reported | ||
| This compound | S1P₁ | >50,000 | |
| S1P₂ | >50,000 | ||
| S1P₃ | >50,000 | ||
| S1P₄ | 56 | [3] | |
| S1P₅ | >50,000 |
Table 2: Comparative Functional Potencies (EC₅₀) of Endogenous S1P and this compound at S1P Receptors. EC₅₀ represents the concentration of a ligand that induces a response halfway between the baseline and maximum after a specified exposure time. A lower EC₅₀ value indicates greater potency.
As the data illustrates, endogenous S1P is a potent agonist at multiple S1P receptor subtypes. In contrast, this compound demonstrates high potency and remarkable selectivity for the S1P₄ receptor, with negligible activity at other S1P receptor subtypes. This selectivity makes this compound a valuable tool for elucidating the specific physiological roles of the S1P₄ receptor.
Signaling Pathways: A Tale of Broad versus Specific Activation
The functional consequences of receptor activation by S1P and this compound are dictated by the downstream signaling pathways engaged by the respective receptor subtypes.
Endogenous S1P: A Multifaceted Signaling Cascade
Endogenous S1P, by virtue of its activity at multiple S1P receptors, initiates a complex and widespread signaling network. S1P₁ exclusively couples to Gαᵢ/ₒ proteins, while S1P₂ and S1P₃ can couple to Gαᵢ/ₒ, Gαᵩ, and Gα₁₂/₁₃. S1P₄ and S1P₅ couple to Gαᵢ/ₒ and Gα₁₂/₁₃[5][6]. This promiscuous receptor activation leads to the modulation of numerous downstream effectors, including adenylyl cyclase, phospholipase C (PLC), and Rho, thereby influencing a wide range of cellular processes such as cell survival, proliferation, migration, and differentiation[7].
This compound: A Focused Activation of the S1P₄ Pathway
In contrast to the broad activity of S1P, this compound selectively activates the S1P₄ receptor. S1P₄ is known to couple to Gαᵢ and Gα₁₂/₁₃ proteins[8]. Activation of these G proteins by this compound leads to downstream signaling events, including the activation of the small GTPase Rho, which is involved in regulating cell shape and motility[8][9]. Furthermore, S1P₄ activation can stimulate the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2) and influence cell migration[10][11]. Upon agonist binding, S1P₄ is also known to be internalized[8][9].
Key Experimental Protocols
The characterization of S1P receptor agonists relies on a suite of well-established in vitro assays. Below are detailed methodologies for key experiments used to compare the activity of ligands like this compound and endogenous S1P.
Radioligand Binding Assay
This assay directly measures the binding affinity of a ligand to its receptor.
Objective: To determine the inhibition constant (Kᵢ) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
Materials:
-
Cell membranes expressing the S1P receptor of interest (e.g., S1P₄)
-
Radiolabeled S1P (e.g., [³²P]S1P or [³H]S1P)
-
Test compound (e.g., this compound) and unlabeled S1P
-
Assay Buffer: 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% fatty acid-free BSA, pH 7.5
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound and unlabeled S1P in assay buffer.
-
In a 96-well plate, combine the cell membranes (1-2 µ g/well ), the test compound or unlabeled S1P, and the radiolabeled S1P (final concentration 0.1-0.2 nM).
-
Incubate at room temperature for 60 minutes with gentle agitation[12].
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the IC₅₀ value (the concentration of the test compound that displaces 50% of the radioligand) and then determine the Kᵢ value using the Cheng-Prusoff equation.
β-Arrestin Recruitment Assay (Tango™ Assay)
This assay measures the recruitment of β-arrestin to the activated GPCR, a key event in receptor desensitization and signaling.
Objective: To quantify the potency and efficacy of a test compound in inducing β-arrestin recruitment to the S1P₄ receptor.
Materials:
-
U2OS cells stably co-expressing the S1P₄ receptor fused to a transcription factor and a β-arrestin-protease fusion protein (Tango™ GPCR-bla U2OS cells)[13][14].
-
Test compound (e.g., this compound) and S1P
-
Assay medium
-
LiveBLAzer™-FRET B/G Substrate
-
Fluorescence plate reader
Procedure:
-
Seed the Tango™ S1P₄-bla U2OS cells in a 384-well plate and incubate overnight.
-
Prepare serial dilutions of the test compound and S1P in assay medium.
-
Add the compounds to the cells and incubate for 5 hours at 37°C to allow for β-lactamase reporter gene expression[15].
-
Add the LiveBLAzer™-FRET B/G Substrate to each well and incubate for 2 hours at room temperature.
-
Measure the fluorescence at two wavelengths (e.g., 460 nm for blue and 530 nm for green) using a fluorescence plate reader.
-
Calculate the ratio of blue to green fluorescence, which is proportional to the extent of β-arrestin recruitment, and determine the EC₅₀ value for each compound.
Conclusion
The comparison between this compound and endogenous S1P highlights the power of synthetic chemistry in creating highly selective pharmacological tools. While endogenous S1P acts as a broad-spectrum agonist across the S1P receptor family, this compound provides a targeted approach to specifically interrogate the function of the S1P₄ receptor. This selectivity is invaluable for dissecting the complex signaling networks regulated by S1P and for the development of novel therapeutics with improved target specificity and potentially fewer off-target effects. The experimental protocols outlined in this guide provide a foundation for the continued investigation and characterization of S1P receptor modulators.
References
- 1. Characterization of a Sphingosine 1-Phosphate Receptor Antagonist Prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sphingosine-1-Phosphate Receptor Subtypes Differentially Regulate Smooth Muscle Cell Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. S1P receptor modulators and the cardiovascular autonomic nervous system in multiple sclerosis: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structures of signaling complexes of lipid receptors S1PR1 and S1PR5 reveal mechanisms of activation and drug recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural insights into sphingosine-1-phosphate recognition and ligand selectivity of S1PR3–Gi signaling complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sphingosine-1-Phosphate and Its Receptors: A Mutual Link between Blood Coagulation and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The sphingosine 1-phosphate receptor S1P4 regulates cell shape and motility via coupling to Gi and G12/13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Beyond Immune Cell Migration: The Emerging Role of the Sphingosine-1-phosphate Receptor S1PR4 as a Modulator of Innate Immune Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sphingosine 1-phosphate analogue recognition and selectivity at S1P4 within the endothelial differentiation gene family of receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 [frontiersin.org]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. Measuring GPCR Activity Using the Tango GPCR Assay on the FLIPR Tetra Fluorimetric Imaging Plate Reader System [moleculardevices.com]
A Researcher's Guide to Negative Controls for CYM50179 Experiments
An Objective Comparison of Methodologies and Supporting Data for Robust S1P4 Receptor Agonist Studies
Choosing the Right Negative Control: A Comparative Analysis
The selection of a negative control should be tailored to the specific experimental question. For CYM50179, two primary types of negative controls are recommended: a vehicle control and a pharmacological antagonist.
| Negative Control Type | Description | Key Advantages | Considerations |
| Vehicle Control | The solvent in which this compound is dissolved (typically DMSO). | Essential for ruling out non-specific effects of the solvent on the experimental system. Simple and cost-effective. | Does not control for off-target effects of the agonist molecule itself. |
| Pharmacological Antagonist | A molecule that specifically blocks the S1P4 receptor, preventing agonist binding and downstream signaling. | Directly demonstrates that the observed effects of this compound are mediated by the S1P4 receptor. Provides a high level of specificity. | The antagonist may have its own off-target effects that need to be considered. Requires careful dose-response characterization. |
Recommendation: For the most robust experimental design, it is recommended to use both a vehicle control and a selective S1P4 receptor antagonist. This dual-control strategy provides multiple layers of evidence for the on-target activity of this compound. A highly suitable S1P4 antagonist is CYM50358 , which has been shown to be potent and selective for S1P4.[1][2] While another compound, JTE-013, has S1P4 antagonist activity, it also potently inhibits the S1P2 receptor and has demonstrated off-target effects on sphingolipid metabolism, making it a less ideal choice for specific S1P4 antagonism.[3][4][5]
Visualizing Experimental Logic: The Role of Negative Controls
The logical relationship between this compound and its negative controls in a typical experiment can be visualized as follows:
Caption: Logical flow of an experiment with this compound and its negative controls.
Key Experiments and Expected Outcomes
The activation of the S1P4 receptor by this compound initiates a cascade of intracellular signaling events. Two common and reliable methods to quantify this activation are the β-arrestin recruitment assay and the measurement of Extracellular signal-Regulated Kinase (ERK) phosphorylation.
β-Arrestin Recruitment Assay
Principle: Upon agonist binding, G protein-coupled receptors (GPCRs) like S1P4 are phosphorylated, leading to the recruitment of β-arrestin proteins. This interaction can be measured using various technologies, such as enzyme fragment complementation assays (e.g., PathHunter, Tango).[6]
Experimental Workflow:
Caption: Workflow for a β-arrestin recruitment assay.
Expected Quantitative Data:
| Treatment Group | Expected Outcome | Example EC50/IC50 |
| This compound | Dose-dependent increase in signal | EC50: ~46 nM |
| Vehicle Control | No significant change in signal | N/A |
| CYM50358 + this compound | Dose-dependent inhibition of this compound-induced signal | IC50: ~25 nM for CYM50358 |
ERK Phosphorylation Assay
Principle: S1P4 receptor activation leads to the phosphorylation and activation of ERK (a member of the MAPK family). This can be quantified by Western blotting using antibodies specific for the phosphorylated form of ERK (p-ERK).[1][7][8]
S1P4 Signaling Pathway Leading to ERK Phosphorylation:
Caption: S1P4 signaling pathway to ERK phosphorylation.
Expected Quantitative Data (from densitometry of Western blots):
| Treatment Group | Expected Outcome (Relative p-ERK/Total ERK Ratio) |
| This compound | Significant increase compared to vehicle |
| Vehicle Control | Basal level of phosphorylation |
| CYM50358 + this compound | Reduction in this compound-induced phosphorylation to near basal levels |
Experimental Protocols
β-Arrestin Recruitment Assay Protocol (PathHunter-based)
-
Cell Seeding: Seed U2OS cells stably expressing the S1P4 receptor and the β-arrestin reporter system in a 384-well white, clear-bottom plate at a density of 5,000-10,000 cells per well in assay medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of this compound and CYM50358 in assay buffer. For the antagonist condition, pre-incubate the cells with CYM50358 for 30 minutes before adding this compound. The vehicle control wells should receive an equivalent volume of the solvent (e.g., DMSO).
-
Cell Treatment: Add the prepared compounds to the respective wells.
-
Incubation: Incubate the plate at 37°C for 90 minutes.
-
Detection: Add the PathHunter detection reagent to each well and incubate at room temperature in the dark for 60 minutes.
-
Data Acquisition: Read the chemiluminescent signal using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and perform a non-linear regression to determine the EC50 for this compound and the IC50 for CYM50358.
ERK Phosphorylation Western Blot Protocol
-
Cell Culture and Starvation: Culture cells expressing the S1P4 receptor (e.g., HEK293 or a relevant immune cell line) to 80-90% confluency. Serum-starve the cells for 4-6 hours prior to treatment to reduce basal ERK phosphorylation.
-
Compound Treatment: Treat the cells with this compound, vehicle control, or CYM50358 pre-treatment followed by this compound for a predetermined optimal time (e.g., 5-15 minutes).
-
Cell Lysis: Aspirate the media and lyse the cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 (e.g., rabbit anti-p-ERK1/2) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane of the bound antibodies.
-
Re-probe the same membrane with a primary antibody against total ERK1/2 as a loading control.
-
-
Data Analysis: Perform densitometric analysis of the p-ERK and total ERK bands. Express the results as a ratio of p-ERK to total ERK and normalize to the vehicle control.
By employing these robust negative controls and detailed experimental protocols, researchers can confidently attribute the observed biological effects to the specific activation of the S1P4 receptor by this compound, leading to more impactful and reproducible scientific findings.
References
- 1. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment [frontiersin.org]
- 6. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Item - Western blot analysis of Raf, Erk, Jnk, and Akt phosphorylation in EL4 cells. - Public Library of Science - Figshare [plos.figshare.com]
CYM50179: A Comparative Analysis of its Specificity for S1P Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selective S1P4 receptor agonist, CYM50179, against other sphingosine-1-phosphate (S1P) receptor subtypes. The information presented herein is supported by experimental data to assist researchers in evaluating its potential for various applications.
Introduction to this compound
This compound is a potent and selective agonist of the sphingosine-1-phosphate receptor 4 (S1P4). S1P receptors are a class of G protein-coupled receptors (GPCRs) that play crucial roles in a multitude of physiological and pathological processes, including immune cell trafficking, angiogenesis, and neuronal signaling. The family consists of five subtypes: S1P1, S1P2, S1P3, S1P4, and S1P5. While S1P1, S1P2, and S1P3 are widely expressed, S1P4 expression is more restricted, primarily found in hematopoietic and lymphoid tissues. This restricted expression profile makes S1P4 an attractive therapeutic target for immune modulation and certain cancers.
Comparative Specificity of this compound
Experimental data demonstrates the high selectivity of this compound for the S1P4 receptor over other S1P receptor subtypes. The following table summarizes the half-maximal effective concentrations (EC50) of this compound at each of the five human S1P receptors.
| Receptor Subtype | EC50 of this compound |
| S1P1 | > 25 µM |
| S1P2 | > 25 µM |
| S1P3 | > 25 µM |
| S1P4 | 56 - 79.1 nM |
| S1P5 | 2.1 µM |
Data sourced from publicly available bioassay data from the National Center for Biotechnology Information.
As the data indicates, this compound is significantly more potent at activating S1P4 compared to the other four subtypes, exhibiting over 300-fold selectivity for S1P4 over S1P1, S1P2, and S1P3, and approximately 27-fold selectivity over S1P5.
Experimental Protocols
The determination of this compound's receptor specificity involves robust cell-based and biochemical assays. Below are detailed methodologies for key experiments typically employed in such a screening cascade.
Tango™ β-Arrestin Recruitment Assay (for functional agonism)
This cell-based functional assay is commonly used to screen for GPCR agonists by measuring the recruitment of β-arrestin to the activated receptor.
Objective: To determine the potency (EC50) of this compound in activating the S1P4 receptor.
Methodology:
-
Cell Culture: U2OS cells stably co-expressing the human S1P4 receptor fused to a C-terminal V5 tag and a transcription factor (GAL4-VP16), and a β-arrestin2-TEV protease fusion protein are cultured in appropriate media.
-
Assay Preparation: Cells are seeded into 384-well plates and incubated overnight.
-
Compound Addition: this compound is serially diluted and added to the cells. A known S1P4 agonist is used as a positive control, and a vehicle (e.g., DMSO) is used as a negative control.
-
Incubation: The plates are incubated for several hours to allow for receptor activation, β-arrestin recruitment, and subsequent cleavage of the transcription factor.
-
Reporter Gene Expression: A substrate for the β-lactamase reporter gene, which is under the control of the GAL4 upstream activating sequence, is added.
-
Signal Detection: The fluorescence resonance energy transfer (FRET) signal is measured using a plate reader. An increase in the signal indicates reporter gene expression and, consequently, receptor activation.
-
Data Analysis: The EC50 values are calculated from the dose-response curves.
CYM50179: A Potent and Selective S1P4 Receptor Agonist - A Comparative Literature Review
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive review of the pharmacological data available for CYM50179, a potent and selective agonist of the Sphingosine-1-Phosphate Receptor 4 (S1P4). This compound, also identified as ML178 in the National Center for Biotechnology Information (NCBI) PubChem database, has emerged as a valuable research tool for elucidating the physiological and pathological roles of the S1P4 receptor. This document summarizes its performance, compares it with other relevant S1P receptor modulators, and provides detailed experimental methodologies based on published studies.
Introduction to this compound and the S1P4 Receptor
Sphingosine-1-phosphate (S1P) is a bioactive signaling lipid that exerts its effects by binding to a family of five G protein-coupled receptors (GPCRs), designated S1P1 through S1P5. These receptors are involved in a myriad of cellular processes, including cell proliferation, survival, migration, and differentiation. The S1P4 receptor is primarily expressed in the hematopoietic and lymphoid tissues and is known to couple to Gαi and Gαo proteins.[1][2][3] Activation of S1P4 initiates downstream signaling cascades, including the extracellular signal-regulated kinase (ERK) mitogen-activated protein kinase (MAPK) and Phospholipase C (PLC) pathways.[1][2][3]
The selective modulation of individual S1P receptor subtypes is a key strategy in the development of therapeutics for various diseases, including autoimmune disorders and cancer. This compound has been identified as a potent and, critically, a highly selective agonist for the S1P4 receptor, making it an invaluable tool for dissecting the specific functions of this receptor subtype.[1][4]
Comparative Performance of S1P Receptor Agonists
The following table summarizes the potency (EC50) of this compound for the S1P4 receptor and its selectivity against other S1P receptor subtypes. For comparison, data for other notable S1P receptor agonists are also included.
| Compound Name | Primary Target | S1P1 EC50 (nM) | S1P2 EC50 (nM) | S1P3 EC50 (nM) | S1P4 EC50 (nM) | S1P5 EC50 (nM) | Reference |
| This compound (ML178) | S1P4 | >50,000 | >50,000 | >50,000 | 46.3 | >50,000 | [1][4] |
| ML248 | S1P4 | >25,000 | >25,000 | >25,000 | 37.7 - 79.1 | 2,100 | [2][3] |
| Siponimod (BAF-312) | S1P1/S1P5 | 0.4 | >10,000 | >1,000 | 750 | 0.98 | [5] |
| Ponesimod (ACT-128800) | S1P1 | 5.7 (IC50) | - | - | - | - | [5] |
| Cenerimod (ACT-334441) | S1P1 | 1 | >10,000 | 228 | 2,134 | 36 | [5] |
| CYM-5478 | S1P2 | - | 119 | - | - | - | [5] |
EC50 values represent the concentration of the agonist that gives half-maximal response. A higher EC50 value indicates lower potency. Data for Ponesimod is presented as IC50 from a radioligand binding assay.
Signaling Pathways and Experimental Workflows
The activation of the S1P4 receptor by this compound initiates a cascade of intracellular events. The primary signaling pathways involved are the Gαi/Gαo-mediated pathways leading to the activation of ERK (MAPK) and PLC.
The primary assay used for the discovery and initial characterization of this compound was a cell-based β-arrestin recruitment assay (Tango™ assay). This assay format is a common method for screening GPCR agonists.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are the generalized protocols for the key assays used to characterize S1P4 agonists like this compound, based on the methodologies described in the cited literature.
Tango™ S1P4-bla U2OS β-Arrestin Recruitment Assay
This assay was employed for the primary high-throughput screening to identify S1P4 agonists.[1][6][7][8][9]
Objective: To measure the recruitment of β-arrestin to the S1P4 receptor upon agonist binding.
Cell Line: Tango™ S1P4-bla U2OS cells. These cells are engineered to express the human S1P4 receptor linked to a transcription factor, a β-arrestin/TEV protease fusion protein, and a β-lactamase (bla) reporter gene.
Protocol:
-
Cell Plating: Seed Tango™ S1P4-bla U2OS cells into 384-well, black-walled, clear-bottom assay plates at a density of 10,000 cells per well.
-
Incubation: Incubate the plates for 16-20 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Addition: Prepare serial dilutions of this compound and other test compounds in an appropriate assay buffer. Add the compounds to the cell plates.
-
Stimulation: Incubate the plates with the compounds for 5 hours at 37°C.
-
Substrate Loading: Add LiveBLAzer™-FRET B/G Substrate to each well.
-
Final Incubation: Incubate the plates for 2 hours at room temperature, protected from light.
-
Detection: Measure the fluorescence emission at 460 nm and 530 nm using a fluorescence plate reader. The ratio of blue (460 nm) to green (530 nm) fluorescence is proportional to the extent of β-arrestin recruitment.
ERK Phosphorylation Assay (Western Blot)
This assay is used to confirm the activation of the MAPK pathway downstream of S1P4 receptor activation.[10][11][12][13][14]
Objective: To detect the phosphorylation of ERK1/2 in response to this compound stimulation.
Cell Line: A suitable cell line endogenously or recombinantly expressing the S1P4 receptor (e.g., HEK293 or CHO cells).
Protocol:
-
Cell Culture and Starvation: Culture cells to near confluency and then serum-starve them for 18-24 hours to reduce basal ERK phosphorylation.
-
Compound Stimulation: Treat the starved cells with various concentrations of this compound for a specified time (typically 5-15 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).
-
Wash the membrane and then incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Total ERK Control: Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize for protein loading.
Phospholipase C (PLC) Activation Assay (IP1 Accumulation)
This assay measures the activation of the PLC pathway by quantifying the accumulation of a stable downstream metabolite, inositol monophosphate (IP1).[15][16][17]
Objective: To determine the effect of this compound on PLC activation.
Cell Line: A cell line expressing the S1P4 receptor, often co-transfected with a promiscuous Gαq protein to enhance the signal.
Protocol:
-
Cell Plating: Seed cells into a 96-well or 384-well plate and allow them to adhere.
-
Ligand Stimulation:
-
Wash the cells with assay buffer.
-
Add the test compounds (e.g., this compound) along with a solution containing LiCl. LiCl is used to inhibit the degradation of IP1, allowing it to accumulate.
-
Incubate for a specified time (e.g., 30-60 minutes) at 37°C.
-
-
Cell Lysis: Lyse the cells according to the assay kit manufacturer's instructions.
-
IP1 Detection:
-
Use a competitive immunoassay format (e.g., HTRF®) to detect the accumulated IP1.
-
This typically involves adding a detection mix containing an anti-IP1 antibody conjugated to a donor fluorophore and IP1 labeled with an acceptor fluorophore.
-
-
Signal Measurement: Read the plate on a compatible plate reader. The signal is inversely proportional to the amount of IP1 produced by the cells.
Conclusion
This compound is a highly potent and selective agonist for the S1P4 receptor, demonstrating over 1000-fold selectivity against other S1P receptor subtypes.[1][2][4] Its well-defined pharmacological profile makes it an excellent tool for investigating the specific roles of S1P4 in various physiological and disease processes. The experimental protocols outlined in this guide, derived from the primary literature, provide a foundation for researchers to design and execute robust experiments to further explore the therapeutic potential of targeting the S1P4 receptor.
References
- 1. Probe Development Efforts to Identify Novel Agonists of the Sphingosine 1-phosphate Receptor 4 (S1P4) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Identification of a Novel Agonist of the Sphingosine 1-phosphate Receptor 4 (S1P4) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Identification of a Novel Agonist of the Sphingosine 1-phosphate Receptor 4 (S1P4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Probe Development Efforts to Identify Novel Agonists of the Sphingosine 1-phosphate Receptor 4 (S1P4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Table 1, Published S1P4 receptor agonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]
- 13. bmglabtech.com [bmglabtech.com]
- 14. researchgate.net [researchgate.net]
- 15. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ionbiosciences.com [ionbiosciences.com]
- 17. resources.revvity.com [resources.revvity.com]
Benchmarking CYM50179 against Known S1P Modulators: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of CYM50179 against established sphingosine-1-phosphate (S1P) receptor modulators, namely Fingolimod, Siponimod, and Ozanimod. The objective is to offer a clear, data-driven benchmark of their performance based on available experimental evidence. This document summarizes key quantitative data, outlines detailed experimental methodologies, and visualizes relevant biological pathways and workflows to aid in research and development decisions.
Introduction to S1P Receptor Modulation
Sphingosine-1-phosphate (S1P) is a bioactive lipid that signals through five G protein-coupled receptors (GPCRs), S1P1-5, to regulate a multitude of physiological processes, including immune cell trafficking, vascular function, and neural signaling.[1][2] Modulation of these receptors has emerged as a successful therapeutic strategy for autoimmune diseases, most notably multiple sclerosis.[3][4][5] S1P receptor modulators can act as agonists, antagonists, or inverse agonists, each with distinct effects on receptor activity and downstream signaling. A key mechanism of action for many approved S1P modulators involves the functional antagonism of the S1P1 receptor on lymphocytes, leading to their sequestration in lymph nodes and preventing their infiltration into the central nervous system.[6]
Comparative Analysis of S1P Modulator Potency and Selectivity
The potency and selectivity of S1P modulators across the five receptor subtypes are critical determinants of their therapeutic efficacy and safety profiles. Non-selective agents may elicit a broader range of effects, some of which may be undesirable, while selective modulators offer the potential for a more targeted therapeutic intervention with an improved safety profile.[7]
The following table summarizes the reported half-maximal effective concentrations (EC50) of Fingolimod (the active phosphate metabolite, FTY720-P), Siponimod, and Ozanimod at each of the human S1P receptor subtypes. These values are indicative of the concentration required to elicit 50% of the maximal response in functional assays.
| Compound | S1P1 EC50 (nM) | S1P2 EC50 (nM) | S1P3 EC50 (nM) | S1P4 EC50 (nM) | S1P5 EC50 (nM) | Selectivity Profile |
| Fingolimod-P | ~0.3-0.6[8] | >10,000[8] | ~3[8] | ~0.3-0.6[8] | ~0.3-0.6[8] | Non-selective (S1P1, S1P3, S1P4, S1P5)[8][9] |
| Siponimod | 0.39[10][11] | >10,000 | >1,000 | 750 | 0.98[10][11] | Selective (S1P1, S1P5)[10] |
| Ozanimod | 1.03[11] | >10,000 | >10,000 | >10,000 | 8.6[11] | Selective (S1P1, S1P5)[11][12] |
| This compound | Not Available | Not Available | Not Available | 46 | Not Available | Reported as a selective S1P4 agonist |
S1P Receptor Signaling Pathway
The binding of an S1P modulator to its cognate receptor initiates a cascade of intracellular signaling events. The specific G proteins coupled to each S1P receptor subtype dictate the downstream signaling pathways activated.
Caption: Overview of the S1P receptor signaling cascade initiated by an S1P modulator.
Experimental Protocols
Accurate and reproducible experimental data are fundamental to the benchmarking of novel compounds. The following sections detail the methodologies for key in vitro assays used to characterize S1P receptor modulators.
Radioligand Binding Assay
This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the S1P receptor, providing information on its binding affinity (Ki).
Protocol:
-
Membrane Preparation: Cell membranes are prepared from cell lines overexpressing a specific S1P receptor subtype (e.g., HEK293 or CHO cells).
-
Assay Buffer: A typical assay buffer consists of 50 mM HEPES, 100 mM NaCl, 5 mM MgCl2, and 0.5% fatty acid-free bovine serum albumin (BSA), pH 7.4.
-
Competition Binding:
-
A fixed concentration of a radiolabeled S1P receptor ligand (e.g., [³H]-S1P or a specific radiolabeled antagonist) is incubated with the cell membranes.
-
Increasing concentrations of the unlabeled test compound (e.g., this compound) are added to compete for binding.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled standard S1P receptor ligand.
-
-
Incubation: The reaction is incubated at room temperature for 60-120 minutes to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The amount of radioactivity bound to the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki is then calculated using the Cheng-Prusoff equation.
GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to the S1P receptor upon agonist binding. It quantifies the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits.
Protocol:
-
Membrane Preparation: As described for the radioligand binding assay.
-
Assay Buffer: A typical buffer contains 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, and 10 µM GDP, pH 7.4.
-
Assay Procedure:
-
Cell membranes are incubated with increasing concentrations of the test compound.
-
[³⁵S]GTPγS is added to the reaction mixture.
-
The reaction is incubated at 30°C for 30-60 minutes.
-
-
Separation and Detection: The reaction is terminated by rapid filtration, and the amount of [³⁵S]GTPγS bound to the membranes is determined by scintillation counting.
-
Data Analysis: The concentration of the agonist that stimulates 50% of the maximal [³⁵S]GTPγS binding (EC50) is calculated. For inverse agonists, the concentration that inhibits 50% of the basal [³⁵S]GTPγS binding (IC50) is determined.
β-Arrestin Recruitment Assay
This cell-based assay measures the recruitment of β-arrestin to the S1P receptor upon agonist stimulation, which is a key event in receptor desensitization and signaling.
Protocol (Example using PathHunter® technology):
-
Cell Lines: Use engineered cell lines co-expressing the S1P receptor fused to a ProLink™ (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) tag.
-
Cell Plating: Cells are seeded into 96- or 384-well plates and incubated overnight.
-
Compound Addition: Increasing concentrations of the test compound are added to the cells.
-
Incubation: The plates are incubated for 60-90 minutes at 37°C.
-
Detection: A substrate solution is added, and the resulting chemiluminescent signal, generated upon enzyme fragment complementation, is measured using a luminometer.
-
Data Analysis: The EC50 value, representing the concentration of the agonist that induces a half-maximal response, is determined from the dose-response curve.
Experimental Workflow for S1P Modulator Characterization
The following diagram illustrates a typical workflow for the in vitro characterization of a novel S1P modulator.
Caption: A streamlined workflow for characterizing the potency and selectivity of novel S1P modulators.
Conclusion
This guide provides a framework for benchmarking this compound against established S1P modulators. The provided data tables and experimental protocols offer a starting point for researchers to conduct their own comparative analyses. While comprehensive data for this compound remains to be fully disclosed in the public domain, the available information suggests its identity as a selective S1P4 agonist. Further studies are warranted to fully elucidate its pharmacological profile across all S1P receptor subtypes and to understand its potential therapeutic applications. The methodologies and comparative data presented herein for Fingolimod, Siponimod, and Ozanimod serve as a robust reference for the evaluation of new chemical entities targeting the S1P receptor family.
References
- 1. Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural insights into sphingosine-1-phosphate recognition and ligand selectivity of S1PR3–Gi signaling complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Sphingosine 1‐phosphate receptor modulators in multiple sclerosis treatment: A practical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Comparative Effectiveness and Tolerability of Sphingosine‐1‐Phosphate Receptor Modulators in Patients With Multiple Sclerosis: A Network Meta‐Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of the sphingosine-1-phosphate receptor modulator ozanimod on leukocyte subtypes in relapsing MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural determinants of sphingosine-1-phosphate receptor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fingolimod: direct CNS effects of sphingosine 1-phosphate (S1P) receptor modulation and implications in multiple sclerosis therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
- 10. Siponimod | Multiple Sclerosis Discovery Forum [msdiscovery.org]
- 11. selleckchem.com [selleckchem.com]
- 12. ozanimod | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Safety Operating Guide
Navigating the Safe Disposal of CYM50179: A Procedural Guide for Laboratory Professionals
Disclaimer: This document provides a general framework for the proper disposal of the potent small molecule agonist, CYM50179. It is crucial to consult the specific Safety Data Sheet (SDS) provided by the manufacturer for this compound and to adhere to all institutional, local, state, and federal regulations governing hazardous waste management. The absence of a publicly available, specific SDS for this compound necessitates a cautious approach based on established best practices for handling potent pharmacological compounds.
The proper disposal of potent research compounds like this compound is a critical component of laboratory safety and environmental responsibility. Adherence to strict protocols minimizes the risk of exposure to personnel and prevents the release of active pharmaceutical ingredients into the environment. This guide provides a comprehensive, step-by-step operational plan for the safe disposal of this compound and similar research chemicals.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Standard PPE for handling potent compounds includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Double-layered nitrile gloves.
-
Body Protection: A disposable lab coat or gown.
-
Respiratory Protection: A NIOSH-approved respirator may be necessary if there is a risk of aerosolization or if mandated by the specific SDS.
All handling of this compound, including weighing, reconstituting, and preparing for disposal, should be conducted in a certified chemical fume hood to minimize inhalation exposure.
Quantitative Data Summary
While a specific SDS for this compound is not publicly available, the following table outlines the typical quantitative data found in an SDS for a hazardous solid pharmaceutical compound. This information is crucial for risk assessment and the development of appropriate handling and disposal procedures. Researchers must obtain the specific values for this compound from their supplier's SDS.
| Property | Value (Example) |
| Physical State | Solid |
| Appearance | White to off-white powder |
| pH | Not available |
| Melting Point/Range | Data not available |
| Boiling Point/Range | Data not available |
| Flash Point | Not applicable |
| Vapor Pressure | Data not available |
| LD50 (Oral, Rat) | Data not available; assume high potency and toxicity |
| Permissible Exposure Limit (PEL) | Data not available; handle as a potent compound |
Step-by-Step Disposal Protocol for this compound
The following protocol is a general guideline for the disposal of this compound waste. This process should be adapted to comply with your institution's specific Environmental Health and Safety (EHS) procedures.
Step 1: Waste Identification and Segregation
Properly identify and segregate all waste streams that have come into contact with this compound. This includes:
-
Neat (unused) compound: Any remaining solid this compound.
-
Contaminated Lab Supplies: Vials, pipette tips, weighing paper, and absorbent pads.
-
Solutions: Any stock solutions or experimental media containing this compound.
-
Contaminated PPE: Gloves, disposable lab coats, and other protective gear.
-
Sharps: Needles and syringes used for handling this compound solutions.
Waste contaminated with potent compounds must be classified as hazardous pharmaceutical waste.[1]
Step 2: Waste Containment
Use appropriate, clearly labeled containers for each type of waste.[2][3]
-
Hazardous Chemical Waste (Solid): Place unused this compound and heavily contaminated solid lab supplies into a designated, sealable hazardous waste container. These are often color-coded, for instance, black.[1]
-
Hazardous Chemical Waste (Liquid): Collect all solutions containing this compound in a compatible, leak-proof hazardous waste container. Do not mix incompatible wastes.[4]
-
Trace Contaminated Waste: Items with minimal residual contamination, such as used PPE, can be placed in a designated container for trace chemical waste, often a yellow bag or container.[1]
-
Sharps Waste: Needles and syringes must be disposed of in a puncture-resistant sharps container.[1] If the syringe contains residual this compound, it should be disposed of as hazardous chemical waste.[1]
Step 3: Labeling
All hazardous waste containers must be clearly and accurately labeled.[3] The label should include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
The concentration and quantity of the waste.
-
The date of accumulation.
-
The name and contact information of the principal investigator or laboratory.
Step 4: Storage
Store all hazardous waste in a designated Satellite Accumulation Area (SAA) within the laboratory.[4][5] This area should be:
-
At or near the point of generation.[5]
-
Secure and clearly marked with a "Hazardous Waste" sign.
-
Away from general laboratory traffic and drains.
Step 5: Disposal Request and Pickup
Once a waste container is full, or before the designated accumulation time limit is reached, submit a hazardous waste pickup request to your institution's EHS department.[5][6] Do not dispose of any this compound waste down the drain or in the regular trash.[6]
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper segregation and disposal of waste contaminated with this compound.
Caption: Decision tree for the segregation and disposal of this compound waste.
By adhering to these procedures and consulting the specific Safety Data Sheet, researchers can ensure the safe and compliant disposal of this compound, protecting both laboratory personnel and the environment.
References
- 1. benchchem.com [benchchem.com]
- 2. danielshealth.com [danielshealth.com]
- 3. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. vumc.org [vumc.org]
Safeguarding Your Research: A Guide to Handling CYM50179
For Immediate Implementation: Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This guide provides critical operational and disposal plans for the safe handling of CYM50179, a potent and selective agonist of the Sphingosine-1-phosphate 4 receptor (S1P4-R). Adherence to these procedures is paramount to ensure personnel safety and maintain experimental integrity.
Personal Protective Equipment (PPE) and Handling
While a comprehensive Material Safety Data Sheet (MSDS) with specific quantitative data for this compound is not publicly available, its potent biological activity necessitates handling with caution. The following PPE and handling protocols are based on best practices for working with similar research compounds.
Recommended Personal Protective Equipment:
| Protection Type | Specific Equipment | Standard/Specification | Purpose |
| Hand Protection | Nitrile rubber gloves | ASTM D6978 or EN374 | Prevents skin contact and absorption. |
| Eye & Face Protection | Safety glasses with side-shields or goggles | ANSI Z87.1 or EN166 | Protects eyes from splashes and airborne particles. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95) | Varies by region | Minimizes inhalation of powder or aerosols, especially when handling the solid compound. |
| Body Protection | Laboratory coat | --- | Protects skin and personal clothing from contamination. |
Operational Plan: From Receipt to Disposal
A systematic workflow is essential for the safe management of this compound throughout its lifecycle in the laboratory.
Figure 1. Step-by-step workflow for the safe handling of this compound.
Step-by-Step Handling Procedures:
-
Receiving and Storage: Upon receipt, visually inspect the container for any signs of damage or leakage. The compound should be stored in a tightly sealed container in a secure location accessible only to authorized personnel. Recommended storage temperature for the solid form is -20°C. If dissolved in a solvent such as DMSO, store at -80°C.
-
Preparation of Solutions:
-
All handling of the solid compound should be performed in a chemical fume hood to avoid inhalation of dust.
-
Use a calibrated analytical balance for accurate weighing.
-
Prepare stock solutions by dissolving the compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
-
Experimental Use:
-
Always wear the recommended personal protective equipment (see table above).
-
Handle solutions with care to avoid splashes and aerosol formation.
-
Ensure that an appropriate spill kit is readily available in the work area.
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure compliance with institutional and regulatory guidelines.
-
Liquid Waste: All solutions containing this compound, including experimental media and washings, should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not dispose of this waste down the drain.
-
Solid Waste: All materials that have come into contact with this compound, such as pipette tips, tubes, gloves, and bench paper, should be considered hazardous waste and disposed of in a designated solid hazardous waste container.
-
Decontamination: Work surfaces should be decontaminated after use with a suitable cleaning agent (e.g., 70% ethanol), and the cleaning materials should be disposed of as solid hazardous waste.
-
Regulatory Compliance: Follow all local, state, and federal regulations for the disposal of chemical waste. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on waste stream management.
This compound Signaling Pathway
This compound is a potent and selective agonist for the S1P4 receptor, a G protein-coupled receptor (GPCR).[1] Activation of S1P4 by this compound initiates a cascade of intracellular signaling events that can modulate various cellular functions, particularly in immune cells. The S1P4 receptor is known to couple to Gαi and Gα12/13 heterotrimeric G proteins.
Figure 2. Simplified signaling pathway of this compound via the S1P4 receptor.
Experimental Protocol: In Vitro Cell-Based Assay
This protocol provides a general framework for assessing the activity of this compound in a cell-based assay. Specific cell types and assay endpoints will require optimization.
-
Cell Culture:
-
Culture the desired cell line (e.g., a lymphocyte cell line known to express S1P4) in the appropriate growth medium and conditions.
-
Seed cells into a multi-well plate at a predetermined density and allow them to adhere or stabilize overnight.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
On the day of the experiment, prepare serial dilutions of the this compound stock solution in serum-free or low-serum medium to achieve the desired final concentrations. Include a vehicle control (DMSO alone).
-
-
Cell Treatment:
-
Remove the culture medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
-
Assay Endpoint Measurement:
-
Following incubation, measure the desired cellular response. This could include:
-
Cell Proliferation: Using assays such as MTT, WST-1, or direct cell counting.
-
Cytokine Secretion: Quantifying cytokine levels in the culture supernatant using ELISA or a multiplex bead-based assay.
-
Signaling Pathway Activation: Analyzing the phosphorylation status of downstream signaling molecules (e.g., ERK, Akt) by Western blotting or other immunoassays.
-
Cell Migration: Using a Boyden chamber or similar migration assay.
-
-
-
Data Analysis:
-
Calculate the response for each concentration of this compound relative to the vehicle control.
-
Plot the data and, if applicable, determine the EC50 value (the concentration that elicits a half-maximal response).
-
By adhering to these safety protocols and experimental guidelines, researchers can confidently and safely incorporate this compound into their studies, contributing to a deeper understanding of S1P4 signaling and its role in health and disease.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
